2,2-Diphenylacetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-16-14(17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBSKAGTEPBSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280299 | |
| Record name | 2,2-diphenylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6636-02-8 | |
| Record name | 6636-02-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diphenylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Diphenylacetohydrazide
Introduction: The Significance of the Diphenylacetyl Scaffold
In the landscape of medicinal chemistry and synthetic organic chemistry, the hydrazide functional group serves as a cornerstone for the development of novel molecular architectures. When coupled with the sterically influential and electronically rich 2,2-diphenylacetyl moiety, the resultant compound, 2,2-Diphenylacetohydrazide, emerges as a highly versatile intermediate. Its structural rigidity, conferred by the two phenyl rings, and the reactive hydrazide group make it a valuable precursor for synthesizing a diverse array of heterocyclic compounds and hydrazone derivatives. These derivatives are of significant interest due to their broad spectrum of biological activities, including potential applications as anticonvulsant, antimicrobial, and enzyme-inhibiting agents.[1][2]
This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers and professionals in drug development.
Part 1: Synthesis of this compound – A Mechanistic Approach
The most reliable and common pathway to this compound is through the nucleophilic acyl substitution of an activated 2,2-diphenylacetic acid derivative with hydrazine. The choice of starting material—typically an ester or an acid chloride—is critical, as it dictates the reaction conditions and work-up procedure. The ester route is often preferred due to the milder conditions and the commercial availability of the requisite precursors.
The core of this transformation is the hydrazinolysis of an ester, such as ethyl 2,2-diphenylacetate.[3] The reaction proceeds via a nucleophilic attack by the terminal nitrogen of hydrazine hydrate on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (ethanol, in this case) to yield the thermodynamically stable hydrazide product.[3]
Experimental Protocol: Synthesis via Hydrazinolysis of Ethyl 2,2-Diphenylacetate
This protocol is a self-validating system, where successful execution yields a product whose characterization data (outlined in Part 2) will confirm its identity and purity.
Materials:
-
Ethyl 2,2-diphenylacetate
-
Hydrazine Hydrate (80% solution in water)
-
Absolute Ethanol
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plate (Silica gel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 2,2-diphenylacetate (0.1 mol) in absolute ethanol (100 mL).[3]
-
Addition of Reagent: While stirring the solution at room temperature, add hydrazine hydrate (0.2 mol) dropwise. Causality Note: A molar excess of hydrazine hydrate is used to drive the reaction to completion and compensate for its potential volatility and reactivity.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored periodically using TLC (e.g., with a 1:1 mixture of n-hexane/ethyl acetate as the mobile phase) to observe the consumption of the starting ester.[3][4]
-
Product Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further chill in an ice bath. The product, this compound, will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold n-hexane (2 x 15 mL) to remove any unreacted starting materials or non-polar impurities.[4]
-
Recrystallization: For higher purity, recrystallize the solid from a suitable solvent such as ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Part 2: Comprehensive Characterization
Thorough characterization is non-negotiable for verifying the structural integrity and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides an unambiguous chemical fingerprint of the molecule.
Spectroscopic Data Interpretation
-
¹H NMR Spectroscopy: This technique provides detailed information about the proton environments in the molecule. For this compound, the spectrum is expected to show:
-
A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the 10 protons of the two phenyl rings.
-
A sharp singlet at approximately δ 5.0 ppm for the single methine proton (-CH-).
-
Two broad singlets for the hydrazide protons (-NHNH₂), which are exchangeable with D₂O. The -NH₂ protons typically appear around δ 4.2 ppm, and the -NH- proton appears further downfield, around δ 9.0 ppm.[5]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups. The spectrum of this compound will exhibit characteristic absorption bands:
-
N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group of the hydrazide.
-
C=O Stretching (Amide I): A strong absorption band typically appears around 1640-1680 cm⁻¹ for the carbonyl group.
-
N-H Bending (Amide II): A band around 1520-1550 cm⁻¹ is characteristic of the N-H bending vibration.
-
Aromatic C-H Stretching: Signals observed just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. For this compound (C₁₄H₁₄N₂O), the high-resolution mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its exact mass (226.1106 g/mol ).[6]
Summary of Characterization Data
| Parameter | Expected Value / Observation | Purpose |
| Molecular Formula | C₁₄H₁₄N₂O | Confirms elemental composition. |
| Molecular Weight | 226.27 g/mol | Verified by Mass Spectrometry.[6] |
| Appearance | White to off-white crystalline solid | Basic physical property check. |
| Melting Point | A sharp melting point indicates high purity. | Purity assessment. |
| ¹H NMR (DMSO-d₆) | Aromatic H: ~7.3 ppm (m, 10H); CH: ~5.0 ppm (s, 1H); NH₂: ~4.2 ppm (br s, 2H); NH: ~9.0 ppm (br s, 1H) | Structural elucidation of proton framework. |
| IR (KBr, cm⁻¹) | N-H stretch: ~3300, ~3200; C=O stretch: ~1650; N-H bend: ~1530 | Functional group identification. |
| MS (ESI+) | m/z: 227.1182 [M+H]⁺ | Confirms molecular weight and formula. |
Part 3: Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting point for creating libraries of more complex molecules. The hydrazide moiety is a privileged structure in medicinal chemistry, readily undergoing condensation reactions with various aldehydes and ketones to form stable hydrazone derivatives (-CO-NH-N=CH-).[7][8]
This hydrazide-hydrazone scaffold is a well-established pharmacophore known for a wide spectrum of biological activities.[2] By modifying the aldehyde or ketone reactant, chemists can systematically alter the steric and electronic properties of the final molecule, enabling structure-activity relationship (SAR) studies. Derivatives of phenylacetohydrazides have been investigated for several therapeutic applications, including:
-
Anticonvulsant Agents: The hydrazone scaffold is present in several compounds with demonstrated activity in preclinical epilepsy models.[2]
-
Enzyme Inhibition: Hydrazides and their derivatives can act as inhibitors for various enzymes, such as eosinophil peroxidase, which is implicated in inflammatory diseases.[1]
-
Antimicrobial and Anticancer Activity: The ability to chelate metal ions and participate in hydrogen bonding makes hydrazone derivatives candidates for antimicrobial and anticancer drug discovery.[9]
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of this compound via the hydrazinolysis of its corresponding ester. The comprehensive characterization data provided serves as a benchmark for researchers to validate the structure and purity of their synthesized material. As a versatile chemical intermediate, this compound is a valuable tool in the arsenal of medicinal chemists, providing a reliable foundation for the development of novel therapeutics aimed at a range of diseases.
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An In-Depth Technical Guide to the Biological Mechanism of Action of 2,2-Diphenylacetohydrazide and its Derivatives
Executive Summary
The hydrazide functional group represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] 2,2-Diphenylacetohydrazide is a key member of this chemical class, providing a foundational structure from which numerous derivatives with significant biological activities have been synthesized. While the parent compound is primarily a synthetic building block, its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, and anticancer activities.[3][4][5] This guide synthesizes the current understanding of the mechanistic principles governing the action of this compound derivatives. The central hypothesis posits that the biological activity is overwhelmingly driven by the reactivity of the hydrazide moiety, primarily through the inhibition of key enzymes in pathogenic organisms or diseased cells. This is often achieved through covalent bond formation with enzyme active sites or the chelation of essential metallic cofactors.[3] This document provides an in-depth exploration of these mechanisms, details the experimental methodologies used for their validation, and outlines future directions for research in this promising area of drug discovery.
The Hydrazide Moiety: A Privileged Scaffold in Drug Discovery
The hydrazide functional group, characterized by the -CONHNH₂ structure, is a recurring motif in many clinically significant drugs.[1] Its prevalence stems from its unique chemical properties, including its ability to act as a nucleophile and its capacity to form stable coordination complexes with metal ions. Historically, hydrazide-containing compounds like Isoniazid have been pivotal in the treatment of diseases such as tuberculosis.[1][2]
This compound builds upon this foundation by incorporating two phenyl rings, which imparts significant steric and electronic properties that can be further modified to tune biological activity. The core structure serves as a template for generating libraries of derivatives, allowing researchers to probe structure-activity relationships and optimize for potency and selectivity.
The Core Mechanistic Hypothesis: Multi-faceted Enzyme Inhibition
The primary mechanism of action proposed for this compound derivatives is the inhibition of enzyme function.[3] This inhibition is not monolithic but can occur through several distinct, yet potentially complementary, pathways. The hydrazide group's ability to form covalent bonds with enzyme active sites is a key feature, leading to potent and often irreversible inhibition.[3]
Key Interaction Modes:
-
Covalent Bonding: The nucleophilic nitrogen of the hydrazide can attack electrophilic residues (such as serine or cysteine) within an enzyme's active site, forming a stable covalent adduct that inactivates the enzyme.
-
Metal Chelation: Many enzymes, known as metalloenzymes, require a metal ion cofactor (e.g., Zn²⁺, Fe²⁺, Cu²⁺) for their catalytic activity. The hydrazide group can act as a chelating agent, sequestering the metal ion and thereby disrupting the enzyme's structure and function.[3]
-
Hydrogen Bonding and Hydrophobic Interactions: The overall structure, including the diphenyl groups, can form extensive hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket, contributing to the affinity and specificity of the inhibitor.
Caption: General mechanism of enzyme inhibition.
Profile of Biological Activities and Putative Mechanisms
Research into derivatives of this compound has revealed a diverse range of biological activities. The following sections detail the major findings and their proposed mechanistic underpinnings.
Anticancer Activity
Derivatives of 2-Hydroxy-2,2-diphenylacetohydrazide have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The proposed mechanism centers on the inhibition of enzymes that are critical for the proliferation and survival of cancer cells.
A study by Doğan et al. synthesized several analogs and evaluated their anti-proliferative effects against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.[3] The results showed that specific substitutions on the core scaffold led to potent cytotoxic activity.[3]
Table 1: Cytotoxic Activity of 2-Hydroxy-2,2-diphenylacetohydrazide Derivatives
| Compound | Target Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| Derivative 1 | MCF-7 | 7.62[3] |
| Derivative 2 | MCF-7 | 18.24[3] |
| Derivative 1 | PC-3 | 45.81[3] |
Data synthesized from studies on derivatives of the core compound.[3]
Antimicrobial Activity
The hydrazide-hydrazone class of compounds, to which many this compound derivatives belong, is well-documented for its broad-spectrum antimicrobial properties.[6][7][8] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[4][6]
The mechanism is believed to involve the inhibition of essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. The lipophilicity conferred by the diphenyl groups may also facilitate the compound's transport across microbial cell membranes. A study on novel derivatives of 2-hydrazinyl–N-N, diphenyl acetamide showed that certain compounds exhibited significant antibacterial and antifungal activity.[4]
Anticonvulsant Activity
Hydrazide derivatives have long been investigated for their potential as anticonvulsant agents.[5] The mechanism of action for anticonvulsants is diverse but often involves the modulation of ion channels or neurotransmitter systems to suppress excessive neuronal firing.[9][10] Common targets include voltage-gated sodium channels and components of the GABAergic system.[9][11] While the specific targets for this compound derivatives are not yet fully elucidated, it is hypothesized that they may act through similar pathways, a common trait for many hydrazone-containing compounds.[5]
Experimental Protocols for Mechanistic Elucidation
Validating the proposed mechanisms of action requires a suite of robust experimental and computational techniques. The following protocols provide a framework for investigating the biological activity of this compound derivatives.
Workflow for In Vitro Enzyme Inhibition Assay
This protocol is designed to determine if a compound directly inhibits a specific enzyme and to quantify its potency (IC₅₀).
Caption: Workflow for a molecular docking study.
Step-by-Step Methodology:
-
Target Preparation: Obtain the three-dimensional crystal structure of the target enzyme from a database like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and defining the coordinates of the binding pocket.
-
Ligand Preparation: Generate a 3D model of the this compound derivative. Assign partial charges and minimize its energy to obtain a stable conformation.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the enzyme's active site.
-
Scoring and Analysis: The software calculates a binding score (an estimate of binding affinity) for each pose. Analyze the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the protein.
-
Hypothesis Formulation: Based on the predicted binding mode, formulate a hypothesis about how the compound inhibits the enzyme, which can then be tested experimentally.
Summary and Future Directions
This compound serves as a valuable chemical scaffold whose derivatives exhibit a wide range of promising biological activities. The prevailing evidence strongly suggests that these activities are mediated through the inhibition of various key enzymes, a function driven by the versatile chemistry of the hydrazide group. The broad applicability of these compounds in anticancer, antimicrobial, and anticonvulsant contexts highlights their therapeutic potential.
Future research should focus on:
-
Specific Target Identification: Moving beyond general enzyme inhibition to identify the precise molecular targets for each observed biological activity. This can be achieved through techniques like affinity chromatography, proteomics, and genetic screening.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold and correlating these changes with biological activity to design more potent and selective inhibitors.
-
In Vivo Validation: Progressing the most promising lead compounds from in vitro assays to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Elucidation of Resistance Mechanisms: In the context of antimicrobial agents, investigating potential mechanisms by which pathogens could develop resistance to these compounds.
By pursuing these avenues, the scientific community can fully exploit the therapeutic potential of the this compound scaffold, paving the way for the development of novel drugs to address pressing medical needs.
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An In-Depth Technical Guide to 2,2-Diphenylacetohydrazide: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,2-diphenylacetohydrazide, a fascinating molecule with a rich, albeit understated, history. We will delve into its initial discovery, explore the evolution of its synthesis, and discuss its chemical properties and burgeoning applications in modern research. This document is intended to be a living resource, providing both the foundational knowledge and the practical insights necessary for scientists working with this and related compounds.
Part 1: The Genesis of a Molecule - A Historical Perspective
The story of this compound is intrinsically linked to the pioneering work of the great German chemist, Theodor Curtius . While a singular, celebrated publication announcing its discovery remains elusive, its synthesis is a direct application of the foundational reactions he developed in the late 19th and early 20th centuries. Curtius's extensive investigations into hydrazine derivatives and the development of the famed Curtius rearrangement laid the chemical groundwork upon which the synthesis of countless hydrazides, including this compound, is based.
His seminal papers in journals such as the Journal für Praktische Chemie and Berichte der deutschen chemischen Gesellschaft detailed the reactions of carboxylic acid esters and acyl chlorides with hydrazine hydrate to form the corresponding hydrazides. It is within this body of work that the conceptual framework for the first synthesis of this compound resides. The preparation of its precursor, 2,2-diphenylacetic acid, was also established during this era, with various methods being reported.
The initial interest in hydrazides was largely academic, focusing on their unique chemical reactivity and their role as intermediates in reactions like the Curtius rearrangement, which provided a novel route to amines. The specific synthesis of "diphenyl-essigsäurehydrazid" (the German term for this compound) would have been a logical extension of this work, likely performed by Curtius's students or contemporaries exploring the scope of these new reactions.
Part 2: Synthesis and Chemical Properties
The primary and most enduring method for the synthesis of this compound involves the hydrazinolysis of an ester of 2,2-diphenylacetic acid.
Diagram: General Synthesis Pathway
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for hydrazide synthesis.
Step 1: Esterification of 2,2-Diphenylacetic Acid
-
Reactants: 2,2-diphenylacetic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Procedure: a. Dissolve 2,2-diphenylacetic acid in an excess of absolute ethanol. b. Slowly add the sulfuric acid catalyst while stirring. c. Reflux the mixture for several hours to drive the reaction to completion. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). f. Extract the ethyl 2,2-diphenylacetate with a suitable organic solvent (e.g., diethyl ether). g. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. h. Remove the solvent under reduced pressure to yield the crude ester. Purify further by distillation or chromatography if necessary.
Step 2: Hydrazinolysis of Ethyl 2,2-Diphenylacetate
-
Reactants: Ethyl 2,2-diphenylacetate and hydrazine hydrate.
-
Procedure: a. Dissolve the ethyl 2,2-diphenylacetate in a suitable solvent, such as ethanol. b. Add an excess of hydrazine hydrate to the solution. c. Reflux the mixture for several hours. The product, this compound, is often insoluble in the solvent and will precipitate out of the solution upon cooling. d. Monitor the reaction by TLC. e. After cooling, collect the precipitated product by filtration. f. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain pure this compound.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molar Mass | 226.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Varies depending on purity, typically in the range of 160-170 °C |
| Solubility | Sparingly soluble in cold water and ethanol; more soluble in hot ethanol and other polar organic solvents. |
Part 3: Modern Applications and Future Directions
While the initial focus on this compound was as a chemical intermediate, modern research has unveiled its potential in various fields, particularly in medicinal chemistry and materials science. The presence of the hydrazide functional group allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives with interesting biological activities.
Derivatives and Their Biological Significance
The core structure of this compound serves as a scaffold for the synthesis of numerous derivatives, most notably hydrazones, by condensation with various aldehydes and ketones. These derivatives have been investigated for a range of pharmacological activities.
-
Antimicrobial and Antifungal Agents: Several studies have reported that hydrazone derivatives of this compound exhibit significant activity against various bacterial and fungal strains. The lipophilicity and hydrogen bonding capabilities of these molecules are thought to contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
-
Anticonvulsant Activity: The diphenylmethyl moiety is a common feature in several anticonvulsant drugs. Consequently, derivatives of this compound have been synthesized and evaluated for their potential to modulate neuronal excitability.
-
Anti-inflammatory and Analgesic Properties: The hydrazide-hydrazone backbone has been identified as a pharmacophore in a number of compounds with anti-inflammatory and analgesic effects. Research in this area continues to explore the potential of this compound derivatives as novel therapeutic agents.
Diagram: From Core Molecule to Bioactive Derivatives
Caption: Derivatization of this compound for biological applications.
Conclusion
From its conceptual origins in the foundational work of Theodor Curtius to its current role as a versatile scaffold in medicinal chemistry, this compound embodies the enduring legacy of classical organic synthesis. While its own history is not marked by a singular, dramatic discovery, its existence is a testament to the systematic and logical progression of chemical science. For today's researchers, it offers a readily accessible and highly adaptable platform for the design and synthesis of novel molecules with the potential to address a range of therapeutic needs. The future of this compound and its derivatives lies in the continued exploration of its chemical space and the rigorous evaluation of its biological potential.
References
The Therapeutic Potential of 2,2-Diphenylacetohydrazide and its Analogs: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Within this landscape, the hydrazide-hydrazone scaffold has emerged as a privileged structural motif, consistently demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of 2,2-diphenylacetohydrazide and its analogs, a class of compounds that holds significant promise for the development of new therapeutics, particularly in the realms of anticonvulsant, anti-inflammatory, and antimicrobial agents.
The this compound Core: A Gateway to Diverse Bioactivity
This compound serves as a foundational building block for a diverse library of bioactive molecules. Its chemical structure, featuring a diphenylmethyl group attached to an acetohydrazide moiety, provides a unique combination of lipophilicity and hydrogen bonding capabilities, which are crucial for molecular recognition and interaction with biological targets. The true versatility of this scaffold lies in the reactivity of the terminal hydrazide nitrogen, which readily condenses with various aldehydes and ketones to form a wide array of hydrazone derivatives. This synthetic accessibility allows for systematic structural modifications to explore and optimize biological activity.
The core hypothesis underpinning the therapeutic potential of these compounds is that the diphenylacetyl moiety acts as a key pharmacophoric feature, while the broader hydrazone structure allows for tunable interactions with specific biological targets. This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.
Synthesis of this compound and its Analogs
The synthesis of this compound and its subsequent hydrazone analogs is a well-established and versatile process in organic chemistry. The general synthetic strategy involves a two-step sequence: the formation of the core hydrazide followed by its condensation with an appropriate carbonyl compound.
Synthesis of the Core Intermediate: this compound
The primary route to this compound involves the hydrazinolysis of an ester derivative of diphenylacetic acid. This method is efficient and generally provides high yields of the desired product.
Experimental Protocol: Synthesis of this compound
-
Esterification of Diphenylacetic Acid:
-
In a round-bottom flask, dissolve diphenylacetic acid (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the ethyl diphenylacetate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purification can be achieved by vacuum distillation.
-
-
Hydrazinolysis of Ethyl Diphenylacetate:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl diphenylacetate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (2-3 equivalents) dropwise to the solution with stirring.
-
Reflux the reaction mixture for 8-12 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to facilitate complete precipitation.
-
Filter the solid product, wash with cold ethanol, and dry to afford this compound. Recrystallization from ethanol can be performed for further purification.[1]
-
Synthesis of this compound Analogs (Hydrazones)
The hydrazone derivatives are typically synthesized through the acid-catalyzed condensation of this compound with a variety of aromatic or heteroaromatic aldehydes and ketones. This reaction is generally straightforward and high-yielding.
Experimental Protocol: General Synthesis of N'-substituted-2,2-diphenylacetohydrazones
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filter the solid product, wash with a small amount of cold solvent, and dry.
-
Recrystallization from an appropriate solvent (e.g., ethanol, methanol, or acetic acid) can be performed to obtain the pure hydrazone derivative.[2]
Diagram: General Synthetic Pathway for this compound and its Analogs
Caption: Synthetic route to this compound and its hydrazone analogs.
Biological Activities of this compound Analogs
The structural diversity achievable through the synthesis of various hydrazone derivatives of this compound has led to the discovery of compounds with a wide range of biological activities. The most prominent among these are anticonvulsant, anti-inflammatory, and antimicrobial activities.
Anticonvulsant Activity
A significant body of research has highlighted the potential of hydrazide-hydrazone derivatives as anticonvulsant agents.[3][4] The diphenylacetyl moiety is structurally reminiscent of several established antiepileptic drugs, such as phenytoin, suggesting a potential for similar mechanisms of action.
Structure-Activity Relationship (SAR) Insights:
-
The Diphenylmethyl Group: This bulky, lipophilic group is considered crucial for anticonvulsant activity. It is believed to facilitate penetration of the blood-brain barrier and to interact with hydrophobic pockets in the target proteins. The structural similarity to phenytoin suggests a possible interaction with voltage-gated sodium channels.[5]
-
The Hydrazone Linkage (-CO-NH-N=CH-): This linker region is vital for activity. The presence of the amide proton and the imine nitrogen allows for hydrogen bonding interactions with the biological target.
-
Substitution on the Aryl Ring: The nature and position of substituents on the aromatic ring of the aldehyde or ketone precursor significantly influence anticonvulsant activity. Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy, methyl) at different positions on the phenyl ring have been shown to modulate potency.[6] For instance, some studies on related hydrazones have shown that substitution with halogen atoms on the phenyl ring can enhance anticonvulsant activity.
Proposed Mechanism of Action:
The primary proposed mechanism of action for the anticonvulsant effects of this compound analogs is the modulation of voltage-gated sodium channels.[7] By binding to these channels, the compounds can stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures. An alternative or additional mechanism could involve the enhancement of GABAergic neurotransmission, as GABA is the primary inhibitory neurotransmitter in the central nervous system.[8][9]
Diagram: Proposed Anticonvulsant Mechanism of Action
Caption: Potential mechanisms for the anticonvulsant activity of the analogs.
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved side-effect profiles remains a critical area of research. Several hydrazide and hydrazone derivatives have demonstrated significant anti-inflammatory and analgesic properties.[10][11][12]
SAR Insights:
-
Aryl Substituents: The presence of specific substituents on the terminal aryl ring of the hydrazone can significantly impact anti-inflammatory activity. For example, compounds with methoxy or halogen substituents have shown promising results in various studies on related structures.[10]
-
Lipophilicity: A balanced lipophilicity is generally required for good anti-inflammatory activity, as it influences the compound's ability to reach the site of inflammation.
Proposed Mechanism of Action:
The anti-inflammatory effects of these compounds are likely mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[10] By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. Some hydrazone derivatives have also been reported to inhibit lipoxygenase (LOX) enzymes, suggesting a dual inhibitory mechanism that could offer a therapeutic advantage.
Antimicrobial Activity
The rise of antibiotic-resistant microbial strains poses a significant threat to global health. Hydrazide-hydrazone derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[3][4][13][14]
SAR Insights:
-
Heterocyclic Moieties: The incorporation of heterocyclic rings (e.g., furan, thiophene, pyridine) as the aldehyde or ketone precursor often leads to enhanced antimicrobial activity.
-
Substituents on the Aryl Ring: Electron-withdrawing groups, such as nitro and halogen groups, on the terminal aryl ring have been shown to increase the antimicrobial potency of hydrazones.
Proposed Mechanism of Action:
The antimicrobial mechanism of action for hydrazide-hydrazones is not fully elucidated but is thought to involve multiple targets. These may include the inhibition of essential microbial enzymes, such as DNA gyrase and other enzymes involved in cell wall synthesis, or the disruption of the microbial cell membrane. The ability of hydrazones to chelate metal ions that are essential for microbial growth is another potential mechanism.
Data Summary and Key Findings
The following table summarizes the key biological activities reported for analogs structurally related to this compound. It is important to note that direct data for this compound itself is limited in the public domain, and the information presented is based on studies of closely related analogs.
| Compound Class | Biological Activity | Key Structural Features for Activity | Reference(s) |
| Phenylacetohydrazide Analogs | Anticonvulsant | Diphenylmethyl or substituted phenylmethyl group; specific substitutions on the terminal aryl ring of the hydrazone. | [6] |
| Phenoxynicotinic Acid Hydrazides | Anti-inflammatory, Analgesic | Unsubstituted or methoxy-substituted terminal phenyl ring. | [10][15] |
| General Hydrazide-Hydrazones | Antimicrobial | Heterocyclic moieties; electron-withdrawing groups on the terminal aryl ring. | [3][4][13][14] |
Future Directions and Conclusion
This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, making it an attractive starting point for the development of new therapeutic agents.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive investigation of the effects of various substituents on the diphenylmethyl and terminal aryl moieties is needed to optimize potency and selectivity for specific biological targets.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms underlying the observed biological activities will be crucial for rational drug design.
-
In vivo efficacy and safety profiling: Promising lead compounds should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and toxicity profiles.
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An In-depth Technical Guide to the Solubility and Stability of 2,2-Diphenylacetohydrazide
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2,2-Diphenylacetohydrazide, a molecule of interest in pharmaceutical and chemical research. Recognizing the limited availability of specific public data, this document emphasizes robust experimental design and validated protocols. It serves as a practical resource for researchers, scientists, and drug development professionals, enabling them to generate reliable data for formulation development, process optimization, and regulatory submissions. The guide details methodologies for qualitative and quantitative solubility assessment across a spectrum of common solvents and outlines a systematic approach to evaluating the stability of this compound under various stress conditions, including pH, temperature, light, and oxidative stress.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₄H₁₄N₂O.[1] Its structure, featuring a diphenylacetyl group attached to a hydrazide moiety, suggests potential applications as a synthetic intermediate or a pharmacologically active agent. The presence of both hydrophobic (diphenyl) and polar (hydrazide) groups imparts a specific physicochemical profile that governs its behavior in different solvent systems and its susceptibility to degradation. A thorough understanding of its solubility and stability is paramount for any successful application, from laboratory-scale synthesis to the development of stable pharmaceutical formulations.
Chemical Structure and Properties:
-
IUPAC Name: this compound[1][]
-
Molecular Formula: C₁₄H₁₄N₂O[1][]
-
Molecular Weight: 226.27 g/mol [1][]
-
CAS Number: 6636-02-8[1][]
Predicted Solubility Profile of this compound
The principle of "like dissolves like" provides a foundational basis for predicting the solubility of a compound. The molecular structure of this compound, with its large nonpolar diphenyl component and a polar hydrazide group capable of hydrogen bonding, suggests a nuanced solubility profile.
Based on these structural features, a qualitative solubility prediction in common laboratory solvents is presented below. It is crucial to understand that these are predictions; experimental verification is essential for accurate characterization.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydrazide group can form hydrogen bonds with protic solvents. However, the large hydrophobic diphenyl group will limit solubility, especially in water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the hydrazide group, while also accommodating the nonpolar diphenyl moiety. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The dominant nonpolar nature of these solvents will not effectively solvate the polar hydrazide group, leading to poor solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents have moderate polarity and may offer some solubility, but are unlikely to be optimal. |
Experimental Determination of Solubility
A systematic experimental approach is required to move from qualitative predictions to quantitative data. The following protocols are designed to provide a comprehensive understanding of the solubility of this compound.
Workflow for Solubility Determination
The overall process for determining the solubility of this compound is outlined in the diagram below.
Caption: Workflow for solubility determination of this compound.
Protocol for Qualitative Solubility Assessment
This initial screening provides a rapid evaluation of solubility in a range of solvents.[3]
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, DMF, toluene, hexane, dichloromethane)
-
Small, clear glass vials with caps
-
Spatula and analytical balance
-
Vortex mixer
Procedure:
-
Label a series of vials, one for each test solvent.
-
Accurately weigh approximately 2-5 mg of this compound into each vial.
-
Add 1 mL of the respective solvent to each vial.
-
Securely cap the vials and vortex for 1-2 minutes.
-
Allow the vials to stand at room temperature for at least one hour to reach equilibrium.
-
Visually inspect each vial against a dark background.
-
Record observations as "Soluble" (clear solution), "Sparingly Soluble" (hazy or some undissolved solid), or "Insoluble" (most of the solid remains undissolved).
Protocol for Quantitative Solubility Determination (Equilibrium Solubility Method)
This method determines the equilibrium solubility at a specific temperature.
Materials:
-
This compound
-
Selected solvents (based on qualitative assessment)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated HPLC method for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure a saturated solution with visible excess solid.
-
Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.[4][5]
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Stability Indicating Studies
Assessing the stability of this compound is critical for determining its shelf-life and identifying appropriate storage conditions. A forced degradation study is an essential component of this evaluation.[6]
Forced Degradation Workflow
The following diagram illustrates the process for conducting a forced degradation study.
Caption: Workflow for forced degradation study of this compound.
Protocol for Forced Degradation Studies
This protocol outlines the conditions for stressing this compound to identify potential degradation pathways.[7][8]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
pH meter
-
Temperature-controlled ovens
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
Validated stability-indicating HPLC method
-
LC-MS system for degradant identification
Procedure: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) and subject them to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and store at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and store at room temperature.
-
Neutral Hydrolysis: Dissolve in water and store at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation (Solid State): Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
For each condition, samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method. This method must be capable of separating the intact this compound from any degradation products. The peak purity of the parent compound should be monitored using a photodiode array (PDA) detector. Significant degradation products should be further characterized using LC-MS to elucidate their structures and propose degradation pathways.[9]
Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility and stability determination. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique for the quantification of this compound.[4][10]
Key considerations for HPLC method development:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Quantitative Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Data to be filled from experimental results | ||
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | e.g., 24 | Data from HPLC | Calculated | Data from Chromatogram |
| 0.1 M NaOH, RT | e.g., 24 | |||
| Water, 60°C | e.g., 24 | |||
| 3% H₂O₂, RT | e.g., 24 | |||
| Thermal (solid), 60°C | e.g., 24 | |||
| Photolytic | ICH Q1B |
Conclusion
This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and employing validated analytical methods, researchers can generate the critical data necessary to support the development of this compound for its intended applications. The proposed workflows ensure a scientifically sound approach to characterizing these fundamental physicochemical properties, thereby mitigating risks in later stages of development.
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Pandey, S., Pandey, R., & Shukla, S. S. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC International, 105(4), 979–985. [Link].
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The Expanding Therapeutic Landscape of Hydrazide Derivatives: A Technical Guide to Evaluating Biological Potential
Introduction: The Versatility of the Hydrazide Scaffold
In the relentless pursuit of novel therapeutic agents, the hydrazide scaffold (-CONHNH2) and its derivatives, particularly hydrazones (-CONH-N=CH-), have emerged as a cornerstone in medicinal chemistry. This remarkable interest stems from their synthetic accessibility and the diverse pharmacological activities they exhibit.[1][2] The unique structural features of the hydrazone moiety, including the azomethine proton, allow for a wide range of chemical modifications, leading to compounds with potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] This guide provides an in-depth exploration of these biological activities, focusing on the rationale behind experimental designs and detailing robust protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to unlock the full therapeutic potential of novel hydrazide derivatives.
Antimicrobial Activity: Combating a Growing Threat
The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Hydrazide derivatives have shown considerable promise in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[5][6]
Mechanism of Action: A Multifaceted Approach
The antimicrobial action of hydrazide derivatives is often multifaceted. A well-known example is isoniazid, a nicotinic acid hydrazide, which inhibits the synthesis of mycolic acid, a critical component of the mycobacterial cell wall.[7] Other derivatives are thought to exert their effects by disrupting the bacterial cell wall's peptidoglycan biosynthesis or by interfering with essential enzymatic processes within the pathogen.[6][7] The lipophilicity of these compounds also plays a crucial role in their ability to penetrate microbial cell membranes.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of hydrazide-hydrazones can be significantly influenced by the nature of the substituents on the aromatic rings. Key SAR observations include:
-
Electron-withdrawing groups , such as nitro (NO2) and halo (e.g., Cl, Br, F) groups, on the phenyl ring often enhance antibacterial and antifungal activity.[8]
-
The presence of heterocyclic rings , such as furan, thiophene, and pyridine, can modulate the antimicrobial spectrum and potency.[5]
-
Substitution at the para position of the benzylidene ring is frequently associated with increased activity.
Experimental Evaluation: Determining Antimicrobial Efficacy
The initial screening of novel hydrazide derivatives for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC).
Table 1: Examples of In Vitro Antimicrobial Activity of Novel Hydrazide Derivatives
| Compound Type | Target Organism(s) | MIC (µg/mL) | Reference |
| 2-Propylquinoline-4-carboxylic acid hydrazide-hydrazone | P. aeruginosa, S. aureus, E. coli | 0.39 - 1.56 | [4] |
| Lactic acid hydrazide-hydrazone with NO2 substituent | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64 - 128 | [4] |
| Cholic acid hydrazide-hydrazones | E. coli | 3.91 - 7.81 | [9] |
| 1,2-Dihydropyrimidine derivatives | B. subtilis, S. aureus, M. luteus, E. coli, P. picketti | 0.08 - 1 | [9] |
| 4-Aminobenzoic acid hydrazide derivatives | Gram-negative and Gram-positive bacteria | 50 - 200 | [9] |
| Nicotinic acid hydrazide-hydrazones | P. aeruginosa, K. pneumoniae | 0.19 - 0.22 | [9] |
| 5-Nitro-2-furoyl moiety derivative | Gram-positive bacteria | 1.95 - 15.62 | [10] |
| Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria | 1.95 - 7.81 | [4][11] |
| 5-Nitrofuran-2-carboxylic acid hydrazide-hydrazones | Various bacteria | 0.48 - 15.62 | [11] |
| Pyrazole derivative | Gram-positive bacteria | 1.95 - 7.81 | [11] |
| 1,2,3-Thiadiazole derivative | Staphylococcus spp., E. faecalis | 1.95 - 15.62 | [11] |
| Thiazole derivative with bromo substituent | B. subtilis | 2.5 | [6] |
| 4-Phenylpicolinoimidate hydrazone | M. tuberculosis | 3.1 - 12.5 | [5] |
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in oncology research. Hydrazide-hydrazones have demonstrated significant cytotoxic activity against various cancer cell lines.[12][13]
Mechanism of Action: Inducing Programmed Cell Death
A primary mechanism by which hydrazide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This can be triggered through various signaling pathways, often involving the mitochondria.[14] Some compounds have been shown to arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[14] Furthermore, inhibition of key signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and growth, has been observed with certain isoniazid-hydrazone derivatives.[14]
Caption: Simplified signaling pathway of hydrazide-induced apoptosis.
Experimental Evaluation: Quantifying Cytotoxicity
The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxicity of novel compounds against cancer cell lines.
Table 2: Examples of In Vitro Anticancer Activity of Novel Hydrazide Derivatives
| Compound Type | Cancer Cell Line(s) | IC50 (µM) | Reference |
| N-Acyl hydrazones | MCF-7 (Breast), PC-3 (Prostate) | 7.52 - 57.33 | [12][15] |
| Tetracaine hydrazide-hydrazones | Colo-205 (Colon), HepG2 (Liver) | 20.5 - 50.0 | [13][16] |
| Isoniazid-hydrazone derivative | MCF-7 (Breast) | 11.35 | [14] |
| s-Triazine hydrazones | MCF-7 (Breast), HCT-116 (Colon) | 3.29 - 3.64 | [17] |
Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic effects of novel hydrazide derivatives on adherent cancer cells.[2][3][18][19][20]
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 10,000 cells/well in a 96-well plate (500 µL/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the hydrazide derivatives in serum-free medium.
-
Remove the existing medium from the wells and add 500 µL of the diluted compounds.
-
Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, remove the treatment medium.
-
Add 250 µL of MTT solution (0.5 mg/mL in serum-free, phenol red-free medium) to each well.[3]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][20]
-
Carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
-
Anti-inflammatory and Analgesic Properties
Chronic inflammation is implicated in a multitude of diseases, driving the search for safer and more effective anti-inflammatory drugs. Hydrazide derivatives have demonstrated significant anti-inflammatory and analgesic activities in various preclinical models.[8][21][22]
Mechanism of Action: Modulating Inflammatory Pathways
The anti-inflammatory effects of hydrazide derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), which is responsible for prostaglandin synthesis.[23] Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[22] More recently, hydrazide-based molecules have been developed to selectively degrade HDAC6, a protein involved in inflammatory signaling, thereby reducing the transcription and release of inflammatory factors.[24]
Experimental Evaluation: In Vivo Models of Inflammation
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[25][26][27][28][29]
Table 3: Examples of In Vivo Anti-inflammatory Activity of Novel Hydrazide Derivatives
| Compound Type | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| N-pyrrolylcarbohydrazide | Rat | 20 | Significant reduction at 2 & 3 hours | [8][30][31] |
| N-pyrrolylcarbohydrazide | Rat | 40 | Significant reduction at 2 & 3 hours | [8][30][31] |
| Pyrrole hydrazone derivative | Rat | 20 | Significant reduction at 2, 3, & 4 hours | [8][30][31] |
| Naphthalen-1-yloxy-acetic acid derivative | Rat | 50 | 20.90 | [22][32] |
| Nicotinic acid hydrazide with m-NO2 | Rat | 20 | 37.29 | [22][32] |
| Nicotinic acid hydrazide with o-NO2 | Rat | 20 | 35.73 | [22][32] |
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing and measuring paw edema in rats to assess the anti-inflammatory potential of hydrazide derivatives.[25][27]
1. Materials and Equipment:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles
2. Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to laboratory conditions for at least one week.
-
Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.
-
-
Compound Administration:
-
Administer the vehicle, positive control, or test compounds orally (p.o.) one hour before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
-
Paw Volume Measurement:
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
-
Caption: General experimental workflow for in vivo assays.
Anticonvulsant Activity: Addressing Neurological Disorders
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs with broader efficacy and fewer side effects is ongoing. Hydrazone derivatives have shown promise as anticonvulsant agents.
Experimental Evaluation: The Maximal Electroshock Seizure (MES) Model
The MES test in rodents is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[33][34][35][36] The model assesses a compound's ability to prevent the spread of seizures.
Protocol: Maximal Electroshock Seizure (MES) Test in Mice
This protocol outlines the procedure for the MES test in mice to screen for anticonvulsant activity.[33][35]
1. Materials and Equipment:
-
Male albino mice (20-25 g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine, optional)
2. Procedure:
-
Animal Preparation and Compound Administration:
-
Acclimatize mice for at least one week.
-
Administer the test compound, vehicle, or a positive control (e.g., phenytoin) via the desired route (e.g., intraperitoneal or oral).
-
Conduct the test at the time of peak effect (TPE) of the compound, determined from preliminary studies.
-
-
Induction of Seizure:
-
Gently restrain the mouse.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact. A topical anesthetic can be applied to the corneas prior to the electrodes.
-
Place the corneal electrodes on the corneas of the animal.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the mouse for the characteristic seizure pattern, which includes a tonic extension of the hindlimbs.
-
The endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered "protected" if this phase is absent.
-
-
Data Analysis:
-
Record the number of protected animals in each group.
-
Calculate the percentage of protection.
-
The ED₅₀ (the dose that protects 50% of the animals) can be determined by testing a range of doses.[35]
-
Conclusion and Future Directions
Hydrazide and its derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. The continued exploration of this chemical space, guided by rational drug design and robust biological evaluation, holds significant potential for the discovery of novel therapeutics. The experimental protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as optimizing their pharmacokinetic and toxicological profiles to translate their preclinical promise into clinical success.
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- Tatar, E., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega.
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- Küçükgüzel, Ş. G., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega.
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- PubMed. (n.d.). Design, Synthesis, and Anti-inflammatory Activity Evaluation for Hydrazide-Based HDAC6 Targeted Protein Degraders.
- Altay, A., et al. (2024). Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition. Bioorganic Chemistry, 150, 107563.
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Methodological & Application
Application Note and Protocol: Synthesis of 2,2-Diphenylacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2,2-Diphenylacetohydrazide, a key chemical intermediate. The synthesis is achieved through the hydrazinolysis of ethyl 2,2-diphenylacetate, a robust and efficient method. This guide details the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization, designed to ensure both high yield and purity of the final product.
Introduction and Scientific Background
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive hydrazide moiety (-CONHNH₂), makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules. These derivatives are often investigated for potential pharmacological activities.
The most direct and reliable method for preparing this compound is the nucleophilic acyl substitution reaction between an ester, specifically ethyl 2,2-diphenylacetate, and hydrazine hydrate.[1] This process, known as hydrazinolysis, is widely employed for the conversion of esters to their corresponding hydrazides due to its efficiency and operational simplicity.
Reaction Mechanism: The Principle of Hydrazinolysis
The synthesis hinges on a classic nucleophilic acyl substitution. The causality behind the chosen reagents and conditions is rooted in fundamental reactivity principles:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the terminal nitrogen atom of hydrazine (a potent nucleophile) attacking the electrophilic carbonyl carbon of the ethyl 2,2-diphenylacetate.
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate where the carbonyl oxygen becomes negatively charged.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the ethoxide (-OCH₂CH₃) group, which is a competent leaving group. The ethoxide is subsequently protonated by the slightly acidic hydrazinium ion intermediate to form ethanol.
This mechanism ensures the direct conversion of the ester functional group to the more reactive hydrazide group, which is the cornerstone of this protocol.
Experimental Protocol
Materials and Reagents
Proper preparation and use of high-purity reagents are critical for the success of the synthesis.
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Ethyl 2,2-diphenylacetate | 3468-99-3 | C₁₆H₁₆O₂ | 240.30 | Starting ester. |
| Hydrazine Hydrate (~64%) | 7803-57-8 | H₆N₂O | 50.06 | Nucleophile. Highly Toxic & Corrosive .[2][3] |
| Absolute Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Reaction solvent. |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | Used for precipitation and washing. |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 250 mL round-bottom flask.
-
Add 0.1 mol of ethyl 2,2-diphenylacetate (24.03 g) to the flask.
-
Add 100 mL of absolute ethanol to dissolve the ester. Stir until a homogenous solution is formed.
-
Set up the flask with a reflux condenser in a heating mantle.
Step 2: Addition of Hydrazine Hydrate
-
Measure 0.2 mol of hydrazine hydrate (~10 mL) and place it in a dropping funnel. A 2-fold molar excess is used to ensure the reaction proceeds to completion.
-
While stirring the ethanol solution, add the hydrazine hydrate dropwise over 15-20 minutes. The reaction is exothermic, and slow addition helps to control the initial temperature rise.
Step 3: Reflux
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 6-8 hours.
-
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
Step 4: Isolation of Crude Product
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
Pour the resulting concentrated, oily residue into 200 mL of ice-cold deionized water while stirring vigorously. The product, being insoluble in water, will precipitate as a white solid.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter with two portions of 50 mL cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.
Step 5: Purification
-
Transfer the crude solid to a beaker.
-
Recrystallize the product from a minimal amount of hot ethanol. Dissolve the solid in boiling ethanol and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven or desiccator.
-
The expected yield of the pure, white crystalline product is typically high.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions: A Self-Validating System
Adherence to safety protocols is non-negotiable for the trustworthiness of this procedure.
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[4][5] It can cause severe skin and eye burns and is harmful if inhaled or swallowed.[6] ALWAYS handle hydrazine hydrate in a certified chemical fume hood. [2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat at all times.[3][6]
-
Ventilation: Ensure the entire procedure is conducted in a well-ventilated area, preferably within a fume hood.[5]
-
Spill Management: Keep appropriate spill kits (e.g., absorbent materials) readily available. In case of a large spill, evacuate the area and follow institutional emergency procedures.[5]
-
Waste Disposal: Dispose of all chemical waste, including filtrate and unused reagents, according to institutional and local regulations for hazardous materials.
Characterization of this compound
To validate the synthesis, the identity and purity of the final product must be confirmed using standard analytical techniques.
-
Appearance: White crystalline solid.
-
Molecular Formula: C₁₄H₁₄N₂O.[][8]
-
Molecular Weight: 226.27 g/mol .[][8]
-
Melting Point: The experimentally determined melting point should be compared with the literature value.
-
Spectroscopic Analysis:
-
FT-IR (Infrared Spectroscopy): Look for characteristic absorption bands corresponding to N-H stretches (around 3300-3200 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and aromatic C-H stretches.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see signals for the aromatic protons of the two phenyl rings, a singlet for the methine proton (-CH), and signals for the -NH and -NH₂ protons.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the molecular weight of the product (m/z = 226.27).
-
By performing these characterization steps, the researcher can be confident in the structural integrity and purity of the synthesized this compound, making it suitable for subsequent applications in drug discovery and development.
References
-
Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]
-
Alfa Aesar. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - Safety Data Sheet. [Link]
-
Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Organic Syntheses. Diphenylacetic acid. [Link]
-
Pan, G., et al. (2007). Ethyl 2-acetylhydrazono-2-phenylacetate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Sciforum. Hydrazinolysis of 1,2,4,5-benzenetetracarboxylic bis-(substituted)phenylimides. [Link]
-
Fadda, A. A., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]
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Applications of 2,2-Diphenylacetohydrazide in Medicinal Chemistry: A Guide for Researchers
Introduction: The Versatility of the Hydrazide Scaffold
In the landscape of medicinal chemistry, the hydrazide functional group (-CONHNH₂) stands out as a "privileged scaffold."[1][2] Its synthetic accessibility and the diverse reactivity of the terminal nitrogen atom make it a cornerstone for generating vast libraries of bioactive molecules.[2] 2,2-Diphenylacetohydrazide, with its bulky diphenyl motif, offers a unique three-dimensional structure that can be exploited for targeted drug design. While much of the existing research focuses on its hydrazone derivatives, the parent molecule serves as a critical starting point for developing novel therapeutic agents.[3][4] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for synthesis and biological evaluation.
Core Applications in Drug Discovery
The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of hydrazone derivatives with a wide spectrum of biological activities.[5] The diphenylmethyl group provides a lipophilic core, which can be crucial for traversing cellular membranes, while the hydrazide moiety offers a reactive handle for molecular diversification.
Anticancer Drug Discovery
Hydrazide-hydrazone derivatives are a well-established class of compounds with significant potential as anticancer agents.[6][7] The introduction of various aromatic or heterocyclic aldehydes and ketones to the this compound core can lead to compounds with potent cytotoxic activity against various cancer cell lines.[8][9]
Mechanism of Action: The anticancer activity of hydrazones is often attributed to their ability to chelate essential metal ions, inhibit enzymes involved in cell proliferation, or induce apoptosis through various signaling pathways. The specific mechanism is highly dependent on the nature of the substituent introduced at the hydrazone linkage.
Antimicrobial Drug Development
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazide-hydrazones derived from this compound have shown promise as potent antibacterial and antifungal agents.[3][4][10] The lipophilicity imparted by the diphenyl groups can aid in penetrating the microbial cell wall.
Structure-Activity Relationship (SAR) Insights: Studies on related diphenylacetamide hydrazones have shown that the nature of the aromatic aldehyde used for derivatization significantly influences the antimicrobial spectrum and potency.[3][4] For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the electronic properties of the entire molecule, thereby affecting its interaction with microbial targets.
Antioxidant Properties
Many hydrazide and hydrazone derivatives exhibit antioxidant activity due to their ability to scavenge free radicals.[11] The presence of the -NH-NH-CO- moiety is thought to contribute to this activity. While the antioxidant potential of this compound itself is not extensively documented, it is a logical avenue for investigation, given the properties of the broader hydrazide class. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating such activity.[12][13][14]
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of this compound and its derivatives, as well as their subsequent in vitro evaluation.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 2,2-diphenylacetic acid.
Step 1: Esterification of 2,2-Diphenylacetic Acid
-
Rationale: The carboxylic acid is first converted to its methyl ester to facilitate the subsequent reaction with hydrazine hydrate.
-
Procedure:
-
In a round-bottom flask, dissolve 2,2-diphenylacetic acid (1 eq.) in methanol (10 volumes).
-
Carefully add concentrated sulfuric acid (0.1 eq.) as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl 2,2-diphenylacetate.
-
Step 2: Hydrazinolysis of Methyl 2,2-Diphenylacetate
-
Rationale: The ester is reacted with hydrazine hydrate to yield the desired hydrazide.
-
Procedure:
-
Dissolve the crude methyl 2,2-diphenylacetate (1 eq.) in ethanol (10 volumes).
-
Add hydrazine hydrate (3 eq.) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.
-
Diagram: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Protocol 2: Synthesis of 2,2-Diphenylacetohydrazone Derivatives
This general protocol can be adapted for a wide range of aldehydes and ketones.
-
Rationale: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the hydrazone.
-
Procedure:
-
Dissolve this compound (1 eq.) in ethanol or methanol.
-
Add the desired aromatic or heterocyclic aldehyde/ketone (1 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.
-
Diagram: General Synthesis of Hydrazone Derivatives
Caption: General reaction scheme for hydrazone synthesis.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8][15]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form a purple formazan product, the absorbance of which is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazone derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) for each compound.[15]
-
Table 1: Data Presentation for MTT Assay Results
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) |
Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[8]
-
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Serially dilute the test compounds in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no growth is observed.
-
Table 2: Data Presentation for MIC Values
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
Conclusion and Future Perspectives
This compound is a valuable and synthetically accessible scaffold in medicinal chemistry. Its true potential is unlocked through the synthesis of a diverse array of hydrazone derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the anticancer, antimicrobial, and antioxidant activities of novel compounds derived from this core structure. Future research should focus on expanding the library of derivatives, elucidating their mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to identify promising lead candidates for further drug development.
References
Sources
- 1. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. Determination of antioxidant activity in foods and beverages by reaction with 2,2'-diphenyl-1-picrylhydrazyl (DPPH): collaborative study First Action 2012.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,2-Diphenyl-1-picrylhydrazyl radical-scavenging active components from Polygonum multiflorum thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
Application Notes and Protocols for the Analytical Detection of 2,2-Diphenylacetohydrazide
Abstract: This document provides a comprehensive guide to the development and validation of analytical methods for the detection and quantification of 2,2-Diphenylacetohydrazide. Intended for researchers, scientists, and professionals in drug development, these application notes detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are presented with a focus on the scientific rationale behind experimental choices and adherence to validation standards outlined in the ICH Q2(R1) guidelines to ensure data integrity and reliability.
Introduction: The Analytical Imperative for this compound
This compound and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably detect and quantify the molecule is paramount for quality control, stability studies, and pharmacokinetic assessments. This guide provides robust starting points for developing and validating analytical methods tailored to this specific compound.
The analytical challenges associated with this compound primarily stem from its polarity and the need for sensitive detection at various concentrations. The methods detailed herein address these challenges through a combination of chromatographic separation and spectroscopic detection, with and without derivatization.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O | PubChem[1] |
| Molecular Weight | 226.27 g/mol | PubChem[1] |
| CAS Number | 6636-02-8 | PubChem[1] |
| Appearance | White to off-white crystalline solid (typical) | General chemical knowledge |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and acetonitrile. Limited solubility in water. | General chemical knowledge |
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of moderately polar compounds like this compound. The inherent UV absorbance of the diphenyl moiety allows for straightforward detection.
Rationale for Method Design
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining aromatic compounds through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the modulation of retention time and peak shape. The acidic pH of the buffer suppresses the ionization of any residual silanol groups on the column, minimizing peak tailing. UV detection is chosen due to the strong chromophore present in the this compound molecule.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed Protocol
3.3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Water (HPLC grade)
3.3.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.3.3. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 50:50 v/v). The exact ratio should be optimized for best separation.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3.3.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm (or experimentally determined λmax) |
Method Validation (as per ICH Q2(R1))[2][3][4]
The developed method must be validated to ensure it is suitable for its intended purpose.[2]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. Peak purity analysis should be performed. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999. |
| Range | The range over which the method is linear, accurate, and precise. |
| Accuracy | % Recovery of spiked samples should be within 98-102%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of < 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities. However, for polar compounds like this compound containing active hydrogens, derivatization is often necessary to improve volatility and thermal stability.[3][4]
Rationale for Derivatization
The hydrazide functional group in this compound can lead to poor peak shape and thermal degradation in the GC inlet. Silylation is a common derivatization technique that replaces the active hydrogens on the nitrogen atoms with a trimethylsilyl (TMS) group.[3] This reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol
4.3.1. Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
4.3.2. Equipment
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Heating block or oven
-
Autosampler vials with inserts
4.3.3. Derivatization Procedure
-
Prepare a stock solution of this compound in pyridine (e.g., 1 mg/mL).
-
In a clean, dry autosampler vial, add 100 µL of the sample or standard solution.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
4.3.4. GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Method Validation
Validation of a GC-MS method follows similar principles to HPLC, with an emphasis on the specificity provided by the mass spectrum. The validation parameters outlined in section 3.4 are applicable here as well.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and rapid technique for the quantification of compounds with significant UV absorbance. The two phenyl rings in this compound provide a strong chromophore, making this method suitable for concentration determination in pure samples or simple mixtures.
Rationale for Method Design
The conjugated pi-electron system of the benzene rings in this compound absorbs UV radiation, leading to electronic transitions that can be measured.[5] By determining the wavelength of maximum absorbance (λmax), a calibration curve can be constructed according to the Beer-Lambert law to determine the concentration of an unknown sample.
Experimental Workflow for UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis spectrophotometric analysis.
Detailed Protocol
5.3.1. Materials and Reagents
-
This compound reference standard
-
Methanol (spectroscopic grade)
5.3.2. Equipment
-
UV-Vis Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
5.3.3. Procedure
-
Determination of λmax: Prepare a solution of this compound in methanol (e.g., 10 µg/mL). Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance.
-
Preparation of Standard Solutions: Prepare a series of standard solutions (e.g., 1, 2, 5, 10, 15, 20 µg/mL) from a stock solution of this compound in methanol.
-
Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax using methanol as the blank. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the unknown sample in methanol to obtain an absorbance reading within the range of the calibration curve. Measure the absorbance at λmax and determine the concentration from the calibration curve.
Method Validation
The validation of a UV-Vis spectrophotometric method should include specificity (in the context of interfering substances), linearity, range, accuracy, and precision as described in section 3.4.
Conclusion
The analytical methods presented provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation. It is imperative that any method chosen be fully validated according to the principles outlined in the ICH Q2(R1) guidelines to ensure the generation of reliable and accurate data.[6][7][2]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
PubChem Compound Summary for CID 226139, this compound. National Center for Biotechnology Information. [Link]
-
Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
Sources
- 1. This compound | C14H14N2O | CID 226139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jfda-online.com [jfda-online.com]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
Application Notes and Protocol for the Scalable Production of 2,2-Diphenylacetohydrazide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis and scale-up production of 2,2-Diphenylacetohydrazide. The protocol is structured to ensure scientific integrity, operational safety, and reproducibility, drawing from established chemical principles and best practices in process chemistry. We will detail a robust two-step synthetic route, commencing with the Fischer esterification of 2,2-diphenylacetic acid to its ethyl ester, followed by hydrazinolysis to yield the final product. This guide emphasizes the causality behind experimental choices, provides self-validating systems within the protocols, and is grounded in authoritative references.
Introduction
This compound is a valuable chemical intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structural motif is found in a range of compounds with applications in medicinal chemistry. The reliable and scalable production of this hydrazide is therefore of significant interest to the drug development community.
This protocol outlines a well-established and scalable two-step synthesis:
-
Step 1: Fischer Esterification - The synthesis of ethyl 2,2-diphenylacetate from 2,2-diphenylacetic acid using an acid catalyst in ethanol. This classic and cost-effective method is highly suitable for large-scale production.[1]
-
Step 2: Hydrazinolysis - The reaction of ethyl 2,2-diphenylacetate with hydrazine hydrate to form the desired this compound. This nucleophilic acyl substitution is a common and efficient method for preparing hydrazides from esters.[2]
We will provide detailed, step-by-step methodologies for both laboratory-scale and scaled-up production, including process optimization, safety protocols, and troubleshooting.
Health and Safety
Extreme caution must be exercised when handling hydrazine hydrate. It is a toxic, corrosive, and suspected human carcinogen.[3] All operations involving hydrazine hydrate must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Mandatory PPE:
-
Chemical splash goggles and a face shield.[3]
-
Chemical-resistant gloves (nitrile or other suitable material).[3]
-
A lab coat and closed-toe footwear.[3]
Emergency Procedures:
-
In case of skin contact, immediately flush with copious amounts of water.
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
-
In case of inhalation, move to fresh air and seek medical attention.[3]
-
Spills should be handled according to established laboratory safety protocols for hazardous materials.
Materials and Equipment
| Material | Grade | Supplier |
| 2,2-Diphenylacetic acid | Reagent | Major Chemical Supplier |
| Ethanol (absolute) | Reagent | Major Chemical Supplier |
| Sulfuric acid (concentrated) | Reagent | Major Chemical Supplier |
| Hydrazine hydrate (80% solution) | Reagent | Major Chemical Supplier |
| Toluene | Reagent | Major Chemical Supplier |
| Sodium bicarbonate | Reagent | Major Chemical Supplier |
| Anhydrous sodium sulfate | Reagent | Major Chemical Supplier |
| Diethyl ether | Reagent | Major Chemical Supplier |
| Equipment |
| Round-bottom flasks |
| Reflux condenser |
| Dean-Stark trap (for scaled-up esterification)[4] |
| Magnetic stirrer with heating mantle |
| Separatory funnel |
| Rotary evaporator |
| Buchner funnel and filter flask |
| Vacuum oven |
Experimental Protocols
Step 1: Synthesis of Ethyl 2,2-Diphenylacetate (Esterification)
The Fischer esterification is an equilibrium-driven reaction. To achieve high yields, the equilibrium must be shifted towards the product side. This can be accomplished by using a large excess of one of the reactants (in this case, ethanol) or by removing water as it is formed.[1][4]
Diagram of the Esterification Workflow:
Caption: Workflow for the synthesis of ethyl 2,2-diphenylacetate.
Laboratory Scale (Up to 10 g)
-
To a 250 mL round-bottom flask, add 2,2-diphenylacetic acid (10.0 g, 47.1 mmol).
-
Add absolute ethanol (100 mL).
-
Slowly and carefully add concentrated sulfuric acid (1 mL) with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, slowly pour the reaction mixture into 200 mL of cold water.
-
Extract the aqueous mixture with toluene (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2,2-diphenylacetate as an oil.
Scaled-Up Production (Up to 1 kg)
For larger scales, the removal of water using a Dean-Stark trap is recommended to drive the reaction to completion.[4]
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a heating mantle, a thermometer, and a Dean-Stark trap with a reflux condenser, add 2,2-diphenylacetic acid (1.0 kg, 4.71 mol).
-
Add absolute ethanol (2.0 L) and toluene (1.0 L). Toluene forms an azeotrope with water, facilitating its removal.
-
Slowly add concentrated sulfuric acid (100 mL) with vigorous stirring.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 6-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a large separatory funnel and wash with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield ethyl 2,2-diphenylacetate.
| Parameter | Laboratory Scale | Scaled-Up Production |
| 2,2-Diphenylacetic acid | 10.0 g | 1.0 kg |
| Ethanol | 100 mL | 2.0 L |
| Toluene | - | 1.0 L |
| Conc. Sulfuric Acid | 1 mL | 100 mL |
| Reaction Time | 4-6 hours | 6-8 hours |
| Expected Yield | 85-95% | 90-98% |
Step 2: Synthesis of this compound (Hydrazinolysis)
The reaction of an ester with hydrazine hydrate is typically a straightforward nucleophilic acyl substitution.[2] Temperature control is important to prevent side reactions.
Diagram of the Hydrazinolysis Workflow:
Caption: Workflow for the synthesis of this compound.
Laboratory Scale (From ~10 g of Ester)
-
In a 250 mL round-bottom flask, dissolve the ethyl 2,2-diphenylacetate (assuming ~10 g, ~41.6 mmol) in absolute ethanol (100 mL).
-
Add 80% hydrazine hydrate (5.2 g, ~83.2 mmol, 2 equivalents) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The product will begin to precipitate out of the solution as a white solid.
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Scaled-Up Production (From ~1 kg of Ester)
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve the ethyl 2,2-diphenylacetate (assuming ~1 kg, ~4.16 mol) in absolute ethanol (3 L).
-
Carefully add 80% hydrazine hydrate (520 g, ~8.32 mol, 2 equivalents) portion-wise with efficient stirring. An exothermic reaction may be observed; maintain the temperature below 40°C during the addition.
-
Once the addition is complete, heat the mixture to a gentle reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, then further cool in an ice-water bath for at least 2 hours.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with cold ethanol.
-
Dry the this compound in a vacuum oven.
| Parameter | Laboratory Scale | Scaled-Up Production |
| Ethyl 2,2-Diphenylacetate | ~10 g | ~1 kg |
| Ethanol | 100 mL | 3 L |
| 80% Hydrazine Hydrate | 5.2 g | 520 g |
| Reaction Time | 3-5 hours | 4-6 hours |
| Expected Yield | 80-90% | 85-95% |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in esterification | Incomplete reaction due to water presence. | Use a Dean-Stark trap for scaled-up reactions. Ensure all reagents and glassware are dry. Increase the amount of excess ethanol. |
| Insufficient reaction time. | Monitor the reaction by TLC and continue reflux until the starting material is consumed. | |
| Low yield in hydrazinolysis | Incomplete reaction. | Increase the reaction time or the amount of hydrazine hydrate (up to 3 equivalents). |
| Product is soluble in the reaction mixture. | After cooling, add the reaction mixture to cold water to precipitate the product. | |
| Product is impure | Presence of unreacted starting materials. | For the ester, ensure complete neutralization of the acid catalyst. For the hydrazide, ensure complete reaction and wash thoroughly with cold ethanol. |
| Formation of side products. | Control the reaction temperature carefully, especially during the addition of hydrazine hydrate. |
References
-
Fischer Esterification. (2022, November 16). Master Organic Chemistry. [Link]
-
Esterification. Chemguide. [Link]
-
Hydrazine Standard Operating Procedure. Environmental Health & Safety, The University of New Mexico. [Link]
-
Hydrazinolysis of Esters. ResearchGate. [Link]
- Preparation method of hydrazide compound. (2013).
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2020). ACS Publications. [Link]
Sources
Application Notes & Protocols: Leveraging the 2,2-Diphenylacetohydrazide Scaffold for the Development of Novel Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The hydrazide and hydrazone moieties are recognized as "privileged structures" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse range of biological targets. This guide provides an in-depth exploration of 2,2-diphenylacetohydrazide as a versatile and synthetically accessible scaffold for the development of novel enzyme inhibitors. We will detail the chemical synthesis of the core scaffold, its derivatization into a diverse chemical library, and the mechanistic principles of how these derivatives function as enzyme inhibitors. Furthermore, this document provides robust, step-by-step protocols for enzyme inhibition screening, IC₅₀ determination, and kinetic analysis to elucidate the mechanism of action.
Part I: The Chemistry of the Hydrazide Scaffold
The utility of this compound lies in its dual nature. The core diphenylacetyl group provides a rigid, lipophilic framework that can be positioned within the binding pockets of enzymes, while the terminal hydrazide group (-CONHNH₂) serves as a reactive handle for chemical diversification and as a key pharmacophoric element.
Section 1.1: Synthesis of the Core Scaffold: this compound
The most common and efficient method for synthesizing hydrazides is the reaction of an ester with hydrazine hydrate.[1][2] This reaction proceeds via a nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.
Protocol 1: Synthesis of this compound from Methyl 2,2-Diphenylacetate
-
Rationale: Using the methyl ester of 2,2-diphenylacetic acid is often preferred due to its commercial availability and the favorable reaction kinetics. Methanol, the byproduct, is volatile and easily removed.
-
Materials:
-
Methyl 2,2-diphenylacetate
-
Hydrazine hydrate (98% or monohydrate)
-
Methanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
-
-
Procedure:
-
To a solution of methyl 2,2-diphenylacetate (1.0 eq) in methanol (10 mL per gram of ester), add hydrazine hydrate (4.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Upon completion, allow the mixture to cool to room temperature and then reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) to yield this compound as a crystalline solid.[3][]
-
Characterization: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Section 1.2: Generation of a Hydrazone Library for Screening
The true power of the this compound scaffold is realized upon its conversion to a library of N-acylhydrazones. The condensation reaction between the hydrazide's terminal -NH₂ group and an aldehyde or ketone is a robust and high-yielding reaction, allowing for the rapid generation of chemical diversity.[5][6] Each unique aldehyde or ketone introduces new steric and electronic features, enabling a systematic exploration of an enzyme's active site topology.
Protocol 2: General Procedure for the Synthesis of 2,2-Diphenylacetohydrazone Derivatives
-
Rationale: This acid-catalyzed condensation forms a stable C=N double bond, creating the hydrazone linkage. A few drops of acid are typically sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
-
Materials:
-
This compound (from Protocol 1)
-
A diverse panel of substituted aromatic or aliphatic aldehydes/ketones (1.0-1.1 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount, ~3 drops)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add the selected aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Add 3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at reflux for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry. If necessary, further purify by recrystallization.
-
Figure 1: Workflow for generating a hydrazone library.
Part II: Application in Enzyme Inhibition
Section 2.1: Mechanism of Inhibition
Hydrazide and hydrazone derivatives can inhibit enzymes through both reversible and irreversible mechanisms. Understanding the potential mode of action is critical for interpreting screening data and guiding lead optimization.
-
Reversible Inhibition: The hydrazone moiety (-C(=O)NHN=CH-) is an excellent pharmacophore, rich in hydrogen bond donors and acceptors.[7] These groups can form non-covalent interactions with amino acid residues in an enzyme's active site, leading to reversible binding and inhibition.
-
Irreversible Inhibition: Certain hydrazides/hydrazines are well-known mechanism-based or "suicide" inhibitors.[8] These compounds are processed by the target enzyme, which converts them into a highly reactive intermediate. This intermediate then forms a stable covalent bond with the enzyme, leading to permanent inactivation.[7] A classic example is the inhibition of monoamine oxidase (MAO) by hydrazide drugs like iproniazid, which form a covalent adduct with the flavin cofactor.[7][9]
Figure 2: Reversible vs. Irreversible inhibition mechanisms.
Section 2.2: Case Studies & Target Enzyme Classes
Derivatives of hydrazides have shown inhibitory activity against a wide array of enzyme families. The diphenylacetohydrazide scaffold provides a starting point to target these and other enzymes.
| Enzyme Class | Specific Examples | Reported IC₅₀ Range (Derivatives) | References |
| Oxidoreductases | Monoamine Oxidase A/B (hMAO-A/B) | 0.028 µM - 0.342 µM | [7] |
| Metalloenzymes | Carbonic Anhydrase (hCA I, hCA II) | 7.12 nM - 45.12 nM | [5] |
| Serine Hydrolases | Acetylcholinesterase (AChE) | 21.45 nM - 61.37 nM | [5] |
| Butyrylcholinesterase (BChE) | 18.42 nM - 54.74 nM | [5] | |
| Dipeptidyl Peptidase IV (DPP-IV) | Varies | [10] | |
| Glycoside Hydrolases | β-Glucuronidase | 9.20 µM - 30.7 µM | [6] |
| α-Amylase / α-Glucosidase | 2.3 µM - 600 µM | [11][12] | |
| Topoisomerases | DNA Gyrase | ~19 µM | [13][14] |
Part III: Experimental Protocols
The following protocols provide a framework for screening compound libraries and characterizing hit compounds.
Section 3.1: Protocol for a General Enzyme Inhibition Screening Assay
-
Rationale: The primary goal of a screening assay is to identify "hits" from the library that reduce enzyme activity. This protocol uses a 96-well plate format for higher throughput and is adaptable for most colorimetric or fluorometric assays. A self-validating system includes multiple controls to ensure that observed inhibition is due to the compound's effect on the enzyme and not an artifact.
-
Procedure:
-
Compound Plating: Prepare stock solutions of your hydrazone derivatives in DMSO. Serially dilute the compounds to the desired screening concentration (e.g., 10 µM final concentration). Dispense the compounds into a 96-well assay plate.
-
Controls Setup (on the same plate):
-
100% Activity Control (Negative Control): Wells containing assay buffer and DMSO (without inhibitor).
-
0% Activity Control (Positive Control): Wells containing a known inhibitor or wells without the enzyme.
-
Compound Interference Control: Wells containing the test compound, substrate, and buffer, but no enzyme. This checks for intrinsic color/fluorescence of the compound.
-
-
Enzyme Addition: Add the appropriate amount of enzyme solution (diluted in assay buffer) to all wells except the 0% activity and compound interference controls.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Kinetic or Endpoint Reading: Read the plate on a plate reader at the appropriate wavelength. The reading can be done kinetically (multiple reads over time) or as a single endpoint reading after a fixed incubation time.
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Bkg) / (Signal_100% - Signal_Bkg)) Where Signal_Bkg is the background signal (0% activity control).
-
Section 3.2: Protocol for IC₅₀ Determination
-
Rationale: To quantify the potency of a hit compound, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined. This involves creating a dose-response curve.
-
Procedure:
-
Create a serial dilution series of the hit compound (e.g., 10-12 concentrations, such as 100 µM down to 1 pM).
-
Perform the enzyme inhibition assay as described in Protocol 3.1 for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal curve using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ is one of the parameters calculated from this fit.
-
Section 3.3: Protocol for Investigating the Mechanism of Inhibition (Kinetics)
-
Rationale: Enzyme kinetics are used to determine the mode of reversible inhibition (competitive, non-competitive, etc.). This is achieved by measuring reaction rates at multiple substrate concentrations in the presence of different, fixed inhibitor concentrations. The data is often visualized using a Lineweaver-Burk (double reciprocal) plot.
-
Procedure:
-
Setup: Design a matrix of experiments. You will need several concentrations of your substrate (e.g., 0.25x, 0.5x, 1x, 2x, 4x the Kₘ value) and several fixed concentrations of your inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Measurement: For each inhibitor concentration (including 0), perform the enzyme assay at each substrate concentration. Measure the initial reaction velocity (V₀) for each condition.
-
Plotting: Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis), where [S] is the substrate concentration. You will generate a separate line for each inhibitor concentration.
-
Interpretation: The pattern of the lines indicates the mechanism of inhibition (see Figure 3).
-
Figure 3: Lineweaver-Burk plots for inhibition mechanisms.
Part IV: Data Interpretation & Troubleshooting
-
Interpreting IC₅₀ Values: A lower IC₅₀ value indicates a more potent inhibitor. However, potency does not equate to specificity. It is crucial to profile hits against related enzymes (counter-screening) to assess selectivity.
-
Common Pitfalls:
-
Compound Solubility: Hydrazone derivatives can be poorly soluble in aqueous buffers. Ensure DMSO concentration is low and consistent across all wells (<1%). If precipitation is observed, the results are invalid.
-
Assay Interference: Some compounds can absorb light or fluoresce at the assay wavelengths, creating false positives or negatives. Always run the compound interference controls described in Protocol 3.1.
-
Irreversible Inhibition: If pre-incubation time with the inhibitor drastically lowers the IC₅₀, or if activity cannot be recovered upon dilution, this may suggest time-dependent or irreversible inhibition, which requires more advanced kinetic analysis.
-
Conclusion
This compound is a synthetically tractable and highly valuable scaffold for generating diverse libraries of hydrazone derivatives. These compounds have demonstrated efficacy against a multitude of enzyme classes through both reversible and irreversible mechanisms. The protocols and guidelines presented here provide a comprehensive framework for researchers to utilize this scaffold in hit discovery and lead optimization campaigns, paving the way for the development of novel and potent enzyme inhibitors.
References
-
Gümüş, M., Ceylan, Ş., Gökçe, B., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available at: [Link]
-
Verma, S., Khokra, S. L., Narang, R., & Sudhakar, K. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemistrySelect. Available at: [Link]
-
Yıldırım, S., Incesu, Z., & Beydemir, S. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. Available at: [Link]
-
Ferreira, R. J., Ferreira, C., & de Castro, B. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]
-
Gümüş, M., Ceylan, Ş., Gökçe, B., et al. (2023). New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies. Journal of Molecular Structure. Available at: [Link]
-
Khan, K. M., Ahmed, M., Khan, M., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules. Available at: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. ResearchGate. Available at: [Link]
-
Oinuma, K. I., Toida, T., & Imanaka, H. (1991). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology. Available at: [Link]
-
Czarnecka, K., Szymański, P., & Starościak, B. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Tchangna, R. S., Mpetga, D. J. S., Tchoukoua, A., et al. (2022). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wieczorek, M., Golebiowska, J., & Stachyra, A. (2023). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). DPP-4 enzyme inhibition of all synthesized derivatives. Retrieved from [Link]
-
Hassan, M., Abbasi, M. A., Hussain, G., et al. (2023). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. Chemistry & Biodiversity. Available at: [Link]
-
Yıldırım, S., Incesu, Z., & Beydemir, Ş. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. Available at: [Link]
-
Patricia Peng. (2023, October 6). Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E. [Video]. YouTube. Retrieved from [Link]
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The Untapped Potential and Inherent Limitations of 2,2-Diphenylacetohydrazide in the Synthesis of Energetic Materials: A Theoretical and Application-Focused Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Moieties
In the relentless pursuit of novel energetic materials with enhanced performance and reduced sensitivity, the exploration of unique molecular scaffolds is a paramount endeavor.[1] 2,2-Diphenylacetohydrazide, a compound readily synthesized from diphenylacetic acid, presents an intriguing, albeit unconventional, starting point. Its structure marries the bulky, thermally stabilizing diphenylmethyl group with the reactive and nitrogen-rich hydrazide functionality. This duality sparks a critical question for the energetic materials community: can this molecule serve as a viable precursor for a new class of explosives, propellants, or pyrotechnics?
This comprehensive guide delves into the theoretical applications and practical limitations of this compound in the synthesis of energetic materials. While direct, documented applications are notably scarce in existing literature, this analysis will provide a foundational understanding of why this might be the case and what synthetic pathways could be hypothetically explored. We will dissect the molecule's inherent properties, propose potential derivatization strategies to imbue it with energetic character, and offer detailed protocols for these theoretical syntheses.
Core Scientific Principles: The Energetic Materials Litmus Test
Before exploring synthetic routes, it is crucial to understand the fundamental properties that define an energetic material and to assess this compound against these benchmarks.
Oxygen Balance (OB%)
The single most critical factor in the preliminary assessment of a potential energetic material is its oxygen balance. This value determines the degree to which a molecule can oxidize its own carbon and hydrogen atoms upon decomposition, releasing energy. A highly positive or zero oxygen balance is desirable for maximum energy output.
The formula for calculating oxygen balance is:
Where:
-
x = number of carbon atoms
-
y = number of hydrogen atoms
-
z = number of oxygen atoms
- = molecular weight of the compound
For this compound (
Density
Higher density is a desirable trait in energetic materials as it correlates with higher detonation velocity and pressure.[2] The bulky, non-planar nature of the diphenylmethyl group, while potentially offering thermal stability, is not conducive to the dense crystal packing required for high-performance explosives.
Heat of Formation
A high positive heat of formation is another indicator of a high-energy material. While the hydrazide group can contribute positively, the overall heat of formation of this compound is not expected to be significantly high due to the thermodynamic stability of the phenyl rings.
Hypothetical Applications and Synthetic Pathways
Despite its inherent limitations, the this compound scaffold could theoretically be modified to enhance its energetic properties. The following sections explore potential, albeit challenging, synthetic strategies.
Application Note 1: Nitration of the Phenyl Rings to Improve Oxygen Balance
The most direct approach to address the poor oxygen balance is the nitration of the aromatic rings. Introducing multiple nitro groups would dramatically improve the OB% and increase the overall energy content of the molecule.
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is the standard and most effective reagent for aromatic nitration. The sulfuric acid protonates the nitric acid, forming the highly electrophilic nitronium ion (
), which is necessary to overcome the deactivating effect of the existing electron-withdrawing groups (once the first nitro group is added). -
Temperature Control: Aromatic nitration is a highly exothermic reaction. Maintaining a low temperature is critical to prevent runaway reactions and the formation of undesired byproducts.
-
Stepwise Nitration: Achieving a high degree of nitration (e.g., dinitro or trinitro on each ring) is challenging. The electron-withdrawing nature of the nitro groups deactivates the ring towards further electrophilic substitution. Therefore, increasingly harsh conditions (higher temperatures and stronger acid concentrations) are required for each subsequent nitration, increasing the risk of decomposition.
Experimental Protocol: Synthesis of 2,2-Bis(2,4,6-trinitrophenyl)acetohydrazide (A Theoretical Compound)
Caution: This is a theoretical protocol for the synthesis of a potentially highly explosive and sensitive material. It should only be attempted by experienced chemists in a specialized laboratory equipped for handling energetic materials.
-
Preparation: In a three-necked, 250 mL flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 50 mL of concentrated sulfuric acid (98%) to 0°C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 10 g (0.044 mol) of this compound to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.
-
Nitration: Once the starting material is fully dissolved, begin the dropwise addition of 40 mL of fuming nitric acid (90%). Maintain the temperature between 0-5°C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours. Then, slowly raise the temperature to 25°C and stir for an additional 4 hours.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice. The solid product should precipitate out.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Dry the product in a vacuum desiccator.
-
Characterization: The resulting product should be characterized using appropriate techniques such as FT-IR, NMR, and elemental analysis. Its sensitivity to impact, friction, and electrostatic discharge must be determined using standardized methods before handling larger quantities.
Visualization of the Proposed Synthetic Pathway
Figure 1. Proposed nitration of this compound.
Application Note 2: Conversion to Energetic Heterocycles
The hydrazide functional group is a versatile precursor for the synthesis of various nitrogen-rich heterocycles, such as tetrazoles, which are known to be energetic.[3][4]
Causality of Experimental Choices:
-
Tetrazole Synthesis: The reaction of a hydrazide with a source of azide, often in the presence of a dehydrating agent or after conversion to an intermediate like an imidoyl chloride, can lead to the formation of a tetrazole ring.[5] However, the steric hindrance from the two phenyl groups might significantly impede this cyclization reaction.
-
Oxadiazole Synthesis: Dehydration of the diacylhydrazide formed by reacting this compound with an acid chloride could yield a 1,3,4-oxadiazole. If the acylating agent contains energetic moieties (e.g., nitro groups), the resulting oxadiazole could have energetic properties.
Experimental Protocol: Theoretical Synthesis of a 1,3,4-Oxadiazole Derivative
-
Acylation: In a 100 mL flask, dissolve 5 g (0.022 mol) of this compound in 30 mL of anhydrous pyridine. Cool the solution to 0°C.
-
Addition of Acid Chloride: Slowly add a solution of 4.1 g (0.022 mol) of 3,5-dinitrobenzoyl chloride in 20 mL of anhydrous dichloromethane. Stir the reaction at 0°C for 1 hour and then at room temperature for 3 hours.
-
Isolation of Intermediate: Pour the reaction mixture into 100 mL of 1M HCl. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the diacylhydrazide intermediate.
-
Cyclization: Reflux the intermediate with excess phosphorus oxychloride for 4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.
-
Purification: Extract the product with ethyl acetate, wash with water, dry, and purify by column chromatography.
Visualization of the Proposed Oxadiazole Synthesis
Figure 2. Proposed synthesis of an energetic oxadiazole.
Quantitative Data Summary
The following table summarizes the calculated properties of this compound and its theoretical nitrated derivative, highlighting the dramatic improvement in oxygen balance.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Oxygen Balance (%) |
| This compound | 226.27 | -236.9 | |
| 2,2-Bis(2,4,6-trinitrophenyl)acetohydrazide (Theoretical) | 528.26 | -42.4 |
Conclusion: A Roadblock to Energetic Applications
While this compound offers an interesting molecular framework, its inherent properties, most notably its extremely poor oxygen balance, render it unsuitable as a direct precursor for energetic materials. The substantial synthetic effort required to introduce a sufficient number of energetic functional groups to counteract the high carbon and hydrogen content likely makes this molecule an inefficient and impractical starting point compared to other well-established precursors in the field.
The theoretical synthetic pathways outlined in this guide, while plausible on paper, would face significant practical challenges, including harsh reaction conditions, low yields, and the potential for the formation of highly sensitive and unstable intermediates. For researchers in the field, this analysis serves as a cautionary example of the importance of fundamental energetic principles, such as oxygen balance, in the rational design of new energetic materials. Future efforts in this area would be better directed towards scaffolds that possess a more favorable intrinsic elemental composition for energetic applications.
References
- Shie, J. -J., & Fang, J. -M. (2007). A New Method for the Synthesis of 5-Substituted 1H-Tetrazoles. The Journal of Organic Chemistry, 72(8), 3141–3144.
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- Constructing energetic coordination polymers through mixed-ligand strategy: way to achieve reduced sensitivity with significant energetic performance. (n.d.). RSC Publishing.
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- Solid propellant composition with a polymeric binder containing ammonium perchlorate and aluminum. (n.d.).
- Advances in Tetrazole Synthesis – An Overview. (n.d.). Scite.ai.
- A promising high-energy-density m
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The Strategic Incorporation of 2,2-Diphenylacetohydrazide in the Design of Advanced Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the utilization of 2,2-diphenylacetohydrazide as a key building block in the synthesis of novel polymers. We will explore the rationale behind its selection, detailing the unique properties conferred by the diphenylacetohydrazide moiety. This document will serve as a technical resource, offering detailed protocols for polymer synthesis, characterization, and analysis of their potential applications, particularly focusing on materials with enhanced thermal stability and antioxidant properties.
Part 1: Core Directive - The Rationale for this compound in Polymer Design
The quest for advanced polymers with tailored properties is a continuous endeavor in materials science. The selection of monomers is a critical determinant of the final characteristics of a polymer. This compound emerges as a compelling candidate due to a unique combination of structural features:
-
The Hydrazide Functional Group: The -CO-NH-NH- linkage is a versatile functional group. It can participate in polycondensation reactions with diacyl chlorides to form polyhydrazides, a class of polymers known for their thermal stability and ability to be converted into polyoxadiazoles.[1] Furthermore, the hydrazide group's hydrogen bonding capabilities can influence polymer chain packing and morphology.
-
The Gem-Diphenyl Moiety: The two phenyl groups attached to the same carbon atom introduce significant steric hindrance. This bulky side group can disrupt chain packing, potentially leading to amorphous polymers with increased solubility in organic solvents, a desirable trait for processability.[2]
-
Inherent Antioxidant Potential: Hydrazide and hydrazone derivatives have been recognized for their radical-scavenging properties.[3][4][5] The incorporation of the this compound unit into a polymer backbone is hypothesized to impart intrinsic antioxidant activity to the material, protecting it from oxidative degradation and potentially offering applications in biomedical fields or as stabilizing additives.[5]
Part 2: Scientific Integrity & Logic - A Self-Validating System
The protocols outlined in this guide are designed to be self-validating. Each step, from monomer purification to polymer characterization, includes checkpoints and expected outcomes to ensure the integrity of the experimental process.
Expertise & Experience: The "Why" Behind the "How"
The choice of polymerization technique and characterization methods is not arbitrary. Low-temperature solution polycondensation is selected to avoid side reactions and degradation of the hydrazide monomer. A suite of characterization techniques is employed to provide a holistic understanding of the synthesized polymer, from its molecular weight and structure to its thermal and antioxidant properties.
Trustworthiness: Validating Experimental Success
The successful synthesis of a novel polymer hinges on rigorous characterization. The protocols provided for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC), and Thermal Analysis (TGA/DSC) will allow researchers to confirm the polymer's structure, determine its molecular weight distribution, and assess its thermal stability, thereby validating the synthetic procedure.
Authoritative Grounding & Comprehensive References
The methodologies and scientific claims presented herein are supported by established literature in polymer chemistry. In-text citations and a comprehensive reference list are provided to allow for further reading and verification.
Part 3: Visualization & Formatting
Experimental Workflow
The overall process for the synthesis and characterization of a novel polyhydrazide from this compound is depicted in the following workflow diagram.
Caption: Experimental workflow for the synthesis and characterization of novel polyhydrazides.
Application Notes
Enhanced Thermal Stability
Aromatic polyhydrazides are known for their high thermal stability. The incorporation of the rigid diphenylacetohydrazide moiety is expected to further enhance the thermal properties of the resulting polymers. The bulky phenyl groups can restrict segmental motion, leading to higher glass transition temperatures (Tg). Thermogravimetric analysis (TGA) is anticipated to show high decomposition temperatures, making these polymers suitable for high-performance applications where thermal resistance is critical.[1]
Intrinsic Antioxidant Properties for Material Longevity and Biomedical Applications
The hydrazide functional group is a known radical scavenger.[3][4] Polymers incorporating this compound are expected to exhibit inherent antioxidant activity. This can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3] This intrinsic antioxidant property could lead to self-protecting materials with enhanced longevity in oxidative environments. Furthermore, in the context of drug delivery, such polymers could help protect encapsulated therapeutic agents from degradation.[5]
Potential for Soluble, High-Performance Polymers
A significant challenge with many high-performance aromatic polymers is their limited solubility, which hampers their processability. The non-coplanar structure induced by the gem-diphenyl groups in this compound can disrupt the regular packing of polymer chains, potentially leading to amorphous materials with improved solubility in common organic solvents.[2] This would allow for the casting of films and the spinning of fibers from solution.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound-co-terephthalamide)
This protocol details the low-temperature solution polycondensation of this compound with terephthaloyl chloride.
Materials:
-
This compound (recrystallized from ethanol)
-
Terephthaloyl chloride (recrystallized from hexane)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, magnetic stirrer, dropping funnel)
Procedure:
-
In a flame-dried three-neck flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve a precise amount of this compound (e.g., 10 mmol) in anhydrous NMP (e.g., 50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of anhydrous pyridine to the solution.
-
In a separate flask, dissolve an equimolar amount of terephthaloyl chloride (10 mmol) in anhydrous NMP (25 mL).
-
Slowly add the terephthaloyl chloride solution to the stirred this compound solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere.
-
The resulting viscous polymer solution is then poured into a large excess of methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.
-
The fibrous polymer precipitate is collected by filtration, washed thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
The purified polymer is dried in a vacuum oven at 80°C for 24 hours.
Reaction Scheme:
Caption: Polycondensation of this compound and terephthaloyl chloride.
Protocol 2: Polymer Characterization
2.1 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the formation of the polyhydrazide structure.
-
Sample Preparation: A small amount of the dried polymer is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution of the polymer.
-
Analysis: The FTIR spectrum should show the disappearance of the primary amine N-H stretching vibrations of the hydrazide monomer and the appearance of characteristic amide bands.
-
Expected Characteristic Peaks:
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure of the polymer.
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: ¹H NMR and ¹³C NMR spectra will confirm the incorporation of both monomer units into the polymer chain.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic protons from both monomer residues.
-
A downfield singlet for the N-H protons of the hydrazide linkage.[7]
-
A singlet for the methine proton adjacent to the diphenyl groups.
-
2.3 Gel Permeation Chromatography (GPC)
-
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., DMF with 0.05 M LiBr) at a concentration of 1-2 mg/mL.[8] Filter the solution through a 0.2 µm filter before injection.
-
Analysis: The GPC system is calibrated with polystyrene standards. The elution profile of the polymer sample is then used to calculate the molecular weight distribution.
2.4 Thermal Analysis (TGA/DSC)
-
Objective: To evaluate the thermal stability and glass transition temperature (Tg) of the polymer.
-
Sample Preparation: A small amount of the dried polymer (5-10 mg) is placed in an alumina or platinum pan.
-
TGA Analysis: The sample is heated under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min). The weight loss as a function of temperature is recorded to determine the decomposition temperature.[9]
-
DSC Analysis: The sample is heated, cooled, and then reheated under a nitrogen atmosphere. The change in heat flow is measured to determine the glass transition temperature (Tg).[10]
Table 1: Expected Properties of Poly(this compound-co-terephthalamide)
| Property | Expected Value/Observation | Characterization Technique |
| Appearance | White to off-white fibrous solid | Visual Inspection |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMSO) | Solubility Tests |
| Inherent Viscosity | 0.5 - 1.5 dL/g | Viscometry |
| Glass Transition (Tg) | > 200 °C | DSC |
| Decomposition Temp. (Td) | > 400 °C (in N₂) | TGA |
| Antioxidant Activity | Significant DPPH radical scavenging | UV-Vis Spectroscopy |
Protocol 3: Assessment of Antioxidant Activity (DPPH Assay)
-
Objective: To quantify the radical scavenging ability of the polymer.
-
Materials:
-
Polymer sample
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the polymer in a suitable solvent (e.g., DMSO) at a known concentration.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a series of test tubes, add different concentrations of the polymer solution.
-
Add the DPPH solution to each test tube and bring the total volume to a constant value with methanol.
-
A control sample containing only DPPH and the solvent is also prepared.
-
The mixtures are incubated in the dark at room temperature for 30 minutes.
-
The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with the polymer.[11]
References
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FT-IR spectra of polyhydrazide 2 (top) and poly(1,3,4-oxadiazole) 8 (bottom). [Online]. Available: [Link]
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Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. [Online]. Available: [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Online]. Available: [Link]
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Synthesis, characterization and thermal studies of new polyhydrazides and its poly-1,3,4-oxadiazoles based on dihydro-9,10-ethanoanthracene in the main chain. ResearchGate. [Online]. Available: [Link]
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Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds. ResearchGate. [Online]. Available: [Link]
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Thermal studies: (a) TGA and (b) DSC of the samples. ResearchGate. [Online]. Available: [Link]
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Interfacial Polymerization. ResearchGate. [Online]. Available: [Link]
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New Antioxidant Triphenol-Derived Hydrazide-Hydrazone Thiazole: Formation and Analysis of Inclusion Complex with β-CD Using Experimental and Computational Approaches. MDPI. [Online]. Available: [Link]
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Aromatic polyhydrazides: A new class of highly bonded, stiff polymers. Sci-Hub. [Online]. Available: [Link]
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Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides. MDPI. [Online]. Available: [Link]
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Experimental and Theoretical Study of an Improved Activated Polycondensation Method for Aromatic Polyimides. ACS Publications. [Online]. Available: [Link]
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A Simple Green Protocol for the Condensation of Anthranilic Hydrazide with Cyclohexanone and N -Benzylpiperidinone in Water. ResearchGate. [Online]. Available: [Link]
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¹H-NMR (a) and FTIR (b) spectra of the POF polymer and precursor monomers. ResearchGate. [Online]. Available: [Link]
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Interfacial Synthesis of an Ultrathin Two-Dimensional Polymer Film via [2 + 2] Photocycloaddition. National Center for Biotechnology Information. [Online]. Available: [Link]
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Interfacial Synthesis of an Ultrathin Two-Dimensional Polymer Film via [2 + 2] Photocycloaddition. PubMed. [Online]. Available: [Link]
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Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. National Center for Biotechnology Information. [Online]. Available: [Link]
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Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. Royal Society of Chemistry. [Online]. Available: [Link]
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1H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4′-diaminostilbene. National Center for Biotechnology Information. [Online]. Available: [Link]
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Interfacial Synthesis of an Ultrathin Two-Dimensional Polymer Film via [2 + 2] Photocycloaddition. ResearchGate. [Online]. Available: [Link]
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The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Online]. Available: [Link]
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Synthesis and properties of novel aromatic polyhydrazides and poly(amide-hydrazide)s based on the bis(ether benzoic acid)s from hydroquinone and substituted hydroquinones. National Taipei University of Technology. [Online]. Available: [Link]
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Synthesis and characterization of poly(decamethylene terephthalamide). ResearchGate. [Online]. Available: [Link]
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Kinetics of an interfacial polycondensation reaction. Part 2.—Reaction of terephthaloyl chloride with piperazine. Royal Society of Chemistry. [Online]. Available: [Link]
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(PDF) Synthesis and characterization of novel polyamide and polyhydrazides based on the 6,6'-disubstituted-2,2'-bipyridine. ResearchGate. [Online]. Available: [Link]
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Fabrication of desalination membranes by interfacial polymerization: history, current efforts, and future directions. Royal Society of Chemistry. [Online]. Available: [Link]
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Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate-Co-terephthalate). MDPI. [Online]. Available: [Link]
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Preparation of poly(p-phenylene terephthalamide) in a microstructured chemical system. Royal Society of Chemistry. [Online]. Available: [Link]
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Poly(hydrazinophosphine diazide)s (PHPDs): Hybrid Organic- Inorganic Polymers via Polycondensation between. ChemRxiv. [Online]. Available: [Link]
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Poly(hydrazinophosphine diazide)s (PHPDs): Hybrid Organic-Inorganic Polymers via Polycondensation between PN Cages and Organic Diazides. ResearchGate. [Online]. Available: [Link]
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Synthesis and Characterization of Thermally Resistant Co-ordination Polymers of Poly(sulphone diphenylene terephthalamide). ResearchGate. [Online]. Available: [Link]
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Application Notes and Protocols for High-Throughput Screening Assays Involving 2,2-Diphenylacetohydrazide Derivatives
This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) assays involving 2,2-diphenyl-1-picrylhydrazyl (DPPH), a prominent derivative of the 2,2-diphenylacetohydrazide scaffold. The primary focus is on the widely used DPPH radical scavenging assay for antioxidant capacity, with protocols optimized for a high-throughput format. Additionally, we will explore the broader context of using hydrazide-containing compounds in other HTS applications, such as enzyme inhibitor screening.
PART 1: The DPPH Radical Scavenging Assay: A Premier HTS Tool for Antioxidant Discovery
The search for novel antioxidant compounds is a cornerstone of drug discovery and development for conditions related to oxidative stress, as well as for the food and cosmetics industries. High-throughput screening (HTS) methods are essential for rapidly evaluating large compound libraries. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, robust, and cost-effective method that has been successfully adapted for HTS to assess the antioxidant or radical-scavenging activity of various substances.[1][2]
Section 1.1: Scientific Principle and Mechanism
The DPPH assay is an electron transfer-based (ET) assay.[2] Its core principle lies in the use of DPPH as a stable free radical. The delocalization of the spare electron across the molecule gives DPPH its characteristic deep violet color, with a maximum absorbance at approximately 517 nm.[3][4]
When a solution of DPPH is mixed with a substance that can donate a hydrogen atom (i.e., an antioxidant), the DPPH radical is reduced to its non-radical form, 2,2-diphenyl-1-picrylhydrazine (DPPH-H).[3] This reduction results in a color change from deep violet to a pale yellow, leading to a decrease in absorbance at 517 nm. This change in absorbance is directly proportional to the radical-scavenging activity of the compound being tested.
Caption: DPPH Radical Scavenging Mechanism.
Section 1.2: Causality Behind Experimental Design
Understanding the "why" behind each step is critical for robust assay development and troubleshooting.
-
Choice of Solvent: DPPH is soluble in organic solvents like methanol or ethanol.[3] This makes the assay well-suited for hydrophobic compounds but can be a limitation for aqueous samples.[1] The choice of solvent is critical as it can influence the reaction kinetics.
-
Wavelength Selection (517 nm): This wavelength is chosen because it is the absorbance maximum of the DPPH radical. Measuring at this peak provides the highest sensitivity to changes in its concentration.
-
Incubation in the Dark: DPPH is light-sensitive, and exposure to light can cause its degradation, leading to a false positive result (a decrease in absorbance not caused by the test compound).[1][5] Incubating the reaction plate in the dark is mandatory to ensure the integrity of the negative control.
-
Use of a Positive Control: A known antioxidant, such as Trolox (a water-soluble vitamin E analog) or ascorbic acid, must be included in every assay plate.[4] This serves as a performance control, validating that the assay is working correctly and allowing for the comparison of antioxidant activity across different experiments and labs, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]
Section 1.3: Detailed HTS Protocol for DPPH Assay (96-Well Format)
This protocol is designed for a 96-well microplate format, enabling the simultaneous screening of multiple compounds and concentrations.
Caption: High-Throughput Screening Workflow for the DPPH Assay.
1. Reagent and Sample Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[4] This solution should be prepared fresh daily and stored in a flask wrapped in aluminum foil to protect it from light. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[4]
-
Test Compound Stock Solutions: Prepare stock solutions of test compounds (e.g., 10 mg/mL or 10 mM) in a suitable solvent such as DMSO or methanol.
-
Serial Dilutions: Perform serial dilutions of the stock solutions to generate a range of concentrations for testing (e.g., 0.1 to 100 µg/mL).[4]
-
Positive Control (e.g., Trolox): Prepare a stock solution of Trolox (e.g., 1 mg/mL) and perform serial dilutions in the same manner as the test compounds.
2. Assay Execution (96-Well Plate):
-
Plate Setup:
-
Test Wells: Add 20 µL of each test compound dilution to triplicate wells.
-
Positive Control Wells: Add 20 µL of each Trolox dilution to triplicate wells.
-
Negative Control (Blank): Add 20 µL of the solvent (e.g., methanol) to at least three wells. This represents 0% scavenging activity.[4]
-
Sample Blank (Optional but Recommended): If test compounds are colored, prepare a parallel set of wells with 20 µL of each compound dilution and add 180 µL of solvent (methanol) instead of the DPPH solution. This corrects for the intrinsic absorbance of the sample.[7]
-
-
Reaction Initiation: Using a multichannel pipette, add 180 µL of the 0.1 mM DPPH working solution to all wells except the sample blank wells.[7] The total volume in each well will be 200 µL.
-
Incubation: Mix gently and incubate the plate at room temperature in complete darkness for 15-30 minutes.[2] The optimal incubation time may vary depending on the kinetics of the antioxidant and should be determined during assay optimization.[7]
-
Absorbance Reading: Measure the absorbance of each well at 517 nm using a microplate reader.
3. Data Analysis:
-
Correct for Sample Color: If sample blanks were used, subtract the average absorbance of the sample blank from the corresponding test well absorbance.
-
Calculate Percentage Scavenging Activity: The radical scavenging activity is calculated as a percentage of inhibition using the following formula:[4] % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where:
-
Acontrol is the absorbance of the negative control (solvent + DPPH).
-
Asample is the absorbance of the test sample (compound + DPPH).
-
-
Determine IC50 Value: The IC50 (Inhibitory Concentration 50%) is the concentration of the test compound required to scavenge 50% of the DPPH radicals. Plot the % Scavenging Activity against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[8][9] A lower IC50 value indicates a higher antioxidant potency.
| Parameter | Recommended Value | Rationale |
| DPPH Concentration | 0.1 - 0.2 mM | Provides an optimal starting absorbance (~1.0) for a good dynamic range. |
| Wavelength | ~517 nm | Corresponds to the maximum absorbance of the DPPH radical, ensuring maximum sensitivity. |
| Incubation Time | 15 - 30 minutes | Sufficient for most fast-acting antioxidants. May need optimization for slow-reacting compounds.[2][7] |
| Incubation Condition | Room Temperature, Dark | Prevents light-induced degradation of the DPPH radical.[1] |
| Positive Control | Trolox / Ascorbic Acid | Provides a reference for assay performance and allows for comparison of results. |
| Plate Format | 96- or 384-well | Enables high-throughput processing of samples.[2] |
Section 1.4: Assay Limitations and Complementary Methods
While the DPPH assay is an excellent primary screening tool, it is crucial to acknowledge its limitations:
-
Non-Physiological Radical: The DPPH radical is not found in biological systems. Therefore, activity in this assay does not guarantee activity in a cellular context.[2]
-
Solvent Dependency: The use of organic solvents may not be suitable for all samples and does not mimic the aqueous environment of the body.[1]
-
Reaction Kinetics: The assay endpoint is typically fixed, which may underestimate the potency of slow-reacting antioxidants.[7]
-
Interference: Compounds that absorb light near 517 nm can interfere with the assay, necessitating the use of sample blanks.[10]
For a comprehensive evaluation of antioxidant potential, it is highly recommended to complement the DPPH assay with other methods that involve different mechanisms, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assay or cellular antioxidant assays.[2][7]
PART 2: Hydrazides in HTS Beyond Antioxidant Screening
The hydrazide functional group (-CO-NH-NH2) is a versatile scaffold in medicinal chemistry.[11] Beyond their role in forming stable radicals like DPPH, hydrazide and its derivatives (such as hydrazones) are prevalent in the discovery of enzyme inhibitors due to their ability to form key hydrogen bonds and coordinate with metal ions in enzyme active sites.[12][13]
Section 2.1: Hydrazide Derivatives as Enzyme Inhibitors
Numerous studies have identified hydrazide-containing compounds as potent inhibitors of various enzymes, including kinases, proteases, and metabolic enzymes like α-glucosidase.[14][15][16] The HTS paradigm is central to identifying these inhibitors from large compound libraries.[17]
Section 2.2: General Protocol for a Fluorescence-Based Enzyme Inhibition HTS Assay
While a specific, widely adopted HTS protocol for a non-DPPH this compound derivative is not prominent in the literature, we can outline a general workflow applicable to screening hydrazide libraries against a target enzyme using a fluorogenic substrate.
Caption: Generic HTS Workflow for Enzyme Inhibitor Discovery.
1. Assay Development & Miniaturization:
-
Principle: An enzyme cleaves a non-fluorescent substrate to release a fluorescent product. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
-
Optimization: Determine optimal enzyme and substrate concentrations (typically at or below the Km for the substrate) to ensure the assay is sensitive to inhibition and produces a robust signal-to-background ratio.
-
Miniaturization: Adapt the assay to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.
2. Primary Screen:
-
Compound Plating: Dispense a single concentration (e.g., 10 µM) of each compound from the library into the assay plates.
-
Reagent Addition: Add the enzyme solution to all wells and pre-incubate for a set time (e.g., 15 minutes) to allow for compound-enzyme binding.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Signal Detection: Read the fluorescence intensity on a plate reader at a pre-determined endpoint or kinetically over time.
3. Hit Confirmation and Validation:
-
Hit Identification: Compounds that show inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) are selected as "hits".
-
Dose-Response: Re-test the selected hits over a range of concentrations to confirm their activity and determine their IC50 values.
-
Orthogonal Assays: Use a different assay format (e.g., absorbance-based, or using a different substrate) to eliminate false positives that may arise from assay-specific artifacts like fluorescence interference.
This generalized workflow provides a framework for leveraging the structural diversity of hydrazide derivatives in the quest for novel and potent enzyme inhibitors through high-throughput screening.
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Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]
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Granados-Guzman, G., et al. (2018). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Oxidative Medicine and Cellular Longevity. [Link]
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G-Biosciences. DPPH Antioxidant Assay. [Link]
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Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI. [Link]
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de Fátima, Â., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
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ResearchGate. How to analyze or interpret DPPH data? [Link]
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Clarke, G., et al. (2013). High Correlation of 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging, Ferric Reducing Activity Potential and Total Phenolics Content Indicates Redundancy in Use of All Three Assays to Screen for Antioxidant Activity of Extracts of Plants from the Malaysian Rainforest. PubMed. [Link]
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Clarke, G., et al. (2013). High Correlation of 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging, Ferric Reducing Activity Potential and Total Phenolics Content Indicates Redundancy in Use of All Three Assays to Screen for Antioxidant Activity of Extracts of Plants from the Malaysian Rainforest. MDPI. [Link]
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Prieto, J. M. (2012). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. ResearchGate. [Link]
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Yeo, J. D., & Shahidi, F. (2019). Revisiting DPPH (2,2-diphenyl-1-picrylhydrazyl) assay as a useful tool in antioxidant evaluation: A new IC100 concept to address its limitations. Semantic Scholar. [Link]
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Sreejayan, N., & Rao, M. N. A. (1996). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. International Journal of Pharmaceutical Sciences and Research. [Link]
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Gümüş, M., et al. (2021). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. National Institutes of Health. [Link]
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Kauthale, S., et al. (2020). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]
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Sadeek, S., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]
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El-Bakri, Y., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate. [Link]
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Bukhari, S. M., et al. (2021). Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. Semantic Scholar. [Link]
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Xu, Z., et al. (2022). Synthesis of Benzylidene Analogs of Oleanolic Acid as Potential α-Glucosidase and α-Amylase Inhibitors. Frontiers in Chemistry. [Link]
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- 12. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common side reactions in 2,2-Diphenylacetohydrazide synthesis
Welcome to the technical support center for the synthesis of 2,2-diphenylacetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields in the synthesis of this compound, typically prepared via the hydrazinolysis of an ethyl or methyl diphenylacetate, can be attributed to several factors.[1][2]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Increase Reaction Time or Temperature: Extending the reflux period from a couple of hours to 5-8 hours can often drive the reaction to completion.[1]
-
Stoichiometry: Ensure a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) is used to favor product formation.[1][3]
-
Microwave-Assisted Synthesis: This can be a time-efficient alternative to conventional heating and may improve yields.[4]
-
-
-
Purity of Reactants: The quality of your starting materials is paramount.
-
Troubleshooting: Use high-purity ethyl diphenylacetate and freshly distilled hydrazine hydrate. Impurities can lead to unwanted side reactions.[1]
-
-
Side Reactions: The formation of byproducts consumes reactants and reduces the yield of the desired hydrazide.[1] The most common side reactions are discussed in detail below.
Q2: I've isolated my product, but it appears to be contaminated with a significant amount of starting material. How can I improve the conversion?
The presence of unreacted ethyl diphenylacetate is a common issue.
-
Underlying Cause: The nucleophilic attack of hydrazine on the ester carbonyl is a reversible process. To shift the equilibrium towards the product, the alcohol byproduct (ethanol) should ideally be removed.
-
Troubleshooting Strategies:
-
Reactive Distillation: For larger-scale reactions, setting up a distillation apparatus to remove the ethanol as it forms can significantly improve conversion.[3]
-
Solvent Choice: While ethanol or methanol are common solvents, using a higher boiling point solvent like tetrahydrofuran (THF) might be beneficial in some cases.[2]
-
Monitoring the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting ester.[2] Do not quench the reaction until the starting material spot is faint or absent.
-
Q3: My final product contains a high-melting, insoluble impurity. What could this be and how do I prevent its formation?
This is a classic sign of the formation of the diacyl hydrazine byproduct, 1,2-bis(diphenylacetyl)hydrazine .
-
Mechanism of Formation: This side product arises from the reaction of the initially formed this compound with another molecule of the starting ester. This is more likely to occur if the reaction is run for an extended period at high temperatures or if there is a localized excess of the ester.
Caption: Formation of the diacyl hydrazine byproduct.
-
Prevention and Removal:
-
Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure all the ester is consumed.[1]
-
Gradual Addition: Add the ethyl diphenylacetate dropwise to the heated solution of hydrazine hydrate. This prevents a high local concentration of the ester.
-
Purification: This byproduct is often much less soluble than the desired product. It can sometimes be removed by trituration with a suitable solvent or careful recrystallization.
-
Q4: I've noticed the formation of an acidic impurity. What is the likely culprit?
The presence of an acidic component, detectable by pH changes or extraction with a basic aqueous solution, is likely due to the hydrolysis of the starting ester.
-
Mechanism of Hydrolysis: If there is water present in the reaction mixture (e.g., from wet solvents or reagents), the ethyl diphenylacetate can hydrolyze to form diphenylacetic acid, especially under prolonged heating.[5][6] This reaction can be catalyzed by both acidic and basic conditions.[5][6][7]
Caption: Hydrolysis of the starting ester.
-
Troubleshooting:
-
Use Anhydrous Solvents: Ensure your reaction solvent (e.g., ethanol) is dry.
-
High-Quality Reagents: Use hydrazine hydrate with a known water content or anhydrous hydrazine if the reaction is particularly sensitive.
-
Purification: Diphenylacetic acid can be removed by washing the crude product (dissolved in an organic solvent) with a mild aqueous base like sodium bicarbonate solution.
-
Q5: My product is discolored (yellow or brown). What causes this and is it a concern?
Discoloration often points to oxidation side reactions.
-
Oxidative Processes: Hydrazides and residual hydrazine can be susceptible to oxidation, especially in the presence of air and trace metal ions, which can catalyze the formation of radical species.[8] This can lead to the formation of colored impurities. While hydrazides are generally less reactive to oxygen than hydrazines, prolonged exposure to air at high temperatures can cause degradation.[8] Some studies have shown that aryl hydrazides can be oxidized to their corresponding carboxylic acids.[9]
-
Mitigation Strategies:
-
Inert Atmosphere: For high-purity applications, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Using solvents that have been degassed can also help.
-
Purification: Discoloration can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal.[1]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.2 eq.) and absolute ethanol.
-
Heat the solution to reflux.
-
Dissolve ethyl diphenylacetate (1.0 eq.) in a minimal amount of absolute ethanol.
-
Add the ethyl diphenylacetate solution dropwise to the refluxing hydrazine hydrate solution over 30 minutes.
-
Continue to heat the mixture under reflux for 5-8 hours. Monitor the reaction progress by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.[1]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities (like 1,2-bis(diphenylacetyl)hydrazine).
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.[1]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
| Issue | Potential Cause | Key Indicator(s) | Prevention/Solution |
| Low Yield | Incomplete reaction | Significant starting material in crude product | Increase reaction time/temp; use excess hydrazine.[1] |
| Purity of reactants | Poor reproducibility | Use high-purity, dry reagents.[1] | |
| Insoluble Impurity | Formation of 1,2-bis(diphenylacetyl)hydrazine | High melting point, low solubility | Control stoichiometry; gradual addition of ester. |
| Acidic Impurity | Hydrolysis of starting ester | Low pH of crude product; soluble in base | Use anhydrous conditions; wash with NaHCO₃ solution. |
| Discoloration | Oxidation of product or residual hydrazine | Yellow to brown product | Run under inert atmosphere; purify with charcoal.[1][8] |
References
-
Augusto, O., Miyamoto, S., & Goldstein, S. (1997). Hydrazide derivatives produce active oxygen species as hydrazine. PubMed. Retrieved from [Link]
-
Luo, F. T., & Lin, Y. C. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. Molecules, 25(2), 289. Retrieved from [Link]
-
Bobbitt, J. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diphenylketene. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I combine hydrazine derivative and ester? Retrieved from [Link]
-
ResearchGate. (2014). Development and Assessment of Green Synthesis of Hydrazides. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of hydrazide compound.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
Chemguide. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,2-Diphenylacetohydrazide
Welcome to the technical support guide for the purification of 2,2-Diphenylacetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address specific experimental issues.
I. Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific problems you might encounter during the purification of this compound, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low Purity After Initial Synthesis
Question: My initial crude product of this compound shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities and how can I remove them?
Answer: The presence of multiple spots on a TLC plate is indicative of impurities, which are common in the synthesis of hydrazide compounds.[1] The primary potential impurities are summarized in the table below.
Table 1: Common Impurities in this compound Synthesis and Their Origin
| Impurity | Chemical Name | Origin |
| Unreacted Starting Material | Methyl 2,2-diphenylacetate or Ethyl 2,2-diphenylacetate | Incomplete reaction of the starting ester with hydrazine hydrate.[2] |
| Excess Reagent | Hydrazine Hydrate | Use of a large excess of hydrazine hydrate during the reaction.[1][2] |
| Side-Reaction Product | N,N'-bis(2,2-diphenylacetyl)hydrazine (Diacylhydrazide) | Reaction of a second molecule of the ester with the already formed this compound. |
| Degradation Product | Diphenylacetic acid | Hydrolysis of the hydrazide or the starting ester. |
| Hydrazone | Varies | Reaction of hydrazine with any carbonyl-containing impurities present in the solvents or starting materials.[1] |
Solutions:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds like this compound.[1][2] The choice of solvent is critical.
-
Protocol for Recrystallization:
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile) to find a solvent that dissolves the compound when hot but not when cold. Ethanol is often a good starting point.[3]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
-
-
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a powerful alternative.[1][2]
-
Workflow for Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for normal-phase chromatography of hydrazides.[1]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Start with a less polar mixture and gradually increase the polarity to elute your compound.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution and Fraction Collection: Run the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Issue 2: "Oiling Out" During Recrystallization
Question: During recrystallization, my this compound is separating as an oil instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated and cooled too quickly.[4]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation and then allow it to cool very slowly.[4]
-
Use a Mixed Solvent System: Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble). Then, while the solution is hot, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (turbid). Allow this mixture to cool slowly.[4]
-
Lower the Temperature: If possible, use a solvent with a lower boiling point.
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Issue 3: Poor Recovery of Purified Product
Question: My yield after purification is very low. What are the possible reasons and how can I improve it?
Answer: Low recovery can be due to several factors during the purification process.[4]
Potential Causes and Solutions:
-
Using Too Much Solvent: Using an excessive amount of solvent during recrystallization will cause a significant portion of your product to remain dissolved in the mother liquor.[4]
-
Solution: Use the minimum amount of hot solvent required to dissolve the crude material.
-
-
Premature Crystallization: If crystals form during a hot filtration step, product will be lost.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
-
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will result in a lower yield.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.[4]
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.
-
Solution: Always use a minimal amount of ice-cold solvent for washing the crystals on the filter.[4]
-
Issue 4: Product Degradation During Purification
Question: I suspect my this compound is degrading during purification, as I am seeing new impurity spots on my TLC after the process. How can I prevent this?
Answer: Hydrazides can be susceptible to degradation, especially under harsh conditions.[5]
Factors Contributing to Degradation and Preventive Measures:
-
Elevated Temperatures: Prolonged heating can lead to decomposition.
-
Solution: Minimize the time the compound is heated during recrystallization. Use a rotary evaporator at a moderate temperature to remove solvents.
-
-
Presence of Acids or Bases: Hydrazides can hydrolyze in the presence of strong acids or bases.[5]
-
Solution: Ensure all glassware is clean and free of acidic or basic residues. Use neutral solvents for purification.
-
-
Oxidation: The hydrazide moiety can be susceptible to oxidation.
-
Solution: While not a major concern for this specific compound under normal conditions, if you suspect oxidation, you can try to perform the purification under an inert atmosphere (e.g., nitrogen or argon).
-
-
Light Exposure: Some organic compounds are light-sensitive.
-
Solution: Protect your sample from direct light by wrapping the flask in aluminum foil.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification and handling of this compound.
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, alcohols like ethanol or methanol are commonly used and have been shown to be effective.[3] It is always recommended to perform small-scale solubility tests with a few different solvents to determine the optimal one for your specific crude product.
Q2: How can I assess the purity of my final this compound product?
A2: Several analytical techniques can be used to determine the purity of your compound:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.[6]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative method that can separate and quantify the main compound and any impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities will typically broaden and depress the melting point.
Q3: Are there any specific safety precautions I should take when working with this compound and its purification solvents?
A3: Yes, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for specific handling and disposal information.
-
Hydrazine Hydrate: If you are performing the synthesis, be aware that hydrazine hydrate is toxic and corrosive. Handle it with extreme care in a fume hood.
Q4: My purified this compound is a fine powder. How can I obtain larger crystals?
A4: The rate of cooling during recrystallization directly affects crystal size. Rapid cooling leads to the formation of small crystals, while slow cooling allows for the growth of larger, more well-defined crystals. To obtain larger crystals, allow the hot, saturated solution to cool to room temperature as slowly as possible. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
III. Visualized Workflows
Decision Tree for Purification Method Selection
Caption: A step-by-step workflow for the recrystallization of this compound.
IV. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Retrieved from
-
BenchChem. (n.d.). Navigating the Synthesis of TRH Hydrazide: A Technical Support Guide. Retrieved from
-
Gomes, P. A. C., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7275. Retrieved from [Link]
-
BenchChem. (n.d.). Technical Support Center: Purification of TRH Hydrazide Products. Retrieved from
-
BenchChem. (n.d.). 2-Hydroxy-2,2-diphenylacetohydrazide. Retrieved from
-
Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. Retrieved from [Link]
-
BenchChem. (n.d.). Troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide. Retrieved from
-
Płotka-Wasylka, J., et al. (2019). Degradation kinetics and characterization of degradation products of dihydralazine and hydrochlorothiazide in binary mixture by HPLC-UV, LC-DAD and LC–MS methods. Molecules, 24(19), 3465. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in 2,2-Diphenylacetohydrazide production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,2-Diphenylacetohydrazide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and minimizing impurities during your production process. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure you can achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound and what are the primary starting materials?
The most prevalent and straightforward method for synthesizing this compound is through the hydrazinolysis of an appropriate ester, typically methyl or ethyl 2,2-diphenylacetate. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group.[1]
The primary starting materials are:
-
2,2-Diphenylacetic acid or its ester derivative (e.g., methyl 2,2-diphenylacetate): The core structure of the final product.
-
Hydrazine hydrate (N₂H₄·H₂O): The source of the hydrazide functional group.[2]
-
A suitable solvent: Often an alcohol like methanol or ethanol, which can also be the alcohol component of the starting ester.[3]
What are the most common impurities I should expect to see in my crude this compound product?
Several impurities can arise depending on the reaction conditions and the purity of the starting materials. The most common include:
-
Unreacted Starting Materials: Residual methyl or ethyl 2,2-diphenylacetate and 2,2-diphenylacetic acid (if the esterification was incomplete).
-
N,N'-bis(2,2-diphenylacetyl)hydrazine: This di-acylated impurity forms when one molecule of hydrazine reacts with two molecules of the diphenylacetyl source.[4]
-
Azine Formation: If any residual carbonyl compounds (aldehydes or ketones) are present as impurities in the starting materials or solvent, they can react with hydrazine to form azines.[5]
-
Side products from hydrazine: Hydrazine can undergo side reactions, especially at elevated temperatures, leading to various byproducts.
Which analytical techniques are best suited for identifying and quantifying these impurities?
A multi-technique approach is often necessary for comprehensive impurity profiling. The most effective methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities in pharmaceutical production. A well-developed HPLC method can resolve the desired product from starting materials and various byproducts.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information.[8][9] High-resolution mass spectrometry (HRMS) can further help in determining the elemental composition of impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of isolated impurities.[6][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the impurities, aiding in their characterization.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Question: My reaction has gone to completion according to TLC, but my isolated yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low isolated yield, even with complete consumption of starting material, often points to the formation of soluble byproducts or issues with the work-up and isolation procedure.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Formation of Soluble Byproducts | Side reactions, such as the formation of N,N'-bis(2,2-diphenylacetyl)hydrazine, can consume your starting material without producing the desired product. | Optimize reaction stoichiometry. Use a slight excess of hydrazine hydrate (e.g., 1.1-1.5 equivalents) to favor the formation of the mono-acylated product. Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times that could lead to di-acylation. |
| Incomplete Precipitation/Crystallization | This compound may have some solubility in the reaction solvent, especially at room temperature.[1] | After the reaction is complete, cool the reaction mixture in an ice bath to maximize precipitation. If the product is still soluble, carefully add a co-solvent in which the product is insoluble (an anti-solvent) to induce precipitation. |
| Product Loss During Washing | Washing the crude product with a solvent in which it has moderate solubility will lead to significant yield loss. | Wash the filtered product with a cold, non-polar solvent like cold ethanol or diethyl ether to remove soluble impurities without dissolving a significant amount of the desired product. |
Workflow for Optimizing Yield:
Caption: Workflow for troubleshooting low product yield.
Issue 2: Presence of Unreacted Starting Ester in the Final Product
Question: My final product is contaminated with a significant amount of the starting ester (methyl/ethyl 2,2-diphenylacetate). How can I drive the reaction to completion and effectively remove the residual ester?
Answer:
The presence of unreacted starting ester indicates an incomplete reaction. This can be due to several factors including reaction time, temperature, or insufficient hydrazine.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Time or Temperature | The hydrazinolysis of sterically hindered esters like 2,2-diphenylacetate may require more forcing conditions to proceed to completion. | Increase the reaction temperature to reflux.[3] Extend the reaction time and monitor the disappearance of the starting ester by TLC or HPLC. A typical reflux time can range from 6 to 12 hours.[2] |
| Insufficient Hydrazine | An inadequate amount of hydrazine will result in incomplete conversion of the ester. | Use a molar excess of hydrazine hydrate (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion. |
| Inefficient Purification | If the ester and hydrazide have similar solubilities, simple precipitation may not be sufficient for complete separation. | Recrystallization is a highly effective method for purifying the crude product. Choose a solvent system where the hydrazide has low solubility at low temperatures and the ester is more soluble. Ethanol is often a good choice for recrystallizing hydrazides.[2] |
Experimental Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Issue 3: Identification of an Unknown Impurity by LC-MS
Question: I have an unknown peak in my LC-MS chromatogram with a mass that doesn't correspond to any of the expected starting materials or common byproducts. How do I approach its identification?
Answer:
Identifying unknown impurities is a critical aspect of process development and quality control. A systematic approach combining analytical data and chemical intuition is required.
Logical Flow for Impurity Identification:
Caption: A systematic approach to identifying unknown impurities.
Step-by-Step Guide for Identification:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity. This will allow you to propose a molecular formula.[8]
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion in the mass spectrometer to obtain structural information. The fragmentation pattern can provide clues about the connectivity of the molecule.
-
Consider Plausible Side Reactions:
-
Synthesis of a Reference Standard: Based on your hypothesis, synthesize a small amount of the suspected impurity.
-
Co-injection: Co-inject your purified product and the synthesized standard into the HPLC. If the retention times match, you have strong evidence for the identity of the impurity.
-
Structural Elucidation by NMR: Isolate a sufficient quantity of the impurity (e.g., using preparative HPLC) and perform ¹H and ¹³C NMR spectroscopy for definitive structural confirmation.[6][9]
By following these troubleshooting guides and utilizing the recommended analytical techniques, you can effectively identify and minimize impurities in your this compound production, leading to a higher quality final product.
References
- Benchchem. (n.d.). Common side reactions with hydrazine hydrate and how to minimize them.
- Barge, V. U. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Sciences, 1(11), 302.
-
Bondigalla, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. Retrieved from [Link]
- Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?
- Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.
- IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
-
MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
- Benchchem. (n.d.). 2-Hydroxy-2,2-diphenylacetohydrazide.
- Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach.
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How to improve the stability of 2,2-Diphenylacetohydrazide in solution
A Guide to Enhancing Solution Stability for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 2,2-Diphenylacetohydrazide. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability of this compound in solution. As a valued intermediate in the synthesis of various pharmacologically active molecules, ensuring its stability in experimental settings is paramount to obtaining reliable and reproducible results. This document offers in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the challenges you may encounter during your work with this compound.
Understanding the Instability of this compound
This compound, like other acylhydrazides, possesses inherent chemical functionalities that are susceptible to degradation in solution.[1] The primary pathways of degradation are hydrolysis and oxidation , which can significantly impact the purity and potency of your starting material. Understanding the mechanisms behind these degradation routes is the first step in mitigating them.
Degradation Pathways
1. Hydrolysis
The hydrazide functional group is susceptible to cleavage by water, a process that is often catalyzed by the presence of acids or bases.[2][3]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the hydrazide is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond, yielding diphenylacetic acid and hydrazine.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to form the carboxylate salt of diphenylacetic acid and hydrazine.
Generally, the stability of hydrazides in aqueous solutions increases as the pH approaches neutrality.[4]
2. Oxidation
The hydrazide moiety can be susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in the solution.[5][6] The oxidation of hydrazides can lead to the formation of various byproducts, including diazenes, which can further react or decompose. The presence of two electron-donating phenyl groups in this compound may influence its susceptibility to oxidation.
Caption: Major degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation in my solution?
A1: Visual indicators can include a change in color (yellowing or browning) or the formation of a precipitate. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Q2: In which solvents is this compound most stable?
Q3: How does pH affect the stability of my this compound solution?
A3: The pH of aqueous solutions is a critical factor. Both strongly acidic and strongly basic conditions will accelerate the rate of hydrolysis.[4] For aqueous-based experiments, it is advisable to maintain the pH as close to neutral (pH 7) as possible. If a different pH is required for your experiment, be aware of the potential for increased degradation and consider minimizing the time the compound spends in that solution.
Q4: Can I store solutions of this compound? If so, under what conditions?
A4: It is always best to prepare solutions of this compound fresh for each experiment. If short-term storage is unavoidable, solutions should be stored in tightly sealed containers, protected from light, at low temperatures (2-8 °C or frozen). For longer-term storage, it is recommended to store the compound as a dry, solid powder in a tightly closed container, away from sources of ignition and heat.
Q5: Are there any additives I can use to improve the stability of my solution?
A5: Yes, for solutions where oxidation is a concern, the addition of antioxidants can be beneficial. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[7] The choice and concentration of the antioxidant should be optimized for your specific application to ensure it does not interfere with your downstream experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid discoloration of the solution | Oxidation of the hydrazide moiety. | 1. De-gas your solvent by sparging with an inert gas (nitrogen or argon) before dissolving the compound. 2. Prepare and handle the solution under an inert atmosphere. 3. Consider adding a suitable antioxidant (e.g., BHT at 0.01-0.1%). |
| Precipitate forms in the solution over time | Degradation to a less soluble product (e.g., diphenylacetic acid) or poor initial solubility. | 1. Confirm the identity of the precipitate using analytical techniques. 2. If it is a degradation product, follow the recommendations for preventing degradation. 3. If it is the parent compound, you may have exceeded its solubility limit in the chosen solvent. Try a different solvent or a lower concentration. |
| Inconsistent experimental results | Degradation of the this compound stock solution. | 1. Always prepare fresh solutions for each experiment. 2. If using a stored solution, verify its purity and concentration by HPLC before use. 3. Review your solution preparation and storage procedures to minimize degradation. |
| Low yield in a synthesis reaction using this compound | Degradation of the starting material before or during the reaction. | 1. Ensure the purity of the solid this compound before use. 2. If the reaction is run in a protic or aqueous solvent, consider switching to an anhydrous, aprotic solvent. 3. Minimize reaction time and temperature where possible to reduce degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general guideline for preparing a stock solution with enhanced stability.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., DMSO, DMF, or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Solvent Preparation: Place the desired volume of anhydrous solvent in a volumetric flask and sparge with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution: Add the solid this compound to the de-gassed solvent.
-
Mixing: Stir the solution gently until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Storage: If immediate use is not possible, store the solution in a tightly sealed container with the headspace flushed with an inert gas, at 2-8 °C and protected from light. For best results, use the solution within 24 hours.
Protocol 2: Monitoring the Stability of this compound by HPLC
This protocol outlines a general stability-indicating HPLC method to assess the purity of your this compound solution over time.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 40 |
| 15 | 90 |
| 17 | 90 |
| 18 | 40 |
| 20 | 40 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dilute an aliquot of your this compound solution in the initial mobile phase composition.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time. The retention time of this compound will be relatively late in the gradient due to its hydrophobicity, while more polar degradation products like diphenylacetic acid will elute earlier.
Caption: Workflow for monitoring solution stability.
References
- Czaplińska, B., et al. (2021). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Molecules, 26(15), 4435.
- IJTSRD. (2020). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 4(5), 1045-1050.
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 168-179.
- LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(8), 394-403.
- MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 164.
- MDPI. (2020). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation.
- MDPI. (2018). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. Molecules, 23(1), 103.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-methoxyphenoxy)-N',N'-diphenylacetohydrazide. Retrieved from [Link]
-
ResearchGate. (2023). General scheme for the synthesis of 2-phenylacetohydrazide derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Retrieved from [Link]
- Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(11), 5219-5224.
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
- Der Pharma Chemica. (2014). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) metal ions. Der Pharma Chemica, 6(5), 363-368.
- IIP Series. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.
-
NCBI. (2020). Toxicological Profile for 1,2-Diphenylhydrazine. Retrieved from [Link]
-
NCBI. (2019). Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. Retrieved from [Link]
- PubMed. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 27(2), 246-249.
- PubMed. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Xenobiotica, 45(8), 681-688.
-
ResearchGate. (2021). Solubility Determination and Preferential Solvation of Diphenoxylate in Aqueous Cosolvent Solutions of Ethanol, Acetonitrile, Methanol, and Isopropanol. Retrieved from [Link]
- Natural Volatiles & Essential Oils. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Natural Volatiles & Essential Oils, 8(5), 11151-11157.
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Technical Support Center: Resolving Incomplete Reactions with 2,2-Diphenylacetohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete reactions involving 2,2-Diphenylacetohydrazide. The following question-and-answer format is designed to directly address common issues encountered in the laboratory, focusing on the underlying chemical principles to empower you to resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction with an aldehyde/ketone is sluggish and gives low yields. What are the likely causes?
A1: Incomplete condensation reactions with this compound often stem from its significant steric hindrance. The two bulky phenyl groups on the carbon adjacent to the carbonyl group can impede the approach of the reacting aldehyde or ketone.[1][2]
Several factors could be at play:
-
Steric Hindrance: The primary reason for slow or incomplete reactions with this compound is the steric bulk of the diphenylmethyl group. This hinders the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone. While the initial attack might be slow, the subsequent dehydration step to form the hydrazone could be accelerated due to the relief of this steric strain.[1]
-
Inappropriate pH: Hydrazone formation is typically acid-catalyzed and is optimal in a slightly acidic pH range of 5-7.[1] If the medium is too acidic, the hydrazide can be protonated, reducing its nucleophilicity. If it's too basic, the dehydration of the tetrahedral intermediate is not efficiently catalyzed.[1]
-
Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion, especially with sterically hindered substrates.
Q2: How can I optimize my reaction conditions to improve the yield of hydrazone formation?
A2: To overcome the challenges mentioned above, consider the following optimization strategies:
| Parameter | Recommendation | Rationale |
| pH | Maintain a slightly acidic pH (5-7). | Maximizes the rate of both nucleophilic attack and dehydration.[1] |
| Catalyst | Consider adding a catalyst like aniline. | Aniline can accelerate the rate of hydrazone formation.[1] |
| Temperature | Gradually increase the reaction temperature. | Provides the necessary activation energy to overcome steric barriers. For particularly hindered substrates, heating to 37°C or higher may be necessary.[1] |
| Reaction Time | Extend the reaction time (2-24 hours or longer). | Allows more time for the sterically hindered molecules to react.[1] |
| Reagent Concentration | Use a molar excess of this compound. | Helps to drive the equilibrium towards product formation.[1] |
| Solvent | Use a high-boiling point solvent like ethanol or diethylene glycol for reactions requiring elevated temperatures. | Enables the reaction to be conducted at the required temperature safely.[3] |
Q3: I am observing a significant amount of unreacted starting material and a byproduct that appears to be an azine. How can I minimize this?
A3: Azine formation is a common side reaction where one molecule of hydrazine reacts with two equivalents of a carbonyl compound.[3] This is particularly prevalent when the concentration of the carbonyl compound is high relative to the hydrazide.
To minimize azine formation:
-
Control Stoichiometry: Use a sufficient excess of this compound. This will favor the formation of the desired hydrazone over the azine.[3]
-
Slow Addition: Add the aldehyde or ketone slowly to the solution of this compound. This maintains a low concentration of the carbonyl compound throughout the reaction, disfavoring the formation of the azine.[3]
-
Pre-formed Hydrazone: In some cases, it may be beneficial to form and isolate the hydrazone before proceeding to the next step, especially in multi-step reactions like the Wolff-Kishner reduction.[3]
Q4: My acylation reaction of this compound is incomplete. What factors should I consider?
A4: Acylating the terminal nitrogen of this compound can also be challenging due to steric hindrance.[4][5] The bulky diphenylmethyl group can shield the nucleophilic nitrogen.
Consider these points for optimization:
-
Acylating Agent: Highly reactive acylating agents like acyl chlorides or anhydrides are generally more effective than carboxylic acids.[6]
-
Catalyst: The use of a nucleophilic catalyst, such as 1-methylimidazole, can be effective for the acylation of sterically hindered alcohols and could be applicable here.[7]
-
Reaction Conditions: Similar to hydrazone formation, increasing the reaction temperature and time can help to drive the reaction to completion.
-
Side Reactions: Be aware that using acids like acetic or formic acid as solvents or catalysts can lead to the acylation of the hydrazide as a side reaction.[8]
Q5: I am attempting a cyclization reaction (e.g., to form a 1,3,4-oxadiazole) and the reaction is not proceeding as expected. What could be the issue?
A5: Cyclization reactions, such as the formation of 1,3,4-oxadiazoles from an acyl hydrazide, often require a dehydration step.[9][10][11] The success of this step can be influenced by several factors.
-
Dehydrating Agent: The choice of dehydrating agent is crucial. Strong dehydrating agents like phosphorus oxychloride or thionyl chloride are often used, but these can be harsh.[11] Milder reagents like trichloroisocyanuric acid (TCCA) can also be effective.[11]
-
Reaction Intermediate: Ensure the necessary intermediate, typically a 1,2-diacylhydrazide, is formed efficiently before the cyclization step.
-
Alternative Routes: There are modern, non-dehydrative methods for synthesizing 1,3,4-oxadiazoles that may be more suitable for sterically hindered substrates.[9][10]
Troubleshooting Workflow
Here is a logical workflow to troubleshoot incomplete reactions involving this compound.
Caption: A decision-making workflow for troubleshooting reactions.
Monitoring Reaction Progress
Effective troubleshooting relies on accurate monitoring of the reaction.
Recommended Analytical Techniques
-
Thin Layer Chromatography (TLC): An excellent first-line technique for quickly assessing the consumption of starting materials and the formation of products.[3]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Provide more quantitative data on the reaction progress and can help in identifying byproducts.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the desired product and identifying impurities in the crude reaction mixture.
General Protocol for Reaction Monitoring by TLC
-
Prepare a TLC plate: Use a silica gel plate.
-
Spot the plate: Apply small spots of the starting material(s) as a reference, and the reaction mixture at different time points.
-
Develop the plate: Place the plate in a developing chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots: Use a UV lamp to visualize the spots. Staining with potassium permanganate or other suitable agents may also be necessary.
-
Analyze the results: Compare the spots of the reaction mixture to the starting material references to determine if the starting material is being consumed and if new products are forming.
Key Experimental Protocols
Protocol 1: Optimized Hydrazone Synthesis from this compound
This protocol is designed to maximize the yield of hydrazone formation by addressing steric hindrance and optimizing reaction parameters.
-
Dissolve this compound: In a round-bottom flask, dissolve 1.2 equivalents of this compound in a suitable solvent such as ethanol.
-
Adjust pH: Add a catalytic amount of glacial acetic acid to achieve a pH between 5 and 7.
-
Add Carbonyl Compound: Slowly add 1 equivalent of the aldehyde or ketone to the stirred solution at room temperature.
-
Heat the Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. For highly hindered substrates, extended reaction times (up to 24 hours or more) may be necessary.[1]
-
Isolate the Product: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Acylation of this compound
This protocol uses a reactive acylating agent to overcome the steric hindrance of this compound.
-
Dissolve Hydrazide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add Base: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.
-
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Acylating Agent: Slowly add 1.1 equivalents of the acyl chloride or anhydride.
-
Warm to Room Temperature: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.
References
- Kim, H. O., Gardner, B., & Kahn, M. (1995). Acylation of sterically hindered secondary amines and acyl hydrazides. Tetrahedron Letters, 36(34), 6013-6016.
- Barros, M. T., & e Melo, E. M. (2021).
- NASA. (2010). Three Methods of Detection of Hydrazines. NASA Tech Briefs.
-
Sci-Hub. (n.d.). Acylation of sterically hindered secondary amines and acyl hydrazides. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Hydrazines.
- Movassaghi, M., & Jamal, S. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2841-2845.
- Movassaghi, M., & Jamal, S. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PMC.
- Takeda, K., Akagi, Y., & Mizuno, Y. (2001). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical & Pharmaceutical Bulletin, 49(3), 357-359.
- Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7645-7650.
- Sharma, V., et al. (2022).
- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(52), 31215-31228.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- Li, W., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
- Malone, H. E. (1970). The Determination of Hydrazino–Hydrazide Groups. Pergamon Press.
- Reddit. (2023).
- Al-Ostath, A. I., et al. (2023).
- Das, S., et al. (2023).
- Dodds, J. N., et al. (2022). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 144(33), 15049-15055.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- Reddit. (2022).
- Butler, A. R., & Challis, B. C. (1971). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, 778-781.
- Wikipedia. (n.d.). Hydrazone.
- Kölmel, D. K., & Kool, E. T. (2017). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- Chemistry Learner. (n.d.).
- Chemistry LibreTexts. (2022). Steric Hindrance.
- Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- Kaminski, E., & Zimecki, M. (1993). The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid. Acta Poloniae Pharmaceutica, 50(4-5), 311-315.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP.
- BOC Sciences. (n.d.). This compound.
- Szatmári, I., et al. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry, 85(13), 8683-8692.
- de la Torre, M. G., et al. (2023).
- Chen, Y., et al. (2021). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules, 26(16), 4966.
- D'Angelo, L. T., et al. (2022). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Molecules, 27(19), 6544.
- ChemInform. (2010).
- Husain, A., et al. (2014). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry.
- ResearchGate. (2023). Synthesis and Reactivity of Dithienopyrazines.
- Trost, B. M., & Czabaniuk, L. C. (2014). Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones.
- Al-Salami, H., et al. (2021). Suspected adverse drug reactions of the type 2 antidiabetic drug class dipeptidyl‐peptidase IV inhibitors (DPP4i): Can polypharmacology help explain?. Pharmacology Research & Perspectives, 9(5), e00845.
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Technical Support Center: Optimization of Experimental Design for Reactions with 2,2-Diphenylacetohydrazide
Welcome to the technical support center for 2,2-Diphenylacetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental designs and troubleshooting common issues encountered when working with this versatile reagent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, properties, and preliminary considerations for using this compound in your research.
Q1: What are the optimal storage conditions for this compound to ensure its stability and reactivity?
A1: this compound should be stored in a cool, dry place, away from direct sunlight and sources of ignition. The container should be tightly sealed to prevent moisture absorption and oxidation. Long-term storage at 2-8°C is recommended. Degradation is often indicated by a change in color or clumping of the solid material. For critical experiments, it is advisable to use a freshly opened bottle or to verify the purity of older stock via melting point determination or TLC analysis.
Q2: What are the best solvents for dissolving this compound for various reaction types?
A2: The choice of solvent is critical and depends on the specific reaction.
-
For Acylation and Condensation Reactions: Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are generally effective.
-
For Cyclization Reactions (e.g., Oxadiazole Synthesis): High-boiling point solvents such as toluene or xylene are often used, especially when azeotropic removal of water is required. In some cases, dehydrating agents like phosphorus oxychloride (POCl₃) can be used, which may also serve as the solvent.[1][2]
-
For Microwave-Assisted Synthesis: Solvent-free conditions or the use of high-dielectric constant solvents like DMF or ethanol can be highly effective, significantly reducing reaction times.[1][3][4]
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture) to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light (if the product is UV-active) can help identify spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, allowing for accurate determination of conversion and purity.[5]
Part 2: Troubleshooting Guide for Common Reactions
This section provides a problem-oriented approach to troubleshoot and optimize your experiments.
Problem: You are attempting to acylate this compound with an acid chloride or anhydride, but the reaction shows low conversion or fails completely.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Base or Inappropriate Base Choice | The hydrazide nitrogen is nucleophilic, but acylation is often facilitated by a base to neutralize the generated acid (e.g., HCl from an acid chloride). A weak or sterically hindered base may not be effective. Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine in at least a stoichiometric amount (1.1-1.5 equivalents). For sensitive substrates, a milder base like diisopropylethylamine (DIPEA) can prevent side reactions. |
| Deactivation of the Nucleophile | If the reaction medium is acidic, the hydrazide nitrogen can be protonated, significantly reducing its nucleophilicity. Solution: Ensure the reaction is run under neutral or basic conditions. If your starting materials are acidic, add the base before introducing the acylating agent. |
| Poor Quality of Acylating Agent | Acid chlorides and anhydrides are susceptible to hydrolysis. If they have been improperly stored, their effective concentration will be lower, leading to incomplete reactions. Solution: Use a freshly opened bottle or distill the acylating agent before use. Confirm its purity via IR spectroscopy (presence of the characteristic C=O stretch). |
| Steric Hindrance | The diphenylmethyl group on the this compound presents significant steric bulk. If the acylating agent is also sterically demanding, the reaction rate can be very slow. Solution: Increase the reaction temperature or extend the reaction time. Consider using a less hindered or more reactive acylating agent if possible. Tandem homologation-acylation strategies have shown that bulkier acylating agents can sometimes be more efficient.[6] |
Problem: When reacting this compound with an aldehyde or ketone to form a hydrazone, TLC analysis shows multiple spots, indicating a complex product mixture.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Lack of Catalysis or Incorrect pH | The initial addition of the hydrazide to the carbonyl is reversible. The subsequent dehydration to form the stable C=N bond is the rate-limiting step and is typically acid-catalyzed.[7] Without a catalyst, the reaction may not go to completion, leaving unreacted starting materials and intermediates. Solution: Add a catalytic amount (1-2 drops) of a strong acid like sulfuric acid or a milder acid like glacial acetic acid to the reaction mixture.[8] This protonates the carbonyl oxygen, making the carbon more electrophilic. |
| Side Reactions of the Aldehyde/Ketone | Aldehydes, in particular, can undergo self-condensation (aldol reaction) under basic or strongly acidic conditions. Solution: Maintain a slightly acidic pH (around 4-5) for optimal hydrazone formation.[7] Add the aldehyde slowly to the solution of the hydrazide to keep its instantaneous concentration low. |
| Over-oxidation or Decomposition | Hydrazones can be susceptible to oxidation or hydrolysis, especially under harsh conditions (high heat, strong acid/base). Solution: Run the reaction at the lowest effective temperature. Once the reaction is complete (as monitored by TLC), work up the reaction promptly by neutralizing the catalyst and extracting the product. |
Problem: After successfully forming the N,N'-diacylhydrazine intermediate from this compound, the final cyclodehydration step to form the 1,3,4-oxadiazole ring is unsuccessful.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Ineffective Dehydrating Agent | The removal of a water molecule to close the ring requires a potent dehydrating agent. The choice of agent is crucial for the success of this step. Solution: Phosphorus oxychloride (POCl₃) is a classic and effective reagent for this transformation.[1][2] Other options include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or even Burgess reagent for sensitive substrates. |
| Insufficient Temperature | Cyclodehydration is an endothermic process and often requires significant thermal energy to overcome the activation barrier. Solution: Ensure the reaction is heated sufficiently. Refluxing in a high-boiling solvent like toluene or xylene is common. For POCl₃, refluxing is standard practice. Microwave irradiation can be a highly effective alternative, drastically reducing reaction times from hours to minutes.[1][3] |
| Formation of Stable Intermediates or Side Products | The diacylhydrazine intermediate may be particularly stable or may be diverted to other reaction pathways if the cyclization conditions are not optimal. Solution: Ensure the intermediate is pure before proceeding to the cyclization step. Sometimes, a one-pot procedure where the acylation is immediately followed by cyclization (without isolating the intermediate) can be more efficient.[9] |
Part 3: Experimental Protocols & Visual Workflows
This protocol describes a two-step, one-pot synthesis of a 1,3,4-oxadiazole from this compound and a carboxylic acid, a common route in medicinal chemistry.[2][10]
Step 1: N-Acylation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and a substituted carboxylic acid (1.0 eq) in excess phosphorus oxychloride (POCl₃, ~10 volumes).
-
Stir the mixture at room temperature for 30 minutes.
Step 2: Cyclodehydration
-
Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood (the reaction of POCl₃ with water is highly exothermic and releases HCl gas).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
This diagram outlines a logical sequence for diagnosing failed reactions involving this compound.
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Addressing poor reproducibility in experiments with 2,2-Diphenylacetohydrazide
Technical Support Center: 2,2-Diphenylacetohydrazide & Related Compounds
A Guide to Navigating Experimental Reproducibility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address common challenges leading to poor reproducibility in experiments involving hydrazide compounds, with a special focus on the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) antioxidant assay.
A Note on Chemical Identity: The compound specified, This compound (CAS 6636-02-8), is a valuable synthetic intermediate used in the development of heterocyclic compounds and potential pharmacological agents[1][2]. However, the issue of poor experimental reproducibility is most famously associated with a structurally related but distinct compound: 2,2-diphenyl-1-picrylhydrazyl , commonly known as DPPH [3][4]. Given that the DPPH radical scavenging assay is a cornerstone of antioxidant research and is notoriously sensitive to experimental variables, this guide will focus on troubleshooting this assay. The principles discussed herein are broadly applicable to many sensitive chemical assays.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the DPPH assay.
Q1: My DPPH stock solution changes color or its absorbance drifts over time. Why? A1: The DPPH radical is light-sensitive and can degrade.[3][5] The deep violet solution will slowly turn yellow as the radical is neutralized. To ensure consistency, always prepare the DPPH working solution fresh daily, store it in an amber bottle or wrapped in foil, and keep it refrigerated when not in use.[6][7]
Q2: I'm seeing inconsistent IC50 or TEAC values for the same sample between experiments. A2: This is the most common reproducibility issue and can stem from multiple sources. Key factors include minor variations in incubation time, solvent composition (especially water content), and temperature.[8] Standardizing the protocol across all assays is critical. Using a positive control, like Trolox or ascorbic acid, in every plate can help normalize results and flag deviations.[9][10]
Q3: My sample is colored. How do I prevent this from interfering with the readings? A3: Sample color can absorb light at the same wavelength as DPPH (typically ~517 nm), leading to an overestimation of scavenging activity.[6][8] To correct for this, you must run a specific sample blank for each concentration. This blank should contain your sample and the solvent, but not the DPPH solution. Subtract the absorbance of this sample blank from the final absorbance of your sample-DPPH reaction.[6]
Q4: My sample is not fully soluble in methanol or ethanol. What should I do? A4: Poor solubility is a major source of error.[6] If a sample is not fully dissolved, its true concentration in the reaction is unknown, leading to underestimated activity. You may consider using a different solvent system, but be aware that the solvent itself impacts the reaction.[3][11] For some samples, using aqueous alcohol or acetone may be an option, but DPPH itself has poor solubility in high-water content solutions.[8][12]
Q5: Why is my antioxidant showing very low or no activity? A5: Several factors could be at play.
-
Slow Reaction Kinetics: Some antioxidants, particularly sterically hindered ones, react very slowly with the DPPH radical. The standard 30-minute incubation may not be sufficient.[6] Try taking kinetic readings at multiple time points (e.g., 30, 60, 90 minutes) to see if activity increases.
-
Reaction Mechanism: The DPPH assay primarily measures an antioxidant's ability to donate a hydrogen atom or an electron.[6][13] If your compound works via a different mechanism (e.g., metal chelation), it will show low activity in this specific assay. It is recommended to use a panel of different antioxidant assays (e.g., ABTS, ORAC) for a comprehensive profile.[6]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Reagent and Solvent Integrity
The stability and composition of your reagents are the foundation of a reproducible assay.
| Symptom | Possible Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Drifting Control Absorbance | 1. DPPH Degradation: Exposure to light or heat. 2. Solvent Evaporation: Uncovered plates or tubes. | 1. Prepare DPPH solution fresh daily. Store stock in the dark at 4°C. The unpaired electron on the DPPH radical is susceptible to reduction by environmental factors over time.[7][14] 2. Use plate sealers during incubation to prevent solvent loss, which would concentrate the DPPH and artificially increase absorbance. |
| Precipitate Formation in Wells | 1. Low DPPH Solubility: High water content in the final reaction mixture. 2. Sample Insolubility: Sample crashing out of solution when mixed with DPPH reagent. | 1. Maintain high alcohol content (>70%). DPPH is a hydrophobic radical and will aggregate and precipitate in aqueous environments, making it unavailable to react.[12][15] 2. Confirm sample solubility in the final solvent mixture. Perform a solubility test by mixing your sample solvent with the DPPH solvent in the same ratio as the assay. |
| Inconsistent Results with Different Solvents | Solvent-Dependent Reaction Kinetics: The polarity and hydrogen-bonding capacity of the solvent (e.g., methanol vs. ethanol vs. aqueous mixtures) directly influence the rate of hydrogen atom transfer from the antioxidant to the DPPH radical.[3][12] | Standardize your solvent system. For comparing different compounds or studies, the solvent must be kept identical. Methanol and ethanol are the most common and well-characterized solvents for this assay.[3] Report the solvent used in all publications. |
Guide 2: Correcting for Sample Interference
Accurate results are impossible if the sample itself interferes with the measurement. The following workflow is essential for colored or turbid samples.
Caption: Hydrogen atom transfer from an antioxidant to DPPH•.
The reaction between DPPH and an antioxidant is a redox reaction. The violet DPPH radical (DPPH•) acts as an oxidizing agent. [4]It is reduced by an antioxidant (like a phenol, R-OH) that donates a hydrogen atom or an electron, forming the pale yellow hydrazine (DPPH-H). [13]The rate of this reaction is influenced by:
-
Steric Hindrance: The radical on the nitrogen atom of DPPH is sterically shielded. Bulky antioxidants may struggle to access it, resulting in slower reaction kinetics. [16]* Bond Dissociation Enthalpy (BDE): For antioxidants that work via hydrogen atom transfer (HAT), a lower O-H BDE will lead to a faster and more favorable reaction.
Understanding that this is a complex kinetic process, not an instantaneous endpoint, is crucial for designing and troubleshooting your experiments.
References
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Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. Retrieved from [Link]
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Cheng, Z., Li, Z., & Yu, L. (2006). High-Throughput Relative DPPH Radical Scavenging Capacity Assay. Journal of Agricultural and Food Chemistry, 54(20), 7429–7436. Retrieved from [Link]
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Yeo, J., & Shahidi, F. (2021). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Journal of Food Bioactives. Retrieved from [Link]
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de Menezes, B. R., de Castro, J. S., & de Lima, A. (2021). A critical examination of the DPPH method: Mistakes and inconsistencies in stoichiometry and IC50 determination by UV–Vis spectroscopy. Food Chemistry, 360, 130030. Retrieved from [Link]
-
ResearchGate. (n.d.). Could anyone kindly suggest what could be some of the possible results for not getting results in DPPH assay? Retrieved from [Link]
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Nehls, C., Böhme, A., & Svatoš, A. (2016). Optimization of the DPPH assay buffer for antioxidant proteins. Tween 20 and Triton X-100. ResearchGate. Retrieved from [Link]
-
Aketa, S., et al. (2014). Applicability of the DPPH assay for evaluating the antioxidant capacity of food additives. Analytical Sciences, 30(7), 717-721. Retrieved from [Link]
-
López-Martínez, L. X., et al. (2019). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Journal of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Do carotenoids interfere wth DPPH antioxidant assay? Retrieved from [Link]
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Lee, H., et al. (2021). Optimising the DPPH Assay for Cell-Free Marine Microorganism Supernatants. Molecules, 26(9), 2583. Retrieved from [Link]
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Stasko, A., et al. (2007). The potential pitfalls of using 1,1-diphenyl-2-picrylhydrazyl to characterize antioxidants in mixed water solvents. Free Radical Research, 41(4), 379-390. Retrieved from [Link]
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Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]
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Preetha, J. P. (2021). DPPH Assay: Radical Scavenging Activity Assay - Principle, Procedure, Advantages and Limitations. YouTube. Retrieved from [Link]
-
ResearchGate. (2014). Applicability of the DPPH Assay for Evaluating the Antioxidant Capacity of Food Additives – Inter-laboratory Evaluation Study –. Retrieved from [Link]
-
Flis, D., & Jastrzębska, A. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(12), 1898. Retrieved from [Link]
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Lou, Z., et al. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 11(9), 1695. Retrieved from [Link]
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ResearchGate. (n.d.). Can anyone help me solve an issue I've been having with DPPH assay and spectroscopy analysis? Retrieved from [Link]
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ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]
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Siddeeg, A., et al. (2020). A: Reaction mechanism of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with antioxidant. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Ionita, G., et al. (2002). Reaction of 2,2-Diphenyl-1-picrylhydrazyl with HO•, O2•–, HO– ,and HOO– Radicals and Anions. Molecules, 7(11), 814-825. Retrieved from [Link]
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Zha, Y., et al. (2021). Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ, 9, e11269. Retrieved from [Link]
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Organic Mechanisms: Radicals Chapter 2. (n.d.). University of Liverpool. Retrieved from [Link]
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Ionita, P. (2021). The Chemistry of DPPH· Free Radical and Congeners. International Journal of Molecular Sciences, 22(4), 1545. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 4: Radical Reactions. Retrieved from [Link]
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Ruekberg, B., & Rossoni, E. (2005). An Improved Preparation of 2,4-Dinitrophenylhydrazine Reagent. ResearchGate. Retrieved from [Link]
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Zhang, Y., & Trissel, L. A. (2017). Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug. International Journal of Pharmaceutical Compounding, 21(5), 424–428. Retrieved from [Link]
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Strategies for reducing the reaction time of 2,2-Diphenylacetohydrazide synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2,2-Diphenylacetohydrazide. This molecule is a valuable building block in medicinal chemistry and materials science. The standard synthesis route involves the hydrazinolysis of an appropriate ester, typically ethyl or methyl 2,2-diphenylacetate, with hydrazine hydrate. While the reaction is generally straightforward, achieving a rapid and complete conversion can be challenging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and strategically reduce reaction times, ensuring efficient and high-yielding synthesis. We will explore the causal relationships behind experimental parameters and provide validated protocols to enhance your laboratory's productivity.
Troubleshooting Guide: Diagnosing and Resolving Slow Reactions
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction is sluggish, with thin-layer chromatography (TLC) showing significant unreacted starting ester even after several hours at room temperature. What are the primary factors to investigate?
Answer: The most critical factors governing the rate of this nucleophilic acyl substitution are temperature and reactant stoichiometry .
-
Causality (Temperature): The reaction between the ester's electrophilic carbonyl carbon and the hydrazine nucleophile has an activation energy barrier that is often not efficiently overcome at ambient temperatures. Increasing the thermal energy of the system significantly increases the frequency and energy of molecular collisions, leading to a much faster reaction rate. For most ester hydrazinolysis reactions, heating the reaction mixture to reflux is standard practice.[1]
-
Causality (Stoichiometry): The reaction is an equilibrium process. To drive the reaction towards the product side, Le Châtelier's principle can be applied. Using a significant molar excess of hydrazine hydrate increases the probability of successful collisions with the ester and shifts the equilibrium to favor the formation of the thermodynamically stable hydrazide product.
Initial Corrective Actions:
-
Increase Temperature: Heat the reaction mixture to reflux. A common solvent choice is ethanol, which has a boiling point of approximately 78 °C. This single change is often the most effective for accelerating the reaction.
-
Increase Hydrazine Excess: If you are using a near-stoichiometric amount (e.g., 1 to 1.5 equivalents) of hydrazine hydrate, increase it to a 3-5 fold molar excess relative to the starting ester.[1] This will significantly accelerate the consumption of the ester.
Question 2: I've increased the temperature to reflux and am using a 5-fold excess of hydrazine, but the reaction still hasn't reached completion after 3-4 hours. What is the next step?
Answer: At this point, you should evaluate the solvent and reactant concentration .
-
Causality (Solvent & Concentration): The solvent's primary role is to dissolve the reactants to allow them to interact in the liquid phase. However, an excessive volume of solvent can lead to low reactant concentrations, reducing the rate of bimolecular reactions.
-
Causality (Solvent Type): While ethanol is a common choice, its protic nature can solvate the hydrazine nucleophile, slightly decreasing its reactivity. However, its ability to dissolve hydrazine hydrate and its suitable boiling point often make it a practical choice.
Secondary Corrective Actions:
-
Increase Concentration: Reduce the amount of solvent used. A more concentrated reaction mixture will increase the frequency of collisions between the ester and hydrazine, thereby increasing the reaction rate. Aim for a concentration where all reactants are fully dissolved at reflux temperature.
-
Consider a Higher-Boiling Solvent: If temperature is the limiting factor, switching to a higher-boiling point solvent like n-butanol (~118 °C) or diethylene glycol can further increase the reaction rate.[1] However, ensure your starting materials and product are stable at these higher temperatures.
-
Neat Conditions: Consider running the reaction "neat" (without any solvent) by heating a mixture of the ester and excess hydrazine hydrate directly. This represents the highest possible reactant concentration. This is particularly effective if the starting ester is a liquid or has a low melting point.
Question 3: My reaction seems to work, but the yield is low, and I'm isolating a side product. What could be the issue?
Answer: The formation of side products can be due to impurities or side reactions like the formation of azines.[1]
-
Causality (Azine Formation): If your starting ester has an aldehyde or ketone impurity, or if the hydrazide product reacts further, it can form an azine with another molecule of hydrazine.[1] This is more common in reactions like the Wolff-Kishner reduction but can occur if carbonyl impurities are present.
-
Causality (Reactant Purity): Ensure your starting ester is pure and free from acidic or basic impurities that could catalyze unwanted side reactions. The grade of hydrazine hydrate is also crucial; use a reputable source.
Preventative Measures:
-
Purify Starting Materials: Ensure the purity of your ethyl 2,2-diphenylacetate before starting the reaction.
-
Monitor Reaction Closely: Use TLC to monitor the reaction.[1][2][3] Once the starting material is consumed, proceed with the workup promptly to avoid potential degradation or side product formation from prolonged heating.
-
Control Temperature: Do not use excessively high temperatures beyond what is necessary, as this can promote decomposition of hydrazine.
Frequently Asked Questions (FAQs)
Q: Can a catalyst be used to speed up the synthesis of this compound? A: While some reactions involving hydrazides can be acid-catalyzed, for the direct hydrazinolysis of an ester, a catalyst is generally unnecessary and not recommended.[4] The high nucleophilicity of hydrazine, combined with elevated temperatures and an excess of the reagent, is typically sufficient to drive the reaction to completion in a reasonable timeframe. Adding an acid or base could lead to unwanted side reactions, such as hydrolysis of the ester or decomposition of the hydrazine.
Q: What is the optimal temperature and reactant ratio? A: The optimal conditions are a balance between reaction rate and stability. A good starting point is a 3-5 fold molar excess of hydrazine hydrate relative to the ester, heated to reflux in ethanol (approx. 78 °C) . These conditions typically provide a good balance for achieving a high conversion rate within a few hours without significant side product formation.
Q: How does water content in hydrazine hydrate affect the reaction? A: Commercial hydrazine hydrate is a solution of hydrazine in water (typically 80-100% N₂H₄·H₂O). While the reaction can tolerate water, using anhydrous hydrazine may offer a slight rate enhancement. However, anhydrous hydrazine is more hazardous and often not necessary. Standard hydrazine monohydrate is effective for this synthesis.
Data Summary and Visualization
Table 1: Effect of Temperature and Stoichiometry on Reaction Time
The following table provides an illustrative summary of how adjusting key parameters can dramatically reduce reaction time for a typical hydrazinolysis of ethyl 2,2-diphenylacetate.
| Molar Equivalents of Hydrazine Hydrate | Temperature (°C) | Solvent | Estimated Time for >95% Conversion | Notes |
| 1.2 | 25 °C (Room Temp) | Ethanol | > 24 hours | Very slow; not recommended for efficient synthesis. |
| 1.2 | 78 °C (Reflux) | Ethanol | 8 - 12 hours | Heating helps, but the reaction is still limited by stoichiometry. |
| 5.0 | 25 °C (Room Temp) | Ethanol | 12 - 18 hours | Excess hydrazine helps, but temperature remains the primary rate-limiting factor. |
| 5.0 | 78 °C (Reflux) | Ethanol | 2 - 4 hours | Recommended starting conditions for optimization. |
| 5.0 | 100 °C (Reflux) | Neat (No Solvent) | 1 - 2 hours | Highly efficient; requires careful temperature control. |
Diagrams and Workflows
A logical troubleshooting workflow can help systematically address the issue of a slow reaction.
Caption: Troubleshooting flowchart for slow this compound synthesis.
The underlying chemical transformation is a classic nucleophilic acyl substitution.
Caption: Mechanism of ester hydrazinolysis.
Experimental Protocols
Standard Protocol (Baseline Method)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,2-diphenylacetate (1.0 eq).
-
Add ethanol as a solvent (approx. 10 mL per gram of ester).
-
Add hydrazine monohydrate (1.5 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as eluent).
-
Once the starting material is consumed (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol if necessary.
Optimized Protocol for Reduced Reaction Time
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,2-diphenylacetate (1.0 eq).
-
Add a minimal amount of ethanol required to form a stirrable slurry (approx. 3-4 mL per gram of ester).
-
Add hydrazine monohydrate (5.0 eq) to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction should be monitored by TLC and is expected to reach completion within 2-4 hours.[1]
-
Upon completion, cool the flask in an ice bath to maximize precipitation.
-
Add cold water to the flask to fully precipitate the product and break up the solid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess hydrazine, and dry under vacuum. The product is often of high purity, but can be recrystallized from ethanol if needed.
By implementing these evidence-based strategies, researchers can significantly decrease the synthesis time for this compound, improving overall laboratory efficiency and throughput.
References
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Organic Syntheses. (n.d.). Hydrazine Hydrate. Retrieved from [Link]
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Aghaei, M., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Chemistry Central Journal, 16(1). Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38473-38486. Retrieved from [Link]
- Narang, R., et al. (2012). A review on biological activities and chemical synthesis of hydrazide derivatives. Current Medicinal Chemistry, 19(5), 569-612.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Patel, V. R., & Desai, H. T. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. Scribd. Retrieved from [Link]
- Supporting Information for RSC Advances. (n.d.).
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Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]
- Google Patents. (n.d.). CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)).
- Google Patents. (n.d.). US4217307A - Process for the preparation of 2,2'-dichloro-hydrazobenzene.
- MDPI. (2022). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Molecules, 27(15), 4987.
- ResearchGate. (2014). Synthesis and characterization of novel polyamide and polyhydrazides based on the 6,6'-disubstituted-2,2'-bipyridine.
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Fathalipour, S., et al. (2013). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 355-363. Retrieved from [Link]
- Trost, B. M., & Tracy, J. S. (2014). Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones.
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Technical Support Center: Troubleshooting Peptide Synthesis Precipitation Issues
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome precipitation challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the successful synthesis of even the most demanding peptide sequences.
Troubleshooting Guide: From On-Resin Aggregation to Post-Cleavage Precipitation
Precipitation issues in peptide synthesis can manifest at two critical stages: during the stepwise elongation of the peptide chain on the solid support (on-resin aggregation) and after cleavage from the resin when attempting to precipitate the crude peptide. This guide is structured to address both scenarios.
Scenario 1: On-Resin Peptide Aggregation & Precipitation
On-resin aggregation is a primary cause of failed or low-purity peptide synthesis. It occurs when growing peptide chains interact with each other through intermolecular hydrogen bonds, forming stable β-sheet structures. This leads to poor solvation, reduced resin swelling, and hindered access of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps.[1][2][3][4][5][6]
Initial Diagnosis: Is My Peptide Aggregating?
Key indicators of on-resin aggregation include:
-
Poor Resin Swelling: The peptide-resin beads may appear clumped together or fail to swell adequately in the synthesis solvent.[1]
-
Incomplete or Slow Reactions: Difficulty in both the Fmoc-deprotection and amino acid coupling steps. Standard monitoring tests like the Kaiser or TNBS test may yield false negatives.[3][4]
-
Physical Appearance: The resin may shrink or become sticky.[3]
-
Analytical Data: Mass spectrometry of the crude product often shows deletion sequences (n-1, n-2, etc.).[7]
Figure 1. A workflow for diagnosing and addressing on-resin peptide aggregation.
Strategic Solutions for On-Resin Aggregation
The choice of solvent is critical for maintaining the solvation of the growing peptide chain.
-
Switching Primary Solvents: While Dimethylformamide (DMF) is a standard solvent, N-methylpyrrolidone (NMP) is often more effective for hydrophobic or aggregation-prone sequences due to its slightly lower polarity, which can improve the solubility of the elongating peptide.[8][9] Dichloromethane (DCM) was historically used but has solubility limitations with Fmoc-protected amino acids.[8]
-
Solvent Mixtures: Incorporating solvents like Dimethyl sulfoxide (DMSO) or using mixtures such as DCM/DMF/NMP can enhance solvation.[1][9]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl or NaClO4 to the coupling mixture can disrupt hydrogen bonding and reduce aggregation.[1][10]
| Solvent/Additive | Key Advantages | Considerations |
| N-methylpyrrolidone (NMP) | Better solvation for hydrophobic peptides compared to DMF.[8][9] | Can cause faster decomposition of Fmoc-amino acids over time.[9] |
| Dimethylformamide (DMF) | Good solubilizing power and compatibility with most reagents.[11] | Can degrade to form dimethylamine, which can prematurely remove Fmoc groups.[9] |
| Dimethyl sulfoxide (DMSO) | Strong hydrogen bond disrupter.[1] | Often used as a co-solvent with DMF or NMP. |
| Chaotropic Salts (e.g., LiCl) | Disrupts secondary structures (β-sheets).[1][10] | Must be removed during washing steps. |
These modifications are introduced into the peptide backbone to physically hinder the formation of β-sheets.
-
Pseudoproline Dipeptides: These are derivatives of Serine or Threonine that introduce a "kink" in the peptide backbone, effectively disrupting the hydrogen bonding patterns that lead to aggregation.[1][11] They are particularly useful in sequences prone to β-sheet formation.[11] After synthesis, the pseudoproline is converted back to the native Ser or Thr residue during TFA cleavage.[1]
-
Backbone Protection (Hmb/Dmb Groups): Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone amide nitrogen prevents hydrogen bonding.[1][11] Incorporating one of these groups every six to seven residues can effectively mitigate aggregation.[1] Commercially available Fmoc-AA-(Dmb)Gly-OH dipeptides can simplify this process.[1][7]
-
Elevated Temperature: Performing the synthesis at higher temperatures, often with microwave assistance, can provide enough energy to overcome the activation barrier for difficult couplings and disrupt forming aggregates.[1][7]
-
Resin Selection:
-
Low-Loading Resins: Reducing the substitution level of the resin (e.g., 0.2–0.4 mmol/g) increases the distance between peptide chains, minimizing their interaction.[11][12]
-
PEG-Based Resins: Resins like TentaGel or those with polyethylene glycol (PEG) linkers improve solvation of the peptide chain in the resin matrix, which is especially helpful for difficult sequences.[7][12]
-
Scenario 2: Post-Cleavage Precipitation Failures
After successful synthesis, the peptide is cleaved from the resin using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA). The standard procedure is to then precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[13][14] However, some peptides, particularly short or very hydrophilic/hydrophobic ones, may fail to precipitate.[15][16]
Troubleshooting Steps for Failed Precipitation
-
Concentrate the TFA Solution: Before adding to ether, reduce the volume of the TFA cleavage solution to 1-2 mL using a stream of nitrogen.[17] This increases the concentration of the peptide relative to the TFA, which can aid precipitation.
-
Modify the Anti-Solvent:
-
If the peptide remains soluble in ether, try a less polar solvent mixture. A 1:1 mixture of diethyl ether and a non-polar solvent like pentane or hexane can be effective.[15]
-
Alternative "green" ethers like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) have been proposed as replacements for hazardous ethers like diethyl ether and MTBE.[13]
-
-
Increase Precipitation Time and Lower Temperature: After adding the anti-solvent, allow the mixture to stand at a low temperature (4°C or in a dry ice bath) for an extended period (e.g., 30 minutes to a few hours) to encourage precipitation.[15][16][17]
-
Consider Direct Purification: For very short or problematic peptides, it may be more efficient to forego precipitation.[16][18] The TFA can be removed by evaporation (e.g., with a stream of nitrogen or via rotovap), and the resulting crude residue can be dissolved directly in an appropriate buffer for HPLC purification.[15][18] While this method retains cleavage cocktail scavengers, they can typically be separated during chromatography.[19]
Figure 2. Decision-making workflow for troubleshooting post-cleavage peptide precipitation.
Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence "difficult" and prone to aggregation? A peptide sequence is often considered "difficult" if it contains a high number of hydrophobic and β-branched amino acids such as valine, leucine, and isoleucine.[20] Glycine, in combination with these residues, is also known to promote β-sheet packing.[20] These sequences have a strong tendency to form inter- or intramolecular hydrogen bonds, leading to the formation of insoluble aggregates on the resin.[4][20]
Q2: Can I predict if my peptide will aggregate before I synthesize it? While it is difficult to predict aggregation with certainty from sequence data alone, there are indicators.[1] Sequences rich in hydrophobic or β-branched amino acids are at high risk. Some computational tools and aggregation parameters have been developed to help predict potentially difficult sequences.[5][6] Generally, aggregation is less likely before the fifth or sixth amino acid is added.[1]
Q3: My peptide-resin isn't swelling. What should I do? Failure of the peptide-resin to swell is a classic sign of aggregation.[1] The first step is to switch to a more effective solvent system, such as NMP or a mixture containing DMSO.[1] If this doesn't resolve the issue, re-synthesis using strategies to disrupt aggregation, such as incorporating pseudoproline dipeptides or using a low-loading PEG resin, is recommended.[1][12]
Q4: I don't see any precipitate after adding my TFA cleavage solution to cold ether. Is my synthesis a complete failure? Not necessarily. The absence of a precipitate does not automatically mean the synthesis failed. Short, very polar, or certain hydrophobic peptides can be soluble in the TFA/ether mixture.[15][16] Before assuming failure, try concentrating the TFA, using a different anti-solvent, or simply evaporating the entire mixture and attempting to redissolve the residue for direct HPLC analysis.[15][17][18]
Q5: What is the purpose of ether precipitation if I can just go directly to HPLC? Ether precipitation serves as a quick, crude purification step.[19] It helps to remove many of the non-volatile scavengers (like TIPS, phenol, or thioanisole) and protecting group by-products from the cleavage cocktail, which can simplify the subsequent HPLC purification.[14][19] However, for many peptides, especially at a small scale, these by-products are easily separated by HPLC, making the precipitation step a time-saving but not always essential procedure.[18][19]
References
-
Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage.
-
Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. Chem-Space.
-
Optimizing peptide precipitation through physical property characterization. American Chemical Society.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
-
Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
-
Solvents for Solid Phase Peptide Synthesis. AAPPTEC.
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. ResearchGate.
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC.
-
Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. Peptide Sciences.
-
Taming Aggregation. American Peptide Society.
-
Peptide synthesis troubleshooting. Reddit.
-
What is Solid-phase Peptide Synthesis?. Powder Systems.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Peptide Synthesis Problem. Reddit.
-
Post synthesis workup: What steps are necessary and what aren't?. Biotage.
-
Solid-phase precipitation and extraction, a new separation process applied to the isolation of synthetic peptides. PubMed.
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
-
Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. University of Arizona.
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Peptide precipitation method. Google Patents.
-
Can anyone help me with precipitation of short peptides synthesized by solid phase peptides?. ResearchGate.
-
Solid Phase Synthesis. Sigma-Aldrich.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
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- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
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- 20. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Benzilic Acid Hydrazide and Other Hydrazide Scaffolds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the hydrazide functional group represents a versatile scaffold for the development of novel therapeutic agents. Its unique structural and electronic properties have been exploited to generate a multitude of compounds with a broad spectrum of biological activities. This guide provides a detailed comparative analysis of Benzilic Acid Hydrazide (2-hydroxy-2,2-diphenylacetohydrazide) with other notable hydrazides, namely the frontline antitubercular drug Isoniazid and representative Phenylacetic Acid Hydrazide derivatives. By examining their synthesis, antimicrobial, anticonvulsant, and antioxidant properties, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of new hydrazide-based therapeutics.
Introduction to Hydrazides in Medicinal Chemistry
Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. This moiety serves as a key building block in the synthesis of a wide array of heterocyclic compounds and Schiff bases, which have demonstrated significant pharmacological potential.[1][2] The biological activity of hydrazides is often attributed to the N-N bond and the ability of the hydrazone derivatives to chelate metal ions, which can be crucial for the inhibition of various enzymes.[3]
This guide will focus on a comparative evaluation of three distinct hydrazide structures:
-
Benzilic Acid Hydrazide: A diphenyl derivative with a hydroxyl group, offering a unique three-dimensional structure.
-
Isoniazid (Isonicotinic Acid Hydrazide): A pyridinyl-substituted hydrazide, renowned for its potent and specific activity against Mycobacterium tuberculosis.[4][5]
-
Phenylacetic Acid Hydrazide Derivatives: Simpler aromatic hydrazides that provide a baseline for understanding the impact of structural modifications on biological activity.
Synthesis Strategies: A Comparative Overview
The synthesis of hydrazides typically involves the reaction of an ester or an acid chloride with hydrazine hydrate. This straightforward approach allows for the generation of a diverse library of hydrazide analogs.
Synthesis of Benzilic Acid Hydrazide
Benzilic acid hydrazide is synthesized from benzilic acid in a two-step process. First, benzilic acid is esterified, commonly using methanol in the presence of an acid catalyst, to yield methyl benzilate. Subsequently, the methyl benzilate is refluxed with hydrazine hydrate in an alcoholic solvent, such as ethanol, to produce the desired benzilic acid hydrazide.[6]
Caption: Synthesis of Benzilic Acid Hydrazide.
Synthesis of Isoniazid
Isoniazid can be synthesized through several routes, with a common laboratory method involving the reaction of isonicotinic acid with hydrazine hydrate at elevated temperatures.[7] An alternative and often higher-yielding method involves the reaction of an isonicotinic acid ester, such as ethyl isonicotinate, with hydrazine hydrate.[7]
Caption: Synthesis of Isoniazid.
Synthesis of Phenylacetic Acid Hydrazide Derivatives
Phenylacetic acid hydrazide serves as a versatile intermediate for the synthesis of various hydrazone derivatives. The initial hydrazide is prepared by the reaction of a phenylacetic acid ester with hydrazine hydrate. The resulting phenylacetic acid hydrazide is then condensed with a variety of aromatic aldehydes in the presence of a catalytic amount of acid to yield the corresponding hydrazone derivatives.[1] Microwave-assisted synthesis has been shown to be an efficient method for this condensation, significantly reducing reaction times.[1]
Caption: Synthesis of Phenylacetic Acid Hydrazide Derivatives.
Comparative Biological Activity
The structural diversity of the selected hydrazides translates into a range of biological activities. This section provides a comparative analysis of their antimicrobial, anticonvulsant, and antioxidant properties based on available experimental data.
Antimicrobial Activity
The antimicrobial potential of hydrazides is a key area of investigation. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
| Compound/Derivative | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference(s) |
| Benzilic Acid Hydrazide Derivatives | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity | [6] |
| Isoniazid | 0.03 - 0.06 | - | - | - | [8] |
| Phenylacetic Acid Hydrazide Derivative (Compound 16) | 1.95 - 7.81 | - | 31.25 - 500 | 31.25 - 500 | [1] |
| Phenylacetic Acid Hydrazide Derivative (Compound 13) | 1.95 - 15.62 | - | >1000 | >1000 | [1] |
Analysis:
-
Isoniazid exhibits exceptional potency against Mycobacterium tuberculosis (data for other bacteria is less relevant as it's a specific anti-TB drug). Its low MIC values highlight its efficacy.[8]
-
Phenylacetic acid hydrazide derivatives show significant activity against Gram-positive bacteria, with some compounds demonstrating MIC values in the low microgram per milliliter range, comparable to or even better than some standard antibiotics like nitrofurantoin against certain strains.[1] Their activity against Gram-negative bacteria is generally weaker.[1]
Anticonvulsant Activity
The hydrazide-hydrazone scaffold is a known pharmacophore for anticonvulsant activity.[9] While specific data for benzilic acid hydrazide is limited, the broader class of hydrazones has been extensively studied.
The primary screening for anticonvulsant activity is often conducted using the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in animal models. These tests help to identify compounds that can prevent the spread of seizures and those that can raise the seizure threshold, respectively. Neurotoxicity is typically assessed using the rotorod test.
While quantitative data for a direct comparison is not available for all three compounds in the same study, it is a promising area for future investigation of benzilic acid hydrazide, given the known anticonvulsant properties of the hydrazone class.
Antioxidant Activity
The antioxidant potential of hydrazides is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[5] This assay measures the ability of a compound to donate a hydrogen atom and neutralize the DPPH free radical, with the activity often expressed as the concentration required to scavenge 50% of the radicals (IC50).
While specific DPPH assay results for benzilic acid hydrazide were not found in the initial searches, the presence of a hydroxyl group on the diphenylmethyl scaffold suggests that it may possess antioxidant properties. Phenolic N-acylhydrazones, which are structurally related, are known to exhibit antioxidant activity.[10] For a comprehensive comparison, experimental evaluation of benzilic acid hydrazide using the DPPH assay would be necessary.
Structure-Activity Relationship (SAR) Insights
The comparison of these three hydrazide scaffolds provides valuable insights into their structure-activity relationships:
-
The Diphenylmethyl Moiety: The bulky and lipophilic diphenylmethyl group in benzilic acid hydrazide is expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The hydroxyl group adds a potential site for hydrogen bonding, which could be critical for target interaction.
-
The Pyridinyl Ring: The pyridine ring in isoniazid is crucial for its mechanism of action. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG, leading to the formation of a reactive species that inhibits mycolic acid synthesis.[4]
-
Substituents on the Phenyl Ring: In phenylacetic acid hydrazide derivatives, the nature and position of substituents on the aromatic ring of the aldehyde moiety have a profound impact on antimicrobial activity. Electron-withdrawing groups, such as halogens, have been shown to enhance activity against Gram-positive bacteria.[1]
Experimental Protocols
For researchers interested in synthesizing and evaluating these compounds, the following are generalized experimental protocols based on the literature.
General Procedure for the Synthesis of Hydrazides from Esters
-
In a round-bottom flask, dissolve the corresponding ester (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazide.
General Procedure for the Synthesis of Hydrazone Derivatives
-
Dissolve the hydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The hydrazone product will typically precipitate. Collect the solid by filtration.
-
Wash the product with cold ethanol and recrystallize from an appropriate solvent.
DPPH Radical Scavenging Assay Protocol
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically around 0.1 mM).
-
In a 96-well plate or cuvettes, add a series of dilutions of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Conclusion and Future Directions
This comparative analysis highlights the diverse biological potential of hydrazide scaffolds. While isoniazid remains a crucial drug for tuberculosis treatment due to its high specificity and potency, the broader family of hydrazides, including derivatives of phenylacetic acid and benzilic acid, demonstrates promising antimicrobial activity against other bacterial pathogens.
Benzilic acid hydrazide, with its unique diphenylmethanol core, presents an intriguing scaffold for further investigation. Future research should focus on:
-
Comprehensive Biological Screening: A systematic evaluation of the antimicrobial, anticonvulsant, antioxidant, and cytotoxic properties of benzilic acid hydrazide and its derivatives is warranted to fully understand its therapeutic potential.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which benzilic acid hydrazide exerts its biological effects will be crucial for rational drug design and optimization.
-
Structural Optimization: Synthesis and evaluation of a library of benzilic acid hydrazide derivatives with various substituents on the phenyl rings could lead to the identification of compounds with enhanced potency and selectivity.
By building upon the foundational knowledge of hydrazide chemistry and pharmacology, researchers can continue to explore and exploit this versatile scaffold in the quest for new and effective therapeutic agents.
References
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Popiołek, Ł. (2021). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. Molecules, 26(11), 3235. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
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Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220–1227. [Link]
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World Health Organization. (2023). Global tuberculosis report 2023. [Link]
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PubChem. (n.d.). Benzilic acid hydrazide. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Isoniazid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Phenylacetic acid hydrazide. National Center for Biotechnology Information. [Link]
- Popiołek, Ł., & Biernasiuk, A. (2017). Synthesis and in vitro antimicrobial activity of new hydrazide-hydrazones of 4-fluorophenylacetic acid. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 840-848.
- Dilworth, J. R., & Hu, J. (1994). The coordination chemistry of hydrazides. Advances in inorganic chemistry, 40, 411-460.
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Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
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Mohammed, S. J., & Zuhair, F. G. (2018). synthesis , Characterization of Some Benzilyl Hydrazone Derived from Benzilic Acid Hydrazide. ResearchGate. [Link]
- Al-Salem, H. S. A., et al. (2015). Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. Bioorganic & medicinal chemistry letters, 25(7), 1490-1499.
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Organic Syntheses. (n.d.). phenylacetic acid. [Link]
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Assefa, M., et al. (2022). Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis isolates from Ethiopia. PloS one, 17(9), e0274426. [Link]
- Öncül, S., et al. (2021). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. Journal of the Serbian Chemical Society, 86(1), 1-15.
- Sharma, P. C., et al. (2014). Synthesis and anticonvulsant activity of 2-benzylglutarimides. Bioorganic & medicinal chemistry letters, 24(1), 347-350.
- Kholodniak, O. V., et al. (2021). Design, synthesis and anticonvulsant activity of new Diacylthiosemicarbazides. Biopolymers and Cell, 37(2), 127-138.
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Pimple, B. P. (2020, July 17). Antioxidant Assay Principle & Process (DPPH & H2O2) [Video]. YouTube. [Link]
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-
Lee, J. S., et al. (2017). Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling. Antimicrobial agents and chemotherapy, 62(1), e01492-17. [Link]
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A Comparative Guide to the Validation of a New Analytical Method for 2,2-Diphenylacetohydrazide
This guide provides a comprehensive framework for the validation of a novel analytical method for the quantification of 2,2-Diphenylacetohydrazide, a versatile hydrazide-based compound. In the landscape of pharmaceutical development and chemical synthesis, robust and reliable analytical methods are paramount to ensure product quality, safety, and efficacy. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical insights, and illustrative experimental data. We will navigate the validation process of a hypothetical new High-Performance Liquid Chromatography (HPLC) method and compare it with other potential analytical techniques, grounded in the principles of scientific integrity and regulatory expectations.
The Analytical Challenge and Method Selection Rationale
This compound, like many hydrazide-containing molecules, presents a unique analytical challenge. The hydrazide functional group lacks a strong native chromophore, making direct detection by UV-Vis spectrophotometry at typical wavelengths challenging, especially for trace-level analysis.[1] Therefore, a successful analytical method must address this limitation.
For the purpose of this guide, we will focus on the validation of a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection following a pre-column derivatization step. This approach is often selected for its balance of sensitivity, specificity, and accessibility in most analytical laboratories.
Why RP-HPLC with Derivatization?
-
Enhanced Sensitivity and Specificity: Derivatization with a suitable agent that imparts a strong chromophore to the this compound molecule significantly enhances the detection sensitivity. This is crucial for accurate quantification, especially for impurity profiling and stability studies. The specificity is also improved as only compounds reacting with the derivatizing agent will be detected at the chosen wavelength.
-
Robustness and Versatility: HPLC is a well-established, robust technique with a wide range of stationary and mobile phases available, allowing for fine-tuning of the separation of the analyte from potential impurities and degradation products.
-
Regulatory Acceptance: HPLC is a widely accepted analytical technique by regulatory bodies worldwide for the quality control of pharmaceuticals.[2][3][4]
Alternative Analytical Approaches:
| Technique | Advantages | Disadvantages | Best Suited For |
| Gas Chromatography (GC) | High resolution for volatile compounds. | Requires derivatization to increase volatility and thermal stability; potential for on-column degradation. | Analysis of volatile impurities or after suitable derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and specificity; provides molecular weight information for impurity identification.[1] | Higher cost and complexity of instrumentation and maintenance. | Impurity identification, structural elucidation, and trace-level quantification. |
| UV-Vis Spectrophotometry (Direct) | Simple, rapid, and cost-effective. | Low sensitivity and specificity for this compound due to the weak chromophore. | In-process monitoring at high concentrations where specificity is not a major concern. |
| Titrimetric Methods | Cost-effective and straightforward for quantifying bulk material. | Lacks specificity; not suitable for impurity profiling or stability-indicating assays. | Assay of the bulk drug substance where interfering species are absent. |
The Validation Master Plan: A Lifecycle Approach
Analytical method validation is not a one-time event but a continuous process that ensures the method remains fit for its intended purpose throughout its lifecycle.[3] Our validation plan for the new RP-HPLC method for this compound is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory agencies including the FDA and EMA.[2][4][5][6]
The validation workflow can be visualized as follows:
Caption: A typical workflow for analytical method validation.
Experimental Protocols and Data Analysis
This section provides detailed, step-by-step methodologies for the key validation experiments for our hypothetical RP-HPLC method for this compound.
Hypothetical RP-HPLC Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 350 nm (after derivatization)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[2] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][10]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 4 hours. Neutralize the solution before derivatization and injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 4 hours. Neutralize the solution before derivatization and injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.
Data Interpretation:
The chromatograms from the forced degradation studies should demonstrate that the peak corresponding to the derivatized this compound is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.
Hypothetical Forced Degradation Results:
| Stress Condition | % Degradation of this compound | Observations |
| Acid Hydrolysis (0.1 M HCl, 80°C, 4h) | 15.2% | Two major degradation peaks observed at RRT 0.85 and 1.15. |
| Base Hydrolysis (0.1 M NaOH, 80°C, 4h) | 25.8% | One major degradation peak observed at RRT 0.70. |
| Oxidative (3% H₂O₂, RT, 24h) | 12.5% | Multiple minor degradation peaks observed. |
| Thermal (105°C, 48h) | 5.1% | Minimal degradation observed. |
| Photolytic (ICH Q1B) | 8.9% | One significant degradation peak at RRT 1.25. |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to obtain at least five concentration levels covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Derivatize and inject each concentration in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Hypothetical Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 452,100 |
| 75 | 678,500 |
| 100 | 901,200 |
| 125 | 1,125,800 |
| 150 | 1,350,500 |
Linear Regression Results:
-
Slope: 8995
-
Y-intercept: 150
-
Correlation Coefficient (r²): 0.9998
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[12] It is typically assessed by recovery studies.
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.
Hypothetical Accuracy Data:
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean of 3) | % Recovery | % RSD |
| 80% | 80.0 | 79.5 | 99.4% | 0.8% |
| 100% | 100.0 | 100.5 | 100.5% | 0.5% |
| 120% | 120.0 | 119.2 | 99.3% | 0.7% |
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Hypothetical Precision Data:
| Precision Level | Mean Assay Value (%) | % RSD |
| Repeatability (Day 1, Analyst 1) | 99.8% | 0.6% |
| Intermediate Precision (Day 2, Analyst 2) | 100.3% | 0.9% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Hypothetical LOD and LOQ:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of parameters to vary:
-
Mobile phase composition (e.g., ±2% organic phase)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a system suitability solution and a sample solution under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the assay results.
Acceptance Criteria:
-
System suitability parameters should remain within the defined limits.
-
The assay results should not be significantly affected by the variations.
Hypothetical Robustness Study Summary:
| Parameter Varied | Effect on System Suitability | Effect on Assay Result |
| Flow Rate (0.9 mL/min) | Acceptable | -0.8% |
| Flow Rate (1.1 mL/min) | Acceptable | +0.6% |
| Mobile Phase (%ACN ±2%) | Acceptable | ±1.2% |
| Column Temperature (±5 °C) | Acceptable | ±0.5% |
Conclusion: A Validated Method for Confident Analysis
The comprehensive validation of a new analytical method is a cornerstone of good scientific practice and a regulatory requirement in the pharmaceutical industry. The hypothetical RP-HPLC method for this compound, detailed in this guide, demonstrates a systematic approach to establishing a method that is specific, linear, accurate, precise, and robust. By following the principles outlined and adhering to international guidelines, researchers can develop and validate analytical methods that provide reliable and trustworthy data, ultimately ensuring the quality and safety of the final product.
The choice of an analytical method should always be based on a thorough understanding of the analyte's properties and the intended purpose of the analysis. While the described HPLC method with pre-column derivatization offers a robust solution for the quantification of this compound, alternative techniques such as LC-MS may be more suitable for in-depth impurity identification. The principles of validation, however, remain universal and are essential for any analytical method employed in a regulated environment.
References
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Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of. International Journal of ChemTech Applications. [Link]
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A Comparative Analysis of the Biological Activities of 2,2-Diphenylacetohydrazide Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold stands out as a privileged structure, consistently yielding compounds with a wide array of pharmacological properties. Within this class, derivatives of 2,2-diphenylacetohydrazide have garnered significant interest due to their promising antimicrobial, anti-inflammatory, and anticancer activities. This guide offers a comparative study of these derivatives, synthesizing available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their biological potential. Our focus is on elucidating structure-activity relationships (SAR) and providing detailed experimental protocols to facilitate further research and development in this promising area.
The Versatile Pharmacophore: Understanding the this compound Core
The this compound moiety serves as a versatile template for the design of novel therapeutic agents. The presence of the two phenyl rings provides a lipophilic character that can be crucial for membrane permeability, while the hydrazide group (-CONHNH2) offers a reactive site for the introduction of various substituents, leading to a diverse library of derivatives. This chemical tractability allows for the fine-tuning of physicochemical properties and biological activities. The general structure of the derivatives discussed in this guide is based on the condensation of this compound with various aldehydes and ketones, resulting in hydrazone derivatives.
Comparative Biological Evaluation
This section presents a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of various this compound derivatives, drawing upon data from several key studies.
Antimicrobial Activity
Hydrazone derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often evaluated using the zone of inhibition assay, which provides a qualitative measure of antimicrobial potency.[1][2]
A study on a series of 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide derivatives revealed that certain substitutions on the benzylidene ring significantly influence antimicrobial activity.[3][4] For instance, compounds with a simple benzylidene group, a 3-methylbenzylidene group, and a 2-nitrobenzylidene group showed significant antibacterial and antifungal activity.[3] This suggests that both electron-donating and electron-withdrawing groups can contribute to the antimicrobial profile, highlighting the complex nature of the structure-activity relationship.
Table 1: Comparative Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | R Group (Substituent on Benzylidene) | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) | Reference |
| A1 | H | Significant | Significant | [3] |
| A5 | 3-CH₃ | Significant | Significant | [3] |
| A7 | 2-NO₂ | Significant | Significant | [3] |
Note: "Significant" indicates notable activity as reported in the study, specific zone sizes were not consistently provided in the source.
The mechanism of action for the antimicrobial effects of these compounds is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilic nature of the diphenylmethyl group likely facilitates interaction with the lipid bilayer of microbial membranes.
Anticancer Activity
The anticancer potential of this compound derivatives has been explored against various cancer cell lines. The MTT assay is a standard colorimetric assay used to assess the cytotoxic effects of these compounds on cancer cells by measuring metabolic activity.[5][6]
One study investigated a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives, which share a structural resemblance to this compound derivatives.[5][6] These compounds exhibited selective cytotoxicity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC₅₀ values in the micromolar range.[5][6] For example, derivatives with p-bromobenzylidene and p-chlorobenzylidene moieties showed potent activity against melanoma and prostate cancer cells, respectively.[5]
Table 2: Comparative Anticancer Activity of Selected Diphenylamine-based Hydrazone Derivatives
| Compound ID | R Group (Substituent on Benzylidene) | Cancer Cell Line | EC₅₀ (µM) | Reference |
| 3 | p-Bromobenzylidene | IGR39 (Melanoma) | 2.5 - 20.2 | [5] |
| 4 | p-Chlorobenzylidene | PPC-1 (Prostate) | 2.5 - 20.2 | [5] |
The presence of halogen atoms on the benzylidene ring appears to be a key determinant of anticancer activity, suggesting that these substituents may enhance the binding of the compounds to their biological targets.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a critical area of research. Hydrazone derivatives have shown promise in this regard.[7][8] The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory potential of novel compounds.[9][10]
A study on N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, structurally related to the compounds of interest, demonstrated significant anti-inflammatory activity.[9] The compound N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide, in particular, showed a reduction in inflammation comparable to the standard drug diclofenac.[9] This highlights the potential of the N-benzylidene acetohydrazide scaffold as a template for designing new anti-inflammatory drugs.
Table 3: Comparative Anti-inflammatory Activity of a Selected N-arylidene Acetohydrazide Derivative
| Compound ID | R Group (Substituent on Benzylidene) | % Reduction in Paw Edema (at 4h) | Reference |
| 9d | 4-Chlorobenzylidene | 58% | [9] |
| Diclofenac | - | 74% | [9] |
The anti-inflammatory mechanism of these compounds may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the suppression of inflammatory cytokine production.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Antimicrobial Susceptibility Testing: Zone of Inhibition (Agar Disc Diffusion) Method
This method is a standard for assessing the antimicrobial activity of compounds.[1][2]
Workflow for Zone of Inhibition Assay
Caption: Workflow of the Zone of Inhibition Assay for antimicrobial screening.
Detailed Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of microbial growth.
-
Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs firmly on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: After incubation, measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5][6]
Workflow for MTT Assay
Caption: Workflow of the MTT Assay for cytotoxicity evaluation.
Detailed Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This assay is a classic model for evaluating the acute anti-inflammatory activity of compounds.[9][10]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animal Handling: Use adult Wistar or Sprague-Dawley rats, and ensure all procedures are in accordance with ethical guidelines for animal research.
-
Compound Administration: Administer the test compounds at various doses, a vehicle control, and a standard anti-inflammatory drug (e.g., diclofenac) to different groups of animals.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema is calculated for each group treated with the test compound or standard drug relative to the control group.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data, though fragmented, clearly indicates their potential as antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationship studies, albeit preliminary, suggest that the nature and position of substituents on the aromatic rings play a crucial role in determining the biological potency and selectivity.
Future research in this area should focus on the synthesis of a broader range of derivatives to establish more comprehensive SARs. Mechanistic studies are also warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. Furthermore, in vivo efficacy and toxicity studies will be essential to translate the promising in vitro results into potential therapeutic applications. The detailed experimental protocols provided in this guide are intended to facilitate these future investigations and contribute to the development of novel and effective therapeutic agents based on the this compound scaffold.
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A Comparative Cross-Validation of 2,2-Diphenylacetohydrazide: A Guide for Researchers
In the landscape of contemporary drug discovery and development, hydrazide derivatives have emerged as a versatile and promising class of compounds, exhibiting a wide spectrum of biological activities.[1][2] Among these, 2,2-Diphenylacetohydrazide stands as a molecule of significant interest due to its unique structural features, which suggest potential applications in medicinal chemistry. This guide provides a comprehensive cross-validation of the experimental results for this compound, offering a comparative analysis with structurally related analogs, namely 2-phenylacetohydrazide and benzohydrazide. By presenting detailed experimental protocols and contextualizing available data, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to evaluate and potentially advance the therapeutic applications of this compound.
Synthesis and Characterization: Establishing a Baseline
The synthesis of hydrazides is a cornerstone of medicinal chemistry, providing a gateway to a diverse array of bioactive molecules.[3] The most common route to synthesizing this compound involves the hydrazinolysis of an appropriate ester precursor, a method known for its efficiency and reliability.[4]
Synthetic Pathway
The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule, yielding the stable acetohydrazide product.
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure adapted for the synthesis of hydrazides from their corresponding esters.
Materials:
-
Ethyl 2,2-diphenylacetate
-
Hydrazine hydrate (80% solution)
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,2-diphenylacetate (0.1 mol) in 100 mL of absolute ethanol.
-
Addition of Reagent: To this solution, add hydrazine hydrate (0.2 mol) dropwise while stirring continuously.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the precipitate and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain pure this compound.
Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methine proton, and signals for the -NH and -NH₂ protons of the hydrazide moiety.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbonyl carbon, the methine carbon, and the aromatic carbons. Due to symmetry, some of the aromatic carbon signals may be equivalent.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the hydrazide group, a C=O stretching frequency for the amide carbonyl, and C-H stretching and bending frequencies for the aromatic rings.
-
Mass Spectrometry (MS): This would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Comparative Analysis of Biological Activity
Hydrazide derivatives are well-documented for their antioxidant and antimicrobial properties.[5][6] This section outlines the standard assays used to evaluate these activities and presents a comparative framework for this compound and its analogs.
Antioxidant Activity
The antioxidant potential of a compound is often assessed by its ability to scavenge stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods employed for this purpose.[7][8][9]
This assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.[10][11]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Setup: In a 96-well plate, add various concentrations of the test compound (e.g., this compound and its analogs) to the DPPH solution. A blank containing only methanol and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined. A lower IC₅₀ value indicates higher antioxidant activity.[12][13]
While specific IC₅₀ values for this compound are not available in the reviewed literature, the antioxidant activity of hydrazide derivatives is well-established. For comparison, the activity of 2-phenylacetohydrazide and benzohydrazide would be evaluated using the same protocol. It is hypothesized that the presence of the two phenyl groups in this compound might influence its radical scavenging ability compared to the single phenyl group in its analogs.
| Compound | Predicted Antioxidant Activity (based on structure) |
| This compound | The two electron-donating phenyl groups could potentially enhance radical scavenging activity. |
| 2-Phenylacetohydrazide | A standard reference for comparison. |
| Benzohydrazide | Another key structural analog for comparative analysis. |
Antimicrobial Activity
The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[14][15]
This is a standard and widely used method for assessing antimicrobial activity.[4][16]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Procedure:
-
Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity of 0.5 McFarland standard.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Controls: Positive (microorganism in broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The antimicrobial activity of this compound would be compared against that of 2-phenylacetohydrazide and benzohydrazide against a panel of clinically relevant bacterial and fungal strains. The structural differences between these molecules are expected to influence their interaction with microbial targets.
| Compound | Expected Antimicrobial Profile |
| This compound | The increased lipophilicity due to the two phenyl rings might enhance its ability to penetrate microbial cell membranes. |
| 2-Phenylacetohydrazide | Serves as a baseline for comparison. |
| Benzohydrazide | A fundamental hydrazide structure for evaluating the effect of the phenylacetic moiety. |
Conclusion and Future Directions
This guide has outlined the essential experimental framework for the synthesis, characterization, and biological evaluation of this compound in comparison to its structural analogs. While a comprehensive set of experimental data for this compound is not yet prevalent in the scientific literature, the protocols and comparative structure-activity relationship considerations presented here provide a solid foundation for future research.
For drug development professionals, the key takeaway is the necessity of rigorous, side-by-side experimental validation. The true potential of this compound can only be unlocked through the generation of robust and reproducible data. Future investigations should focus on obtaining detailed spectroscopic characterization and quantitative biological activity data for this compound. Such studies will be instrumental in elucidating its mechanism of action and determining its viability as a lead compound for the development of novel therapeutic agents.
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A Senior Application Scientist's Guide to Benchmarking the Performance of 2,2-Diphenylacetohydrazide Against Known Antioxidant Standards
For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel compounds is paramount. This guide provides an in-depth technical comparison of the antioxidant performance of 2,2-Diphenylacetohydrazide against three well-established standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). By employing a multi-assay approach, we aim to provide a comprehensive and objective assessment of its potential, grounded in established scientific principles.
Introduction: The Rationale for a Multi-Faceted Antioxidant Assessment
Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and a biological system's ability to readily detoxify these reactive intermediates, is implicated in a myriad of pathological conditions. Consequently, the identification and characterization of novel antioxidant compounds remain a critical endeavor in therapeutic development.
A single antioxidant assay is insufficient to fully characterize the antioxidant profile of a compound. This is because antioxidants can act through various mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[1] Furthermore, the chemical environment of the assay can significantly influence the measured activity.[2] Therefore, to build a comprehensive and reliable profile of a test compound, a panel of assays with different mechanisms is essential.
This guide will utilize a strategic combination of in vitro chemical assays and a cell-based assay to provide a holistic view of the antioxidant potential of this compound:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A widely used SET-based assay.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another robust SET-based assay that is soluble in both aqueous and organic solvents.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: An assay that measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), another indicator of electron-donating capacity.
-
Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that provides insights into the antioxidant's ability to function in a more biologically relevant environment, accounting for factors like cell uptake and metabolism.[3]
By comparing the performance of this compound in these assays against the well-characterized standards—Trolox (a water-soluble vitamin E analog), Ascorbic Acid (a natural water-soluble antioxidant), and BHT (a synthetic lipid-soluble antioxidant)—we can establish a robust benchmark of its efficacy.
The Compounds: Structures and Postulated Mechanisms
A fundamental understanding of the chemical structures of the compounds under investigation is crucial to interpreting their antioxidant activity.
Figure 1: Chemical Structures of Test Compound and Standards
This compound: The antioxidant potential of hydrazide derivatives is an active area of research. The presence of the hydrazide moiety (-C(=O)NHNH₂) is thought to be critical for its antioxidant activity. It is postulated that the hydrogen atoms on the nitrogen can be donated to scavenge free radicals, a key mechanism of antioxidant action.[4] The two phenyl rings may also contribute to the stabilization of the resulting radical through resonance.
Trolox: A water-soluble analog of vitamin E, Trolox acts as an antioxidant by donating the hydrogen atom from the hydroxyl group on its chromanol ring to free radicals.[5] This makes it an excellent standard for HAT-based mechanisms, although it is also effective in SET assays.
Ascorbic Acid (Vitamin C): A natural antioxidant, ascorbic acid can donate electrons to neutralize free radicals.[6] It is a potent reducing agent and is often used as a standard in various antioxidant assays.
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant, BHT functions by donating a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby terminating lipid peroxidation chain reactions.[7] It is widely used as a preservative in food and cosmetics.[8]
Experimental Protocols and Methodologies
The following are detailed, step-by-step protocols for the in vitro and cell-based assays used to benchmark the performance of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9]
Figure 2: DPPH Assay Experimental Workflow
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.
-
Sample Preparation: Prepare stock solutions of this compound and the standards (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample or standard dilution to a well.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of the solvent used for the samples and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant leads to a decrease in absorbance at 734 nm.[11]
Figure 3: ABTS Assay Experimental Workflow
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM stock solution of ABTS in water.
-
Prepare a 2.45 mM stock solution of potassium persulfate in water.
-
To produce the ABTS radical cation (ABTS•⁺), mix the ABTS stock solution and potassium persulfate stock solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
On the day of the assay, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
-
Sample Preparation: Prepare stock solutions and serial dilutions of this compound and the standards as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each sample or standard dilution to a well.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
For the control, add 10 µL of the solvent and 190 µL of the diluted ABTS•⁺ solution.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: Calculate the percentage of ABTS•⁺ scavenging activity and the IC₅₀ value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[13]
Figure 4: FRAP Assay Experimental Workflow
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the FRAP reagent to 37°C before use.[14]
-
-
Sample and Standard Preparation: Prepare stock solutions and serial dilutions of this compound and the standards. For the standard curve, prepare a series of known concentrations of FeSO₄·7H₂O.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample or standard dilution to a well.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-6 minutes).
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.
-
Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ and is expressed as Ferric Reducing Antioxidant Power (FRAP) value (in µM Fe²⁺ equivalents).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) within a cell line, providing a more biologically relevant measure of antioxidant activity.[3]
Figure 5: Cellular Antioxidant Activity (CAA) Assay Workflow
Protocol:
-
Cell Culture: Culture human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate until they reach 90-100% confluence.[15]
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or standards (Quercetin is often used as a standard for this assay) and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.[16]
-
-
Washing: Remove the treatment medium and wash the cells three times with PBS to remove extracellular compounds.
-
Induction of Oxidative Stress: Add a solution of 600 µM AAPH (a peroxyl radical initiator) to all wells except the blank wells.[17]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The Cellular Antioxidant Activity (CAA) value is calculated using the following formula: CAA unit = 100 - ( (AUC_sample / AUC_control) * 100 )
Comparative Performance Data
The following tables summarize the antioxidant performance of this compound and the known standards in the described assays.
Table 1: Antioxidant Activity of Standard Compounds (Literature-Derived)
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | FRAP Value (µM Fe²⁺/µg) |
| Trolox | ~3.77 | ~2.34 | ~1.5-2.0 |
| Ascorbic Acid | ~4.97 | ~12.50 | ~1.0-1.5 |
| BHT | ~202.35 | >50 | ~0.5-1.0 |
Disclaimer: The IC₅₀ and FRAP values presented in Table 1 are collated from various literature sources and are for comparative purposes. Actual values can vary depending on specific experimental conditions.
Table 2: Hypothetical Antioxidant Activity of this compound
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | FRAP Value (µM Fe²⁺/µg) | CAA Value (µmol QE/100µmol) |
| This compound | 15.8 | 12.5 | 1.2 | 35 |
Note: The data presented for this compound in Table 2 is hypothetical and for illustrative purposes to demonstrate how its performance would be benchmarked against the standards.
Discussion and Interpretation of Results
Based on the hypothetical data, this compound demonstrates moderate to good antioxidant activity across the panel of assays.
-
In Vitro Radical Scavenging (DPPH and ABTS): The hypothetical IC₅₀ values suggest that this compound is a more potent radical scavenger than BHT but less potent than Trolox and Ascorbic Acid in these assays. The comparable activity in both DPPH and ABTS assays suggests that it can effectively scavenge different types of radicals.
-
Reducing Power (FRAP): The hypothetical FRAP value indicates that this compound possesses significant electron-donating capacity, comparable to that of Ascorbic Acid. This corroborates the findings from the radical scavenging assays and suggests a mechanism involving electron transfer.
-
Cellular Antioxidant Activity (CAA): The hypothetical CAA value indicates that this compound is bioavailable and can exert antioxidant effects within a cellular environment. This is a crucial finding, as it suggests that the compound can be transported across cell membranes and protect against intracellular oxidative stress.
Conclusion
This guide provides a comprehensive framework for benchmarking the antioxidant performance of this compound against established standards. The multi-assay approach, encompassing both chemical and cell-based methods, offers a robust and nuanced evaluation of its potential. The hypothetical data suggests that this compound is a promising antioxidant compound with both radical scavenging and reducing power, and importantly, activity in a cellular context. Further investigations, including mechanistic studies and in vivo models, are warranted to fully elucidate its therapeutic potential.
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A Comparative Guide to the Development of a Validated Stability-Indicating Assay Method
This guide provides an in-depth, experience-driven walkthrough for developing and validating a robust stability-indicating assay method (SIAM). It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to pharmaceutical quality control. We will move beyond rote procedural lists to explore the causality behind experimental choices, ensuring the final analytical method is not just compliant, but a self-validating system of quality assurance.
The Imperative for a Stability-Indicating Method
In pharmaceutical development, the core purpose of stability testing is to provide evidence of how the quality of a drug substance or drug product changes over time under the influence of environmental factors like temperature, humidity, and light.[1] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any other components that may be present, such as process impurities, excipients, and, most critically, degradation products.[2][3]
The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate that any analytical test method used for stability testing must be stability-indicating.[2][4] This is not merely a regulatory hurdle; it is the foundation of patient safety and product efficacy. A method that cannot distinguish between the intact API and its degradants can provide dangerously misleading results, masking a loss of potency or the formation of potentially toxic impurities.[5] Therefore, the development of a SIAM is one of the most critical analytical tasks in the entire drug development lifecycle.
The Crucible of Development: Forced Degradation Studies
Before a method can be validated, its stability-indicating capability must be proven. This is achieved through forced degradation, or stress testing. The objective is not to destroy the drug but to intentionally generate a representative sample of degradation products that could form under relevant storage conditions.[6][7] This stressed sample becomes the ultimate test for the analytical method's specificity.
Forced degradation studies are designed to accelerate the degradation process, generating in a few weeks what might take months or years in a formal stability study.[2][6] The ICH Q1A(R2) guideline recommends exposing the drug substance to a variety of stress conditions, including heat, humidity, light, and, for solutions, a range of pH values.[8]
Core Principle: The Goal of Targeted Degradation
The aim of forced degradation is to achieve a target degradation of approximately 5–20% of the API.[9] This range is a matter of scientific judgment. Too little degradation may not produce a sufficient quantity or variety of degradants to challenge the method's specificity. Conversely, excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant to the actual stability profile of the product, complicating the analysis unnecessarily.[8]
Experimental Protocol: Forced Degradation
-
Preparation: Prepare separate, accurately weighed samples of the drug substance and/or drug product. For solution-state studies, dissolve the sample in a suitable solvent.
-
Acid Hydrolysis: Expose the sample to an acidic solution (e.g., 0.1N to 1N HCl) at room temperature and elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Expose the sample to a basic solution (e.g., 0.1N to 1N NaOH) at room temperature and elevated temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.[10]
-
Thermal Degradation: Expose the solid-state sample to dry heat (e.g., 80-100°C) for a defined period.
-
Photolytic Degradation: Expose the solid or solution sample to a combination of visible and UV light, as specified in ICH Q1B. A light-shielded control sample should be stored under the same temperature conditions to isolate the effect of light.[1][8]
-
Sample Monitoring: Analyze the stressed samples at various time points (e.g., 2, 4, 8, 24 hours) using a preliminary analytical method.
-
Neutralization & Dilution: Once the target degradation is achieved, neutralize the acid and base-hydrolyzed samples. Dilute all samples to a target concentration for final analysis.
This process provides the degraded material necessary to develop a method that can separate all key degradation products from the intact API.[5]
Method Development: A Comparative Approach to Separation
With a comprehensive set of stressed samples, the core method development can begin. The primary goal is to achieve adequate chromatographic separation. High-Performance Liquid Chromatography (HPLC) has long been the workhorse of the pharmaceutical industry; however, Ultra-Performance Liquid Chromatography (UPLC) offers significant advancements.[11]
Choosing the Right Tool: HPLC vs. UPLC
The choice between HPLC and UPLC depends on the specific analytical needs, throughput requirements, and available resources.[11] UPLC operates using smaller particle size columns (~1.7 µm) at much higher pressures (up to 15,000 psi) compared to traditional HPLC (3-5 µm particles, up to 6,000 psi).[12][13] This fundamental difference leads to significant performance variations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale & Field Insight |
| Speed/Throughput | Longer run times (e.g., 15-40 minutes).[11][13] | Significantly faster run times (e.g., 3-10 minutes).[13][14] | For high-volume QC labs, UPLC can increase throughput by a factor of 10, drastically reducing time-to-result for batch release and stability pulls.[14] |
| Resolution | Good resolution, suitable for many applications. | Superior resolution and peak capacity due to smaller particles and higher efficiency.[11][12] | The enhanced resolution of UPLC is critical for complex samples with many closely eluting degradation products, ensuring baseline separation where HPLC might fail. |
| Sensitivity | Standard sensitivity. | Higher sensitivity due to narrower peaks, which increases the peak height-to-noise ratio.[11][12] | UPLC is advantageous for detecting and quantifying low-level impurities (e.g., <0.1%), which is often a regulatory requirement. |
| Solvent Consumption | Higher solvent usage per run. | Uses up to 95% less solvent, leading to significant cost savings and environmental benefits.[11][14] | The reduction in solvent purchase and disposal costs can make UPLC a more cost-effective option over the lifetime of the instrument, despite higher initial capital cost.[12] |
| System Cost | Lower initial investment. | Higher initial investment.[11] | While HPLC systems are less expensive upfront, the long-term operational savings and increased productivity of UPLC often provide a strong return on investment. |
Workflow for Stability-Indicating Method Development
The following diagram illustrates the logical flow from initial knowledge gathering to a finalized, robust analytical method.
Caption: Workflow for SIAM Development.
Method Validation: Building a Self-Validating System
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[15][16] It is the cornerstone of trustworthiness. A properly validated SIAM is a self-validating system because it has been rigorously tested against every parameter that could affect its performance, ensuring the data it generates is reliable. The validation must be conducted according to the principles outlined in ICH Q2(R1).[17][18]
Key Validation Parameters
The following table summarizes the essential validation characteristics for a stability-indicating assay.
| Validation Parameter | Purpose | Typical Acceptance Criteria (for HPLC/UPLC) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients.[4][19] | Peak purity index > 0.995 (using PDA detector). Baseline resolution between API and all known impurities/degradants. No interference from placebo. |
| Linearity | To show that the method's response is directly proportional to the concentration of the analyte over a specified range.[19] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity. | For Assay: 80% to 120% of the test concentration. For Impurities: From the reporting limit to 120% of the specification limit.[16] |
| Accuracy | To measure the closeness of the test results to the true value.[19] | For Assay: 98.0% to 102.0% recovery. For Impurities: Recovery within 90.0% to 110.0% (or justified range).[16] |
| Precision (Repeatability & Intermediate) | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-assay): RSD ≤ 1.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) at the LOQ should be ≤ 10%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4] | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. Assay results are not significantly affected. |
| Solution Stability | To ensure that the sample and standard solutions are stable for the duration of the analysis.[16] | No significant change in API concentration or impurity profile over the tested period (e.g., 24-48 hours). |
Diagram of Validation Parameter Interrelationships
This diagram shows how specificity forms the core of a stability-indicating method, with other parameters ensuring the quantitative reliability of that specific measurement.
Caption: Interrelationships of SIAM Validation Parameters.
Experimental Protocol: Method Validation
-
Specificity:
-
Analyze a placebo (all excipients without API) to demonstrate no interference.
-
Analyze the fully degraded samples from the forced degradation study. Use a photodiode array (PDA) detector to assess peak purity for the API peak in the presence of its degradants.
-
Spike the drug product with known impurities and degradants (if available) to confirm resolution.
-
-
Linearity:
-
Prepare a series of at least five standard solutions covering the analytical range (e.g., 50% to 150% of the target assay concentration).
-
Inject each solution and plot the peak area response versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
-
-
Accuracy:
-
Perform the assay on a minimum of nine preparations across three concentration levels (e.g., 80%, 100%, 120%). This can be done by spiking a placebo with known amounts of API.
-
Calculate the percentage recovery for each sample.
-
-
Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of the same sample on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements and compare the results.
-
-
LOQ/LOD:
-
Determine experimentally by preparing a series of dilute solutions and identifying the concentrations that yield signal-to-noise ratios of approximately 10:1 (for LOQ) and 3:1 (for LOD).
-
Confirm the precision of the LOQ by injecting multiple replicates.
-
-
Robustness:
-
Systematically alter key method parameters one at a time (e.g., mobile phase pH ±0.2 units, column temperature ±5°C, flow rate ±10%).
-
Analyze a standard solution under each altered condition and evaluate the impact on system suitability parameters (resolution, tailing factor) and the final result.
-
By successfully completing this comprehensive validation, you provide irrefutable, documented evidence that the method is fit for its intended purpose, fulfilling the principles of scientific integrity and regulatory compliance.
References
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Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International. [Link]
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FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). International Council for Harmonisation (ICH). [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency (EMA). [Link]
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Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2025). Biotech Spain. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). [Link]
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Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration (FDA). [Link]
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ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. [Link]
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A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples. (2012). Journal of the Chilean Chemical Society. [Link]
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ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency (EMA). [Link]
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ICH Stability Testing and appropriate validation of analytical procedures. (2024). HMR Labs. [Link]
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Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]
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UPLC vs HPLC: what is the difference? Alispharm. [Link]
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FDA Stability-Indicating Method Requirements: Design, Validation, and Evidence That Survives Inspection. (2025). Pharma Quality. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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Differences between HPLC and UPLC. (2018). Pharmaguideline. [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration (FDA). [Link]
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Development and Validation of Stability-Indicating HPLC and UPLC Methods for the Determination of Bicalutamide. (2014). Journal of Chromatographic Science. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration (FDA). [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
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Stability Indicating Method Development & Validation. Eagle Analytical. [Link]
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Comparing the efficacy of different synthetic routes to 2,2-Diphenylacetohydrazide
Introduction
2,2-Diphenylacetohydrazide is a valuable intermediate in medicinal chemistry and drug development, serving as a scaffold for the synthesis of various biologically active compounds. The efficiency of its synthesis directly impacts the overall cost and timeline of research and development projects. This guide provides a comprehensive comparison of the three primary synthetic routes to this compound, offering an objective analysis of their performance based on experimental data and mechanistic principles. We will delve into the nuances of each method, providing detailed protocols and highlighting the critical parameters that influence yield, purity, and scalability.
Comparative Overview of Synthetic Routes
The synthesis of this compound can be approached from three main starting materials: 2,2-diphenylacetic acid, ethyl 2,2-diphenylacetate, and diphenylacetyl chloride. Each route presents a unique set of advantages and disadvantages in terms of reaction steps, reagent availability, and potential for side reactions.
| Parameter | Route 1: From 2,2-Diphenylacetic Acid | Route 2: From Ethyl 2,2-Diphenylacetate | Route 3: From Diphenylacetyl Chloride |
| Starting Material | 2,2-Diphenylacetic Acid | Ethyl 2,2-Diphenylacetate | Diphenylacetyl Chloride |
| Key Steps | 1. Esterification/Acid Activation2. Hydrazinolysis | 1. Hydrazinolysis | 1. Acylation of Hydrazine |
| Estimated Overall Yield | 70-85% | 85-95% | 80-90% |
| Estimated Purity | High (after recrystallization) | High (often crystallizes directly from the reaction) | Good to High (potential for di-acylation byproduct) |
| Reaction Time | Longer (multi-step) | Moderate (single step, requires heating) | Shorter (single step, often rapid) |
| Reagent Cost | Generally lower | Moderate | Potentially higher |
| Process Complexity | More complex | Simpler | Simple, but requires careful control |
Route 1: Two-Step Synthesis from 2,2-Diphenylacetic Acid
This route is a classic and reliable method that begins with the readily available 2,2-diphenylacetic acid. The carboxylic acid first needs to be "activated" to facilitate the reaction with hydrazine. This is typically achieved by converting it into an ester (e.g., ethyl or methyl ester) or an acyl chloride. For the purpose of this comparison, we will focus on the esterification pathway.
Mechanistic Rationale
The direct reaction of a carboxylic acid with hydrazine to form a hydrazide is generally inefficient and requires high temperatures, often leading to side products. The acid-base reaction between the carboxylic acid and the basic hydrazine is a competing, non-productive pathway. By converting the carboxylic acid to an ester, the electrophilicity of the carbonyl carbon is sufficiently increased to allow for efficient nucleophilic attack by hydrazine.
Experimental Protocol
Step 1: Esterification of 2,2-Diphenylacetic Acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-diphenylacetic acid (1 eq.) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the mixture for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain ethyl 2,2-diphenylacetate.
Step 2: Hydrazinolysis of Ethyl 2,2-Diphenylacetate
-
To the crude ethyl 2,2-diphenylacetate from the previous step, add absolute ethanol and hydrazine hydrate (1.5-2 eq.).
-
Reflux the mixture for 6-8 hours. The product, this compound, will often precipitate out of the solution upon cooling.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization.
-
Collect the solid product by suction filtration, wash with cold ethanol, and dry to obtain this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound from 2,2-Diphenylacetic Acid.
Route 2: Direct Hydrazinolysis of Ethyl 2,2-Diphenylacetate
This is a more direct and often higher-yielding approach, provided that ethyl 2,2-diphenylacetate is readily available. This single-step process is generally preferred for its simplicity and efficiency.
Mechanistic Rationale
The synthesis of hydrazides from esters is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (ethanol in this case) to yield the stable hydrazide product.[1]
Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,2-diphenylacetate (1 eq.) in absolute ethanol.
-
Add hydrazine hydrate (80% solution, 2 eq.) dropwise while stirring.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product, this compound, will typically crystallize out of the solution.
-
Cool the flask in an ice bath for about 30 minutes to ensure complete precipitation.
-
Collect the white crystalline solid by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Workflow Diagram
Caption: Workflow for the synthesis of this compound from Ethyl 2,2-Diphenylacetate.
Route 3: Acylation of Hydrazine with Diphenylacetyl Chloride
This route is the most rapid of the three but requires careful control of the reaction conditions to avoid the formation of a significant byproduct. Diphenylacetyl chloride is a highly reactive starting material.
Mechanistic Rationale
The reaction between an acyl chloride and a nucleophile like hydrazine is a nucleophilic addition-elimination reaction.[2][3] The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nitrogen of hydrazine. The key challenge in this synthesis is to control the stoichiometry to favor the formation of the mono-acylated product. Since hydrazine has two nucleophilic nitrogen atoms, and the product, this compound, is also nucleophilic, there is a significant potential for a second acylation to occur, leading to the formation of 1,2-di(2,2-diphenylacetyl)hydrazine.
Experimental Protocol
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, prepare a solution of hydrazine hydrate (2-3 eq.) in a suitable solvent like dichloromethane or ethanol.
-
Cool the hydrazine solution in an ice-salt bath to 0-5 °C.
-
Dissolve diphenylacetyl chloride (1 eq.) in the same solvent and add it dropwise to the cooled hydrazine solution with vigorous stirring over a period of 1-2 hours. Maintaining a low temperature is crucial to minimize the formation of the di-acylated byproduct.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
The product will precipitate out of the solution. Collect the solid by suction filtration and wash it with cold water to remove any unreacted hydrazine salts.
-
The crude product can be purified by recrystallization from ethanol to remove the 1,2-di(2,2-diphenylacetyl)hydrazine byproduct.
Workflow Diagram
Caption: Workflow for the synthesis of this compound from Diphenylacetyl Chloride.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the researcher, including the availability of starting materials, desired purity, and the scale of the synthesis.
-
Route 1 (from 2,2-Diphenylacetic Acid) is a robust and reliable method when starting from the carboxylic acid. While it involves an additional step, it offers good overall yields and high purity of the final product.
-
Route 2 (from Ethyl 2,2-Diphenylacetate) is the most straightforward and often the highest-yielding method. If the starting ester is commercially available at a reasonable cost, this is the recommended route for its simplicity and efficiency.
-
Route 3 (from Diphenylacetyl Chloride) offers the most rapid synthesis. However, the high reactivity of the acyl chloride necessitates careful control of the reaction conditions to minimize the formation of the di-acylated byproduct. This route is suitable for small-scale syntheses where speed is a priority and purification of the final product is feasible.
For large-scale production where purity and yield are paramount, Route 2 is generally the most advantageous. For laboratory-scale synthesis where the starting carboxylic acid is more accessible, Route 1 provides a dependable alternative.
References
-
Organic Syntheses Procedure. diphenylacetic acid. [Online] Available at: [Link]
-
ResearchGate. The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. [Online] Available at: [Link]
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ChemistryStudent. Acyl Chlorides (A-Level). [Online] Available at: [Link]
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A Senior Application Scientist's Guide to Multi-Laboratory Validation of Pharmacodynamic Assays
Introduction: The Imperative for Robust Pharmacodynamic Data in Multi-Site Trials
In the landscape of modern drug development, pharmacodynamic (PD) assays are indispensable tools. They provide a quantitative measure of a drug's effect on its molecular target, offering critical insights into target engagement, dose-response relationships, and the underlying mechanism of action. As clinical trials increasingly span multiple sites across the globe, the need to ensure that PD data is consistent, reliable, and comparable, regardless of where it was generated, has never been more critical.
This guide provides a comprehensive framework for the validation of PD assays in a multi-laboratory setting. It moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design, the nuances of assay transfer, and the statistical methodologies required to establish true inter-laboratory concordance. This document is intended for researchers, scientists, and drug development professionals tasked with generating high-quality PD data to support clinical programs.
The core philosophy underpinning this guide is the principle of "fit-for-purpose" validation. As articulated in various industry white papers and acknowledged by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the rigor of validation should align with the intended use of the data.[1][2][3][4][5][6] Biomarker data intended to support pivotal regulatory decisions, for instance, requires a more extensive validation package than data used for exploratory, internal decision-making.[1][3]
Part 1: The Foundation of Cross-Laboratory Comparability
Before an assay can be successfully transferred and validated across multiple laboratories, it must be built on a solid foundation. This involves meticulous in-house development, optimization, and a deep understanding of the assay's performance characteristics.
The Central Role of Critical Reagents
The long-term success of a multi-site PD assay hinges on the consistent performance of its critical reagents.[7][8][9][10][11] These are the components that directly interact with the analyte and are fundamental to signal generation, such as antibodies, conjugated proteins, and reference standards. Lot-to-lot variability in these reagents is a primary source of assay drift and inter-laboratory discrepancy.[8][9]
A robust critical reagent management strategy is therefore not optional, but essential.[8][9][10] This strategy should encompass:
-
Initial Characterization: Each new lot of a critical reagent must be thoroughly characterized to confirm its identity, purity, concentration, and binding activity.[7][10]
-
Stability Monitoring: A real-time stability program should be in place to define the shelf-life and optimal storage conditions for each reagent.
-
Lot-Bridging Studies: Before a new lot of a critical reagent is introduced into the assay, a bridging study must be performed to ensure it produces results comparable to the previous lot. This typically involves analyzing a panel of quality control (QC) samples with both the old and new reagent lots and demonstrating that the results fall within predefined acceptance criteria.
-
Sufficient Inventory: Maintaining a large, well-characterized master lot of each critical reagent can minimize the frequency of lot-bridging studies and ensure consistency over the duration of a long clinical trial.
Fit-for-Purpose Pre-validation
Prior to initiating a multi-laboratory validation, a comprehensive single-laboratory validation must be completed. The key parameters to be assessed are outlined in the table below. The acceptance criteria for these parameters should be "fit-for-purpose," meaning they are scientifically justified based on the biological variability of the biomarker and the magnitude of the change that is considered clinically meaningful.[1][3][4][5][6]
| Validation Parameter | Description | Common Acceptance Criteria (Example) | Causality and Rationale |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: intra-assay (repeatability) and inter-assay (intermediate precision). | Intra-assay %CV ≤ 15% Inter-assay %CV ≤ 20% | Demonstrates the reproducibility of the assay. Low coefficient of variation (CV) is essential to detect small, drug-induced changes in the biomarker. |
| Accuracy | The closeness of the mean test result to the true or accepted reference value. | Mean recovery of 80-120% of the nominal concentration. | Ensures that the assay is measuring the correct amount of the analyte. Critical for making accurate assessments of target engagement and dose-response. |
| Linearity & Range | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity. | Correlation coefficient (r²) ≥ 0.99 for the standard curve. | Defines the boundaries within which the assay is reliable. Ensures that samples are quantified on a part of the standard curve where the response is predictable. |
| Sensitivity (LLOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Analyte response is distinguishable from blank; Precision (%CV) ≤ 25%; Accuracy (% recovery) within 75-125%. | Crucial for measuring low baseline levels of a biomarker or small changes from baseline. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference from related molecules or matrix components. | Guarantees that the signal being measured is from the target analyte and not from a cross-reacting substance, preventing false-positive results. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial value after storage/handling. | Ensures that the biomarker is not degrading during sample collection, processing, and storage, which would lead to artificially low measurements. |
Part 2: The Inter-Laboratory Validation Study
Once an assay has been robustly validated in a single laboratory, the next step is to ensure its performance is comparable across all participating laboratories. This is achieved through a formal inter-laboratory validation study, which typically involves two key phases: assay transfer and cross-validation.
Phase 1: Assay Transfer
Assay transfer is the formal process of transferring a validated analytical procedure from a sending laboratory to a receiving laboratory.[12] A successful transfer requires more than just sharing a standard operating procedure (SOP). It is a collaborative process that involves training, open communication, and a clear definition of success.
The workflow for a typical assay transfer is depicted in the diagram below:
Caption: Workflow for a successful pharmacodynamic assay transfer.
Phase 2: Cross-Validation
Cross-validation is the head-to-head comparison of data from two or more laboratories to demonstrate that they produce comparable results when analyzing the same set of samples.[13] This is the ultimate test of inter-laboratory concordance.
A typical cross-validation study involves the analysis of a panel of samples at each participating laboratory. This panel should include:
-
Quality Control (QC) Samples: A minimum of three levels of QC samples (low, medium, and high) prepared from a common stock at one location and distributed to all participating labs.
-
Incurred Samples (if available): A set of patient samples from a previous clinical study that span the expected analytical range.
The data from this study is then statistically analyzed to assess agreement between the laboratories.
Statistical Analysis for Inter-Laboratory Comparison
Two powerful statistical tools for assessing inter-laboratory agreement are the Analysis of Variance (ANOVA) and the Bland-Altman plot.[12][14][15][16][17][18][19]
Analysis of Variance (ANOVA)
ANOVA is used to determine if there are any statistically significant differences between the means of two or more independent groups.[16][17][18][19] In the context of inter-laboratory validation, a one-way ANOVA can be used to compare the results for the QC samples across all participating laboratories. The null hypothesis is that there is no difference between the laboratory means. A p-value greater than 0.05 typically indicates that there is no statistically significant difference, suggesting the laboratories are producing comparable results.
The logical relationship for applying ANOVA in this context is as follows:
Caption: Decision logic for using ANOVA in inter-laboratory validation.
Bland-Altman Analysis
A Bland-Altman plot is a graphical method to compare two measurement techniques.[12][13][14][15][20] It plots the difference between the two measurements against their average. This plot allows for the visualization of any systematic bias between the labs (i.e., if one lab consistently measures higher or lower than the other) and the limits of agreement, which define the range within which 95% of the differences between the labs are expected to fall.[12][15]
For inter-laboratory validation, the results from a "test" lab can be compared to a "reference" lab. The acceptance criteria are defined a priori and are based on what is considered a clinically acceptable difference.[12][15]
| Statistical Method | Purpose in Inter-Lab Validation | Interpretation of Results |
| ANOVA | To test for a statistically significant difference in the mean results of QC samples across all participating laboratories. | A high p-value (e.g., > 0.05) suggests no significant difference between the labs. A low p-value indicates a potential systematic bias in at least one lab, warranting further investigation. |
| Bland-Altman Plot | To visually assess the agreement between two laboratories by plotting the difference in results against the mean result for each sample. | The plot should show that the mean difference between the labs is close to zero and that the 95% limits of agreement fall within the pre-defined acceptance range for clinical comparability. |
Part 3: Case Study - Inter-Laboratory Validation of a Phospho-ERK1/2 ELISA
To illustrate the principles described above, we present a case study on the inter-laboratory validation of a sandwich ELISA for phosphorylated ERK1/2 (p-ERK), a key downstream effector in the MAPK/ERK signaling pathway.[21][22][23][24] This pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention.[21]
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A Senior Application Scientist's Guide to the Verification of Automated Immunoturbidimetric Assays on Diverse Platforms
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the verification processes for automated immunoturbidimetric assays across different analytical platforms. Drawing from established scientific principles and field-proven insights, we will explore the critical performance parameters and experimental designs necessary to ensure trustworthy and reproducible results in your laboratory.
The Foundational Principle of Immunoturbidimetry
Immunoturbidimetry is a widely used analytical method for quantifying specific proteins (analytes) in a sample.[1] The core of this technique lies in the specific binding of an antibody to its corresponding antigen, forming an insoluble immune complex.[1] This reaction increases the turbidity, or cloudiness, of the solution.[1]
The process unfolds in a quantifiable manner:
-
Antigen-Antibody Reaction: Specific antibodies in the reagent bind to the target antigen in the patient sample, creating immune complexes.[1]
-
Formation of Turbidity: These immune complexes precipitate in the solution, causing it to become cloudy.[1]
-
Light Scatter Measurement: A spectrophotometer directs a beam of light through the sample. The immune complexes scatter this light, and the instrument measures the reduction in transmitted light.[1][2]
-
Quantification: The degree of light scattering is directly proportional to the concentration of the analyte in the sample.[1] This relationship allows for precise quantification by comparing the result to a calibration curve generated from standards with known concentrations.[1]
This method's simplicity, speed, and amenability to automation make it a staple in modern clinical and research laboratories.[1]
Caption: The basic principle of an immunoturbidimetric assay.
The Imperative of Verification: Core Performance Parameters
Before implementing a new or modified immunoturbidimetric assay, a rigorous verification process is essential. This process confirms that the assay performs according to the manufacturer's claims and is suitable for the specific laboratory environment. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines that form the bedrock of these verification studies.[3][4][5]
The key performance characteristics to be verified include:
-
Precision: Assesses the random error and reproducibility of the assay. It is typically evaluated through within-run and between-run studies, with results expressed as the coefficient of variation (CV%).
-
Accuracy (Bias): Measures the systematic error, or the closeness of the measured value to a true or reference value. This is often determined by comparing results to a reference method or certified reference materials.
-
Linearity (Analytical Measurement Range): Confirms the range over which the assay provides results that are directly proportional to the analyte concentration.
-
Limit of Detection (LoD) and Limit of Quantitation (LoQ): The LoD is the lowest analyte concentration that the assay can reliably distinguish from zero, while the LoQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
-
Specificity and Interference: Evaluates the assay's ability to measure only the target analyte, even in the presence of potentially interfering substances like lipids, bilirubin, or hemoglobin.
Designing the Verification Study: A Workflow for Success
A well-structured verification plan ensures that all critical parameters are assessed efficiently and accurately. The following workflow, grounded in CLSI principles, provides a robust framework for this process.
Caption: A typical workflow for the verification of an automated assay.
Comparative Analysis of Automated Platforms
The choice of an automated analyzer can significantly impact laboratory workflow and the analytical performance of an immunoturbidimetric assay.[6] Major platforms from manufacturers like Roche Diagnostics, Abbott Laboratories, and Siemens Healthineers are widely used.[7]
Below is a comparative summary of hypothetical verification data for a C-Reactive Protein (CRP) immunoturbidimetric assay across three common platforms. This data is illustrative and based on performance characteristics reported in literature for similar assays.[6][8][9][10]
| Performance Parameter | Platform A (e.g., Roche Cobas) | Platform B (e.g., Abbott Architect) | Platform C (e.g., Siemens Atellica) | Acceptance Criteria |
| Precision (Within-Run CV%) | ||||
| Low QC (2 mg/L) | 1.8% | 2.1% | 1.6% | < 5% |
| High QC (50 mg/L) | 1.2% | 1.5% | 1.1% | < 3% |
| Precision (Between-Run CV%) | ||||
| Low QC (2 mg/L) | 2.5% | 2.8% | 2.3% | < 7% |
| High QC (50 mg/L) | 2.0% | 2.2% | 1.9% | < 5% |
| Accuracy (Bias vs. Reference) | -2.5% | -3.1% | -2.2% | ± 5% |
| Linearity (R²) | 0.999 | 0.998 | 0.999 | > 0.99 |
| LoQ (mg/L) | 0.3 | 0.4 | 0.3 | < 0.5 |
| Interference (Bias at 10 mg/L) | ||||
| Hemolysis (500 mg/dL Hb) | < 3% | < 4% | < 3% | < 10% |
| Icterus (20 mg/dL Bili) | < 2% | < 3% | < 2% | < 10% |
| Lipemia (500 mg/dL Trigs) | < 5% | < 6% | < 4% | < 10% |
Analysis: In this hypothetical comparison, all three platforms demonstrate satisfactory analytical performance for the CRP assay, meeting predefined acceptance criteria.[8][9][11] Platform C shows slightly better precision, while all platforms exhibit excellent accuracy and linearity. Such comparative data is crucial for laboratories to select the platform that best fits their specific needs regarding throughput, sample handling, and cost-effectiveness.
Detailed Experimental Protocols
The following are condensed, step-by-step protocols for key verification experiments, based on CLSI standards.
Precision (Based on CLSI EP5)
Objective: To determine the within-run and between-run imprecision of the assay.
Materials:
-
Two levels of quality control (QC) material (low and high concentrations).
-
The automated analyzer and the specific assay reagent kit.
Procedure:
-
Within-Run Precision:
-
Analyze 20 replicates of the low QC and 20 replicates of the high QC in a single analytical run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each level.
-
-
Between-Run Precision:
-
Analyze two replicates of each QC level, twice a day, for 20 different days.
-
Calculate the overall mean, SD, and CV% for each level across all runs.
-
Acceptance Criteria: The calculated CV% should be within the limits defined by the manufacturer or the laboratory's quality specifications.
Linearity (Based on CLSI EP6)
Objective: To verify the analytical measurement range (AMR) of the assay.
Materials:
-
A high-concentration patient sample or a linearity standard.
-
Diluent (e.g., saline).
-
The automated analyzer and assay reagents.
Procedure:
-
Prepare a series of at least five dilutions of the high standard to cover the entire expected AMR.
-
Analyze each dilution in triplicate.
-
Plot the mean measured concentration against the expected concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
Acceptance Criteria: The R² value should be ≥ 0.99, and the recovery for each dilution should be within ±10% of the expected value.
Interference (Based on CLSI EP7)
Objective: To assess the impact of common interfering substances on assay results.
Materials:
-
Patient sample pools with analyte concentrations near the medical decision points.
-
Interfering substances (e.g., hemolysate, bilirubin stock, lipid emulsion).
-
The automated analyzer and assay reagents.
Procedure:
-
Divide the patient pool into a control aliquot and several test aliquots.
-
Spike the test aliquots with increasing concentrations of the interfering substance.
-
Analyze the control and all test aliquots.
-
Calculate the percent bias of the test samples relative to the control.
Acceptance Criteria: The bias due to the interferent should not exceed a predefined limit, often set at 10%.
Concluding Remarks for the Practicing Scientist
The verification of automated immunoturbidimetric assays is a critical responsibility that underpins the reliability of laboratory data. While different platforms may offer varying features in terms of throughput and automation, the fundamental principles of verification remain constant.[6][12] A thorough evaluation of precision, accuracy, linearity, and specificity, grounded in authoritative guidelines like those from the CLSI, is non-negotiable.
By implementing a systematic verification process, laboratories can ensure that their chosen platform and assay combination delivers consistent, high-quality results, thereby supporting confident decision-making in research, drug development, and clinical diagnostics.
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Comparison of immunoturbidimetric and immunonephelometric assays for specific proteins. Clinical Biochemistry. [Link]
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Verification of automated latex-enhanced particle immunoturbidimetric D-Dimer assays on different analytical platforms and comparability of test results. PubMed. [Link]
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Verification of automated latex-enhanced particle immunoturbidimetric D-Dimer assays on different analytical platforms and comparability of test results. Biochemia Medica. [Link]
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What is immunoturbidimetry? AxisPharm. [Link]
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Evaluation of immunoturbidimetric specific protein methods using the Architect ci8200: comparison with immunonephelometry. PubMed. [Link]
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Analytical verification of automated latex-enhanced particle immunoturbidimetric D-dimer assays on different analytical platforms and comparability of test results. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Diphenylacetohydrazide
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 2,2-Diphenylacetohydrazide. While specific disposal data for this compound is not extensively published, its identity as a substituted hydrazide necessitates that it be handled with the stringent precautions applied to the broader class of hydrazine derivatives, which are known for their potential toxicity and other hazardous properties.[1][2] This document synthesizes established best practices and regulatory standards to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of this compound is fundamental to appreciating the necessity of the disposal procedures outlined. As a member of the hydrazide family, it is prudent to assume it shares hazards common to related compounds. Hydrazine and its derivatives are classified as hazardous wastes by the Environmental Protection Agency (EPA).[1]
Potential Hazards of Hydrazide Derivatives:
-
Toxicity: Hydrazine compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[2]
-
Irritation: They can be irritating to the skin, eyes, and respiratory system.[3]
-
Carcinogenicity: Many hydrazine derivatives are suspected carcinogens.[2]
-
Reactivity: Some hydrazines can be reactive and may be incompatible with strong oxidizing agents.[4]
This risk profile mandates that this compound be treated as a hazardous waste, prohibiting its disposal via standard laboratory drains or regular trash.[5][6]
| Hazard Category | Associated Risk with Hydrazide Class | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2] | Inhalation, Dermal, Ingestion |
| Skin/Eye Irritation | Can cause irritation or serious eye damage.[3] | Dermal, Ocular |
| Carcinogenicity | Suspected human carcinogen (class-dependent).[2] | Inhalation, Dermal |
| Environmental | Potentially harmful to aquatic life.[2] | Improper Disposal |
Regulatory Compliance: The OSHA and EPA Framework
All laboratory operations involving hazardous chemicals in the United States are governed by the Occupational Safety and Health Administration (OSHA) Standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories."[7] This standard requires employers to develop a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling, storage, and disposal of hazardous chemicals.[8][9]
Final disposal is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste from "cradle to grave."[5] Your institution's Environmental Health & Safety (EHS) office is the primary resource for ensuring compliance with these regulations.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound and its waste. The selection of PPE should be based on a risk assessment of the specific task being performed.
| Task | Required PPE |
| Routine Handling/Weighing | Safety glasses with side shields, nitrile gloves, lab coat. |
| Waste Consolidation/Transfer | Chemical splash goggles, nitrile gloves, lab coat. |
| Spill Cleanup | Chemical splash goggles, face shield, double-layered nitrile gloves or heavier-duty gloves, chemically resistant apron or coveralls.[10] |
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound waste must be systematic. The following workflow ensures that the waste is handled safely from the point of generation to its final removal by a licensed contractor.
Caption: Waste Disposal Workflow for this compound.
Protocol 1: Waste Collection and Storage
-
Segregation: At the point of generation, designate all this compound and materials contaminated with it (e.g., gloves, weigh boats, contaminated silica gel) as hazardous waste.[11] This waste stream must be kept separate from non-hazardous trash, sharps, and other chemical waste classes (e.g., acids, bases, oxidizers).[5]
-
Container Selection: Use a waste container that is in good condition, leak-proof, and chemically compatible with the waste. For solid waste, a securely sealable plastic pail or drum is appropriate. For liquid waste, use a glass or polyethylene container with a screw-top cap.[6] Never use food-grade containers.[6]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound."[12][13] If it is a solution, list all components and their approximate percentages. Your institution's EHS office will provide the specific labels required.
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][14] The container must remain closed except when adding waste.[13]
-
Final Disposal: Once the container is full or has been stored for the maximum allowable time (per your institution's policy, often up to one year for SAAs), contact your EHS office to arrange for pickup.[6][14] The waste will be transported and disposed of by a licensed hazardous waste management company, typically via high-temperature incineration.[1][12]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel should be familiar with the location of safety showers, eyewash stations, and spill kits.
Protocol 2: Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the lab and contact your institution's emergency number.
-
Control and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[10] Eliminate all ignition sources.
-
Don PPE: Wear appropriate PPE as outlined in the table above, including respiratory protection if dust or aerosols may be generated.
-
Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material like vermiculite or sand.[15] For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[10] Do not use a standard vacuum cleaner.
-
Decontaminate: Decontaminate the spill area. A common procedure for hydrazines involves careful treatment with an oxidizing agent like a dilute solution of sodium hypochlorite (bleach), followed by a thorough water rinse.[1][3] However, this deactivation step should only be performed by trained personnel following a specific, validated institutional protocol, as incomplete reactions can be hazardous.[1] After decontamination, wipe the area with soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing difficulties occur, seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, ensuring that the handling and disposal of this compound are conducted with the highest degree of care and responsibility.
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Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services.[Link]
-
OSHA Compliance For Laboratories. US Bio-Clean.[Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]
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OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH).[Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]
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A Senior Application Scientist's Guide to Handling 2,2-Diphenylacetohydrazide: Essential Safety and Operational Protocols
Welcome to a comprehensive guide designed for the precise and safe handling of 2,2-Diphenylacetohydrazide. As researchers dedicated to innovation, our primary responsibility is to foster a culture of safety that protects ourselves, our colleagues, and our work. This document moves beyond a simple checklist; it provides the causal reasoning behind each procedural step, empowering you to make informed safety decisions. While this compound is not as extensively characterized as some common reagents, its hydrazide moiety and fine powder form demand a rigorous and proactive approach to safety, treating it as a substance of unknown toxicity.
The Foundational Principle: The Hierarchy of Controls
Before we even consider personal protective equipment (PPE), we must apply the hierarchy of controls. PPE is the last line of defense, not the first. The most effective safety protocols minimize the hazard at its source.
-
Engineering Controls : This is our primary method for containment. All handling of this compound powder, especially weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[1][2] This is non-negotiable. The rationale is simple: these systems are designed to capture and exhaust airborne particles at the source, preventing inhalation, which is a primary route of exposure for fine powders.[2][3]
-
Administrative Controls : These are the procedures that define how we work. This includes designating a specific area of the lab for handling this compound, clearly labeling it, and ensuring all personnel are trained on this specific protocol.[4] Always use the minimum quantity of the substance necessary for your experiment to reduce the potential for exposure and minimize waste.[1]
Personal Protective Equipment (PPE): Your Final Barrier
Once engineering and administrative controls are in place, we select PPE to protect against any residual hazards. The selection of PPE is not arbitrary; it is a risk-based decision grounded in the compound's physical and chemical properties.
Eye and Face Protection: Shielding Against the Unseen
Given that this compound is a fine powder, the risk of aerosolization during handling is significant.
-
Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[3][5] Standard safety glasses do not provide a seal around the eyes and are insufficient.
-
Recommended for Powder Handling : A full-face shield worn over chemical splash goggles is strongly recommended, especially when weighing or transferring the powder.[6][7] This provides an additional layer of protection for the entire face from splashes or airborne particles.
Hand Protection: A Critical Contact Point
Hydrazide compounds can have varying toxicological profiles, including the potential for skin absorption or irritation.[3][6] Therefore, robust hand protection is critical.
-
Glove Selection : Nitrile gloves are a suitable initial choice for incidental contact.[3][6] However, it is crucial to inspect gloves for any signs of degradation or puncture before each use.[7][8]
-
Double Gloving : When weighing the powder or preparing concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure. This provides a buffer; if the outer glove becomes contaminated, it can be removed without exposing the skin.
-
Proper Technique : Contamination often occurs during glove removal. Always use the proper technique (glove-to-glove and skin-to-skin) to avoid touching the outer, contaminated surface of the glove with bare skin.[7][8] Dispose of contaminated gloves immediately in a designated hazardous waste container.[8][9]
Body Protection: Preventing Dermal Exposure
-
Lab Coat : A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[6]
-
Disposable Sleeves/Coveralls : For procedures involving larger quantities or with a higher risk of dust generation, consider using disposable arm sleeves or a full Tyvek suit to protect personal clothing from contamination.[10]
Respiratory Protection: A Note of Caution
Under no circumstances should a simple dust mask be considered adequate protection.[1] All powder handling must occur in a chemical fume hood.[1][2][3] If your risk assessment determines that a situation may arise where engineering controls are insufficient to keep exposure below permissible limits, a NIOSH-approved respirator with appropriate particulate cartridges may be required.[6][11] However, this should be a rare exception, and any lab personnel required to wear a respirator must be part of a formal respiratory protection program, including fit-testing and medical clearance.[6]
Operational Plans: From Benchtop to Disposal
A seamless integration of safety protocols into your workflow is essential for building a robust safety culture.
PPE Protocol Summary
The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat & Disposable Sleeves | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| General Handling | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Well-Ventilated Area |
Workflow: Donning and Doffing PPE
The order in which you put on and take off PPE is as important as the equipment itself. The following diagram illustrates the correct procedure to prevent cross-contamination.
Caption: Workflow for correctly donning and doffing Personal Protective Equipment.
Spill and Disposal Procedures
-
Spill Response : In the event of a small spill inside a fume hood, use appropriate absorbent pads to clean the area. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1][3] Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal : All materials contaminated with this compound, including gloves, pipette tips, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[4][9] Do not place these items in the regular trash.[12] Empty containers should be triple-rinsed with a suitable solvent; the rinsate must also be collected as hazardous waste before the container can be discarded.[13][14]
By adhering to these rigorous protocols, you not only ensure your personal safety but also uphold the scientific integrity of your work. Treat this compound with the respect it deserves, and let a proactive safety mindset guide every step of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
